molecular formula C6H13Cl2NO B000576 Sevelamer hydrochloride CAS No. 152751-57-0

Sevelamer hydrochloride

Número de catálogo: B000576
Número CAS: 152751-57-0
Peso molecular: 186.08 g/mol
Clave InChI: KHNXRSIBRKBJDI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Sevelamer hydrochloride is a non-absorbed, cross-linked polymer approved for the management of hyperphosphatemia in patients with chronic kidney disease (CKD) . Its primary research value lies in its mechanism of action as a phosphate-binding agent; the polymer's amine groups become protonated in the acidic environment of the stomach, allowing it to bind to dietary phosphate in the gastrointestinal tract and prevent its absorption, thereby effectively lowering serum phosphate levels . This makes it a critical tool for studying mineral bone disorder in models of renal failure. Beyond its core function, this compound exhibits several pleiotropic effects that are of significant scientific interest. It acts similarly to a bile acid sequestrant, binding to bile acids in the intestine and disrupting the enterohepatic circulation, which leads to a reduction in serum total cholesterol and low-density lipoprotein (LDL) levels . Research also indicates that sevelamer can bind to other compounds, including endotoxins and advanced glycation end products (AGEs) , potentially modulating inflammatory pathways and oxidative stress. Its ability to sequester gut-derived uremic toxins, such as indoxyl sulfate and p-cresol, further enhances its utility in investigating the pathophysiology of CKD and its complications . These multifaceted properties make this compound a versatile compound for research in nephrology, cardiology, and metabolic diseases.

Propiedades

IUPAC Name

2-(chloromethyl)oxirane;prop-2-en-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5ClO.C3H7N.ClH/c4-1-3-2-5-3;1-2-3-4;/h3H,1-2H2;2H,1,3-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHNXRSIBRKBJDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN.C1C(O1)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152751-57-0
Record name Sevelamer hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=152751-57-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Allylamine polymer with 1-chloro-2,3-epoxypropane, hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Sevelamer Hydrochloride: A Deep Dive into the Mechanism of Phosphate Binding

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Sevelamer (B1230288) hydrochloride is a non-absorbed, calcium-free, and metal-free phosphate-binding polymer used in the management of hyperphosphatemia in patients with chronic kidney disease (CKD). Its primary mechanism of action involves the sequestration of dietary phosphate (B84403) within the gastrointestinal (GI) tract, thereby preventing its absorption into the bloodstream. This guide provides a comprehensive technical overview of the core mechanism of sevelamer hydrochloride's phosphate binding, supported by quantitative data, detailed experimental protocols, and visual representations of the key processes.

Core Mechanism of Phosphate Binding

This compound is a cross-linked polymer of polyallylamine.[1][2] The fundamental basis of its phosphate-binding capability lies in its unique chemical structure and behavior within the varying pH environments of the GI tract.

1.1. Chemical Structure and Protonation: The polymer backbone of sevelamer contains a high density of amine groups. In the acidic environment of the stomach, these amine groups become protonated, acquiring a positive charge.[3] This protonation is a critical step, transforming the polymer into a potent anion exchanger.

1.2. Ion Exchange and Hydrogen Bonding: As the protonated this compound transits to the more neutral to alkaline environment of the small intestine, where the majority of dietary phosphate is absorbed, it readily interacts with negatively charged phosphate ions (H₂PO₄⁻, HPO₄²⁻). The binding is primarily mediated by two types of chemical interactions:

  • Ionic Bonding: The positively charged protonated amine groups form strong ionic bonds with the negatively charged phosphate ions.

  • Hydrogen Bonding: In addition to ionic interactions, hydrogen bonds can form between the amine groups of the polymer and the oxygen atoms of the phosphate ions.[4]

This dual-interaction model results in the formation of a stable, insoluble sevelamer-phosphate complex that cannot be absorbed by the intestinal lumen. The entire complex is then excreted in the feces, effectively removing dietary phosphate from the body.[3]

Visualizing the Phosphate Binding Mechanism

PhosphateBinding cluster_GI_Tract Gastrointestinal Tract cluster_Stomach Stomach (Acidic pH) cluster_Intestine Small Intestine (Neutral/Alkaline pH) Sevelamer_HCl This compound (Unprotonated) Protonation Protonation (H+) Sevelamer_HCl->Protonation Ingestion Protonated_Sevelamer Protonated Sevelamer (Positively Charged) Protonation->Protonated_Sevelamer Binding Ionic & Hydrogen Bonding Protonated_Sevelamer->Binding Transit Dietary_Phosphate Dietary Phosphate (Negatively Charged) Dietary_Phosphate->Binding Sevelamer_Phosphate_Complex Insoluble Sevelamer- Phosphate Complex Binding->Sevelamer_Phosphate_Complex Excretion Fecal Excretion Sevelamer_Phosphate_Complex->Excretion

Caption: this compound's journey through the GI tract, from protonation to phosphate binding and excretion.

Quantitative Analysis of Phosphate Binding

The efficiency of this compound as a phosphate binder has been quantified in numerous in vitro studies. The binding capacity is influenced by factors such as pH and the concentration of phosphate.

Table 1: In Vitro Phosphate Binding Capacity of this compound
pHInitial Phosphate Concentration (mM)Percentage of Phosphate Bound (%)Phosphate Binding Capacity (mmol/g)Reference(s)
4.01.082.5-[3]
4.014.572.59-[3]
4.038.744.61-[3]
5.51.079.92-[3]
5.514.583.30-[3]
5.538.750.11-[3]
7.0--~5.4[5]

Note: The binding capacity can vary based on the specific experimental conditions and the formulation of this compound used.

Langmuir Binding Constants

The Langmuir model is often used to describe the monomolecular adsorption of phosphate onto the sevelamer polymer. This model provides two key constants:

  • k1 (Affinity Constant): Represents the affinity of the binding sites for phosphate. A higher k1 value indicates a stronger binding affinity.

  • k2 (Langmuir Capacity Constant): Represents the maximum amount of phosphate that can be bound per unit weight of the polymer (mmol/g).

Table 2: Langmuir Binding Constants for this compound
pHAffinity Constant (k1)Langmuir Capacity Constant (k2) (mmol/g)Reference(s)
4.0Varies~5.5 - 6.0[6]
7.0Varies~5.0 - 5.5[6]

Note: The specific values for k1 and k2 can differ between studies due to variations in experimental setup and data analysis.

Experimental Protocols

Reproducible and standardized experimental protocols are essential for evaluating the phosphate-binding capacity of this compound. Below are detailed methodologies for key in vitro and in vivo experiments.

In Vitro Equilibrium Phosphate Binding Assay

This assay determines the phosphate binding capacity of this compound at equilibrium under simulated physiological conditions.

3.1.1. Materials and Reagents:

  • This compound (API or tablet form)

  • Potassium dihydrogen phosphate (KH₂PO₄)

  • Sodium chloride (NaCl)

  • N,N-Bis(hydroxyethyl)-2-aminoethanesulfonic acid (BES) buffer

  • Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment

  • Deionized water

3.1.2. Protocol:

  • Preparation of Phosphate Solutions: Prepare a series of phosphate solutions with varying concentrations (e.g., 1, 2.5, 5, 7.5, 10, 14.5, 30, and 38.7 mM) in a buffer solution containing 80 mM NaCl and 100 mM BES.[6] Adjust the pH of separate sets of solutions to 4.0, 5.5, and 7.0 using HCl or NaOH.

  • Incubation: Accurately weigh a specified amount of this compound and add it to a fixed volume (e.g., 150 mL) of each phosphate solution.[3]

  • Incubate the mixtures at 37°C in a shaking water bath for a sufficient duration to reach equilibrium (typically 2 hours).

  • Sample Collection and Preparation: After incubation, filter the samples to separate the sevelamer-phosphate complex from the solution containing unbound phosphate.

  • Quantification of Unbound Phosphate: Analyze the filtrate to determine the concentration of unbound phosphate. Common analytical methods include:

    • Ion Chromatography (IC): A highly sensitive and specific method for phosphate quantification.[5]

    • Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES): Another robust method for elemental phosphorus analysis.[6]

  • Calculation of Binding Capacity: The amount of bound phosphate is calculated by subtracting the unbound phosphate concentration from the initial phosphate concentration. The binding capacity is then expressed as mmol of phosphate bound per gram of this compound.

Visualizing the In Vitro Assay Workflow

InVitroWorkflow Prep Prepare Phosphate Solutions (Varying Concentrations & pH) Incubate Incubate Sevelamer HCl with Phosphate Solutions (37°C, 2 hours) Prep->Incubate Filter Filter to Separate Sevelamer-Phosphate Complex Incubate->Filter Analyze Quantify Unbound Phosphate in Filtrate (IC or ICP-OES) Filter->Analyze Calculate Calculate Phosphate Binding Capacity Analyze->Calculate

Caption: A simplified workflow for the in vitro phosphate binding assay.

In Vivo Evaluation in a Rat Model of Chronic Kidney Disease

The 5/6 nephrectomy rat model is a widely accepted preclinical model to induce CKD and subsequent hyperphosphatemia, allowing for the in vivo evaluation of phosphate binders.

3.2.1. Animal Model:

  • Species: Sprague-Dawley or Wistar rats.

  • Surgical Procedure: A two-step 5/6 nephrectomy is performed. First, two-thirds of one kidney is removed. After a recovery period, the contralateral kidney is completely removed. This significant reduction in renal mass leads to progressive kidney disease.[7]

3.2.2. Study Design:

  • Induction of Hyperphosphatemia: Following the 5/6 nephrectomy, the rats are typically fed a diet with a high phosphorus content to induce hyperphosphatemia.[7]

  • Treatment Groups: The animals are randomized into different groups:

    • Sham-operated control group on a normal diet.

    • 5/6 nephrectomy group on a high phosphorus diet (untreated control).

    • 5/6 nephrectomy group on a high phosphorus diet mixed with this compound.

  • Duration: The treatment period can range from several weeks to months to assess both short-term and long-term efficacy and effects.

  • Sample Collection: Blood and urine samples are collected at regular intervals to monitor serum and urinary phosphate, calcium, creatinine, and other relevant biomarkers.

  • Endpoints:

    • Primary: Reduction in serum phosphate levels.

    • Secondary: Effects on serum calcium, parathyroid hormone (PTH), and fibroblast growth factor 23 (FGF23) levels. Histological analysis of vascular calcification and bone morphology can also be performed.

Secondary Mechanisms and Pleiotropic Effects

Beyond its primary role as a phosphate binder, this compound exhibits other clinically relevant effects.

4.1. Bile Acid Sequestration:

This compound can bind to bile acids in the GI tract.[8] This interaction disrupts the enterohepatic circulation of bile acids, compelling the liver to synthesize more bile acids from cholesterol. The increased cholesterol consumption leads to a reduction in low-density lipoprotein (LDL) cholesterol levels in the blood.

Visualizing the Bile Acid Sequestration Pathway

BileAcidBinding Sevelamer Sevelamer HCl in GI Tract Binding Binding Sevelamer->Binding BileAcids Bile Acids BileAcids->Binding Disrupts Enterohepatic Circulation Excretion Fecal Excretion of Bile Acid Complex Binding->Excretion Liver Liver Liver->BileAcids Synthesis LDL_C Reduced Blood LDL Cholesterol Liver->LDL_C Leads to Cholesterol Cholesterol Cholesterol->Liver Uptake for Bile Acid Synthesis

Caption: The mechanism of this compound-mediated bile acid sequestration and its effect on LDL cholesterol.

4.2. Modulation of FGF23 and PTH Signaling:

Hyperphosphatemia is a key driver of elevated FGF23 and PTH levels in CKD. By reducing the intestinal absorption of phosphate, this compound indirectly helps to lower the serum levels of both FGF23 and PTH, which are implicated in the pathogenesis of CKD-mineral and bone disorder (CKD-MBD).[4][9]

Conclusion

This compound's mechanism of action is a well-defined process of phosphate binding in the gastrointestinal tract, driven by its polymeric amine structure. The protonation of its amine groups in the stomach and subsequent ionic and hydrogen bonding with dietary phosphate in the small intestine lead to the formation of an insoluble complex that is excreted. This primary mechanism is complemented by the beneficial secondary effect of bile acid sequestration. The quantitative binding parameters and the outcomes of preclinical in vivo studies underscore its efficacy as a phosphate binder. For researchers and drug development professionals, a thorough understanding of these mechanisms and the methodologies to evaluate them is crucial for the development of new and improved therapies for hyperphosphatemia in chronic kidney disease.

References

An In-depth Technical Guide to the Chemical Structure and Synthesis of Sevelamer Hydrochloride Polymer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sevelamer (B1230288) hydrochloride is a non-absorbed, cross-linked poly(allylamine hydrochloride) polymer developed for the management of hyperphosphatemia in patients with chronic kidney disease. Its intricate three-dimensional structure and synthesis are critical to its function as a phosphate (B84403) binder. This technical guide provides a comprehensive overview of the chemical structure of sevelamer hydrochloride, detailed experimental protocols for its synthesis and characterization, and quantitative data to facilitate reproducible research and development.

Chemical Structure of this compound

This compound is an amorphous, hygroscopic, and water-insoluble cationic polymer.[1] The primary structure consists of poly(allylamine hydrochloride) chains that are cross-linked with epichlorohydrin.[2][3] This cross-linking creates a complex, three-dimensional network that swells in aqueous environments.[3]

The polymer is characterized by a high density of primary and secondary amine groups along its backbone. Approximately 40% of these amines are protonated as hydrochloride salts, while the remaining 60% are free amines.[3] It is these protonated amine groups that are crucial for the polymer's therapeutic effect, as they interact with and bind phosphate ions in the gastrointestinal tract through ionic and hydrogen bonding.[3][4]

The key structural features that define this compound are:

  • The Poly(allylamine) Backbone: Provides the high concentration of amine functional groups necessary for phosphate binding.

  • Epichlorohydrin Cross-linker: Creates the insoluble, three-dimensional network structure. The degree of cross-linking is a critical parameter that influences the polymer's swelling properties and phosphate binding capacity.[5]

  • Protonated Amine Groups: Act as the binding sites for phosphate ions. The ratio of protonated to free amines can influence the binding efficiency at different pH levels.

A schematic representation of the this compound structure is provided below. The structure illustrates the cross-linked nature of the polymer with repeating allylamine (B125299) units and the presence of both primary and secondary amines.

G cluster_backbone Poly(allylamine) Backbone cluster_crosslinker Epichlorohydrin Cross-link cluster_backbone2 cluster_protonation Protonated Amine (HCl) cluster_phosphate Phosphate Binding p1 NH2 p2 p1->p2 p3 NH2 p2->p3 p4 p3->p4 p_hcl NH3+ Cl- p3->p_hcl p5 NH p4->p5 p6 p5->p6 c2 p5->c2 p7 NH2 p6->p7 p8 p7->p8 p9 NH2 p8->p9 c1 OH c2->c1 p10 NH c2->p10 p11 p10->p11 p12 NH2 p11->p12 phosphate HPO4^2- p_hcl->phosphate Synthesis_Pathway allylamine Allylamine allylamine_hcl Allylamine Hydrochloride allylamine->allylamine_hcl Acidification hcl HCl hcl->allylamine_hcl initiator Azo Initiator (e.g., VA-086) polyallylamine_hcl Poly(allylamine hydrochloride) initiator->polyallylamine_hcl epichlorohydrin Epichlorohydrin sevelamer_hcl_crude Crude this compound epichlorohydrin->sevelamer_hcl_crude naoh NaOH polyallylamine_free Partially Neutralized Poly(allylamine) naoh->polyallylamine_free allylamine_hcl->polyallylamine_hcl Polymerization polyallylamine_hcl->polyallylamine_free Partial Neutralization polyallylamine_free->sevelamer_hcl_crude Cross-linking sevelamer_hcl This compound sevelamer_hcl_crude->sevelamer_hcl Washing & Drying Structure_Function structure Chemical Structure backbone Poly(allylamine) Backbone structure->backbone crosslinking Epichlorohydrin Cross-linking structure->crosslinking protonation Protonated Amine Groups (~40%) structure->protonation high_charge High Cationic Charge Density backbone->high_charge insolubility Water Insoluble crosslinking->insolubility swelling Swells in GI Tract crosslinking->swelling protonation->high_charge properties Physical Properties properties->insolubility properties->swelling properties->high_charge moa Mechanism of Action insolubility->moa swelling->moa binding Phosphate Binding (Ionic & H-Bonding) high_charge->binding moa->binding effect Therapeutic Effect binding->effect hyperphosphatemia Reduction of Serum Phosphate in Hyperphosphatemia effect->hyperphosphatemia

References

In Vitro Characterization of Sevelamer Hydrochloride's Physical Properties: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core in vitro physical properties of sevelamer (B1230288) hydrochloride, a non-absorbed phosphate-binding polymer used in the management of hyperphosphatemia. The following sections detail the critical quality attributes of sevelamer hydrochloride, the experimental protocols for their characterization, and a summary of relevant quantitative data.

Core Physical Properties and Data Summary

The efficacy of this compound as a phosphate (B84403) binder is intrinsically linked to its physical properties. These properties govern its interaction with phosphate ions in the gastrointestinal tract. The key in vitro characteristics include phosphate binding capacity, swelling index, and particle size distribution.

Data Presentation

The following tables summarize the quantitative data for the key physical properties of this compound based on available literature.

Table 1: Phosphate Binding Capacity of this compound

ParameterValueConditionsReference
Phosphate Binding Capacity5.2 to 6.2 mmol/gIn vitro equilibrium binding study
Phosphate Binding Capacity4.7 to 6.4 mmol/gIndustrial process specification[1]
Average Phosphate Binding5.8 mmol/gIon Chromatography Method[1]
Langmuir Capacity Constant (k2)T/R Ratio: 97.25% (90% CI 95.17–99.38)pH 4.0 and pH 7.0, with and without acid pre-treatment[2]
Langmuir Affinity Constant (k1)T/R Ratio: 76.4%Without acid pre-treatment[2]

T/R Ratio: Test/Reference Ratio; CI: Confidence Interval

Table 2: Swelling Index and Particle Size of this compound

ParameterValueMethod/ConditionsReference
Swelling Index6 to 8 times its weightAqueous solutions[2]
Swelling Index8 times its volumeAqueous solutions[2]
Swelling Index (USP Monograph)6.2 to 8.4-
Swelling Index (Proposed)6.9 to 9.4-
Mean Particle Size25 – 65 µm-[2][3]
Particle Size Specification< 500 µm (NMT 1.00% > 500 µm)Sieve analysis[2]

NMT: Not More Than

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible in vitro characterization of this compound. The following protocols are based on established methods.

Determination of Phosphate Binding Capacity (Equilibrium Binding Study)

This protocol determines the maximum amount of phosphate that can be bound per unit weight of this compound (k2) and the affinity constant (k1) using the Langmuir approximation.[4]

Materials:

  • This compound (API or crushed tablets)

  • Phosphate standard solutions (e.g., 1, 2, 5, 10, 15, 20, 30, 40 mM)[2]

  • Incubation medium: 80 mM NaCl and 100 mM N,N-Bis(hydroxyethyl)-2-aminoethanesulfonic acid (BES) buffer[4][5]

  • Hydrochloric acid (1 N) and Sodium hydroxide (B78521) (1 N) for pH adjustment

  • Orbital shaker or incubator shaker maintained at 37°C[6]

  • Syringe filters (0.2 µm nylon)[7]

  • Analytical instrumentation for phosphate quantification (Ion Chromatography or ICP-OES)[4][8]

Procedure:

  • Sample Preparation: Accurately weigh a specified amount of this compound. For tablet dosage forms, whole tablets should be used.[5]

  • Incubation Setup: Prepare a series of flasks, each containing a specific concentration of the phosphate standard solution in the incubation medium.[2]

  • pH Adjustment: The study is typically conducted at different pH levels, such as 4.0 and 7.0, to simulate the gastrointestinal environment.[4] Adjust the pH of the solutions accordingly using HCl or NaOH.

  • Incubation: Add the pre-weighed this compound to each flask. Place the flasks in an orbital shaker set at a constant speed (e.g., 100 rpm) and temperature (37°C).[6] The incubation time should be sufficient to reach equilibrium, which is reported to be around 6 hours.[9]

  • Sample Collection and Filtration: After incubation, withdraw a sample from each flask and immediately filter it through a 0.2 µm syringe filter to separate the unbound phosphate from the polymer-phosphate complex.[7][8]

  • Phosphate Quantification: Analyze the concentration of unbound phosphate in the filtrate using a validated method such as Ion Chromatography or ICP-OES.[4][8]

  • Calculation:

    • Calculate the amount of bound phosphate by subtracting the unbound phosphate concentration from the initial phosphate concentration.

    • The binding capacity is expressed as mmol of phosphate bound per gram of this compound.[8]

    • Plot the unbound phosphate concentration (mM) / binding capacity (mmol/g) versus the unbound phosphate concentration (mM).

    • Perform a linear regression on the plotted data. The affinity constant (k1) is calculated by dividing the slope by the intercept, and the capacity constant (k2) is the inverse of the slope.[4]

Determination of Swelling Index

This protocol measures the extent to which this compound swells in an aqueous medium.

Materials:

  • This compound powder

  • Deionized water or other aqueous solution

  • Graduated cylinder (10 mL)

  • Balance

Procedure:

  • Accurately weigh approximately 100 mg of this compound powder.

  • Transfer the powder to a 10 mL graduated cylinder.

  • Record the initial volume of the powder.

  • Add 10 mL of deionized water to the graduated cylinder.

  • Allow the powder to swell for a defined period (e.g., 4 hours or until a constant volume is observed).

  • Record the final volume of the swollen polymer.

  • The swelling index is calculated as the ratio of the final volume to the initial volume or the ratio of the final weight to the initial weight if measured gravimetrically.[2]

A more detailed experimental method involves dissolving a tablet, filtering, and drying the particles, then observing the particle size change in a flow cell after exposure to a solution.[10]

Visualizations

The following diagrams illustrate the mechanism of action and experimental workflows for the in vitro characterization of this compound.

phosphate_binding_mechanism cluster_GI_Tract Gastrointestinal Tract Sevelamer Sevelamer HCl (Polymeric Amine) Protonated_Sevelamer Protonated Sevelamer (R-NH3+) Sevelamer->Protonated_Sevelamer Protonation in Gut pH Bound_Complex Sevelamer-Phosphate Complex (Insoluble) Protonated_Sevelamer->Bound_Complex Ionic Binding Dietary_Phosphate Dietary Phosphate (PO4^3-) Dietary_Phosphate->Bound_Complex Excretion Excretion in Feces Bound_Complex->Excretion Non-absorbed

Caption: Mechanism of phosphate binding by this compound in the GI tract.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_calculation Calculation prep_sevelamer Weigh Sevelamer HCl incubation Incubate at 37°C with Shaking prep_sevelamer->incubation prep_phosphate Prepare Phosphate Solutions (Multiple Concentrations) adjust_ph Adjust pH (e.g., 4.0, 7.0) prep_phosphate->adjust_ph adjust_ph->incubation filtration Filter Sample (0.2 µm filter) incubation->filtration quantification Quantify Unbound Phosphate (IC or ICP-OES) filtration->quantification calc_bound Calculate Bound Phosphate quantification->calc_bound langmuir Langmuir Plot & Regression calc_bound->langmuir results Determine k1 and k2 langmuir->results

Caption: Workflow for determining phosphate binding capacity.

References

Sevelamer Hydrochloride: A Comprehensive Technical Review of its Role in the Management of Hyperphosphatemia in Chronic Kidney Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hyperphosphatemia is a serious and prevalent complication of Chronic Kidney Disease (CKD), strongly associated with increased cardiovascular morbidity and mortality. Sevelamer (B1230288) hydrochloride, a non-absorbable, calcium-free phosphate (B84403) binder, has emerged as a cornerstone in the management of hyperphosphatemia in this patient population. This technical guide provides an in-depth review of the core scientific principles underlying the therapeutic efficacy of sevelamer hydrochloride. It delves into its mechanism of action, summarizes key quantitative data from pivotal clinical studies, details relevant experimental protocols, and visualizes the complex signaling pathways and experimental workflows involved in its evaluation. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study and advancement of therapies for CKD-related mineral and bone disorders.

Introduction

Chronic Kidney Disease (CKD) progressively impairs the kidney's ability to excrete phosphate, leading to hyperphosphatemia.[1][2] Elevated serum phosphate is a key driver in the pathophysiology of CKD-Mineral and Bone Disorder (CKD-MBD), contributing to secondary hyperparathyroidism, vascular calcification, and cardiovascular disease.[1][3][4] Phosphate binders are essential therapeutic agents to control serum phosphorus levels by inhibiting its absorption from the gastrointestinal tract.[5] this compound, a poly(allylamine hydrochloride) cross-linked with epichlorohydrin, was the first non-calcium, non-metal-based phosphate binder approved for this indication.[6][7] Beyond its primary phosphate-binding capacity, this compound exhibits pleiotropic effects, including lipid-lowering and anti-inflammatory properties, which may contribute to improved patient outcomes.[1][8][9][10][11]

Mechanism of Action

This compound is a cationic polymer that is not absorbed from the gastrointestinal tract.[7] In the acidic environment of the stomach, the amine groups of the polymer become protonated. As it transitions to the more alkaline environment of the intestine, these protonated amines bind to negatively charged phosphate ions from dietary sources.[12] The sevelamer-phosphate complex is then excreted in the feces, thereby reducing the net absorption of dietary phosphate.[5][12] This mechanism effectively lowers serum phosphorus levels without contributing to the calcium load, a significant concern with calcium-based phosphate binders which have been associated with an increased risk of hypercalcemia and progression of vascular calcification.[5][13][14]

Quantitative Data from Clinical Studies

Numerous clinical trials have evaluated the efficacy and safety of this compound in comparison to calcium-based phosphate binders and placebo. The following tables summarize key quantitative data from these studies.

Table 1: Effect of this compound on Serum Phosphorus and Calcium

Study/AnalysisPatient PopulationTreatment DurationThis compound Change in Serum Phosphorus (mg/dL)Comparator Change in Serum Phosphorus (mg/dL)Incidence of Hypercalcemia (Sevelamer vs. Comparator)
Bleyer et al. (Crossover Study)[13]Hemodialysis Patients8 weeks-2.0 ± 2.3-2.1 ± 1.9 (Calcium Acetate)5% vs. 22% (p < 0.01)
Al-Ghamdi et al. (Crossover Study)[14]Hemodialysis Patients8 weeks-3.3 ± 2.2-3.9 ± 2.8 (Calcium Carbonate)26% vs. 52% (p < 0.05)
Meta-analysis (Navaneethan et al.)[15][16]CKD Stages 3-5DVariedNo significant differenceNo significant difference (Calcium-Based Binders)Reduced risk (RR, 0.30; 95% CI, 0.19 to 0.48)
Ketteler et al. (Single-arm Study)[3]Non-dialysis CKD8 weeksSignificant decreaseN/AN/A

Table 2: Pleiotropic Effects of this compound

Study/AnalysisPatient PopulationTreatment DurationChange in LDL CholesterolChange in Inflammatory MarkersEffect on Vascular Calcification
Bleyer et al.[13]Hemodialysis Patients8 weeks24% mean decreaseNot AssessedNot Assessed
Meta-analysis (Navaneethan et al.)[15][16]CKD Stages 3-5DVariedMean difference: -21.6 mg/dLNot systematically assessedSlower progression of coronary artery calcification in some studies
Suki et al. (Meta-analysis)[14]Dialysis PatientsVariedNot AssessedNot AssessedSignificant reduction in CACS and ACS progression vs. Calcium-Based Binders
Barreto et al.[15]Hemodialysis Patients1 yearNot AssessedReduction in hs-CRPAttenuation of coronary and aortic calcification progression
Lu et al.[17]Diabetic Hemodialysis Patients8 weeksNot AssessedReduction in CRP, IL-6, and TNF-αNot Assessed

Table 3: Impact of this compound on FGF23-Klotho Axis

StudyPatient PopulationTreatment DurationChange in Serum FGF23Change in Serum Klotho
Koiwa et al.[18]Hemodialysis Patients4 weeksSignificant decreaseNot Assessed
Chen et al.[2]Hemodialysis Patients48 weeksSignificant decreaseSignificant increase
Isakova et al. (FRENCH trial)[1][19][20]Normophosphatemic CKD Stage 3b/412 weeksNo significant changeNo significant change

Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of this compound.

In Vitro Phosphate Binding Assay
  • Objective: To determine the phosphate binding capacity of this compound.

  • Methodology:

    • Preparation of Phosphate Solutions: A series of aqueous phosphate solutions with varying concentrations (e.g., 1.0 mM to 38.7 mM) are prepared. The pH of these solutions is adjusted to mimic physiological conditions of the gastrointestinal tract (e.g., pH 4.0 and 7.0) using appropriate buffers (e.g., 100 mM BES and 80 mM NaCl).[16]

    • Incubation: A known weight of this compound is added to a defined volume of each phosphate solution. The mixture is incubated at 37°C for a predetermined period (e.g., 2-6 hours) to allow for equilibrium binding.[21][22]

    • Separation: The sevelamer-phosphate complex is separated from the solution by filtration or centrifugation.

    • Quantification of Unbound Phosphate: The concentration of unbound phosphate remaining in the filtrate or supernatant is measured using a validated analytical method, such as ion chromatography or inductively coupled plasma-optical emission spectrometry (ICP-OES).[6][16][23]

    • Calculation of Binding Capacity: The amount of phosphate bound to the polymer is calculated by subtracting the concentration of unbound phosphate from the initial phosphate concentration. The binding capacity is typically expressed as mmol of phosphate bound per gram of polymer.[6]

Assessment of Vascular Calcification
  • Objective: To quantify the progression of vascular calcification in CKD patients treated with this compound versus a comparator.

  • Methodology:

    • Patient Cohort: Patients with CKD, typically on hemodialysis, are recruited for a prospective, randomized controlled trial.

    • Intervention: Patients are randomized to receive either this compound or a calcium-based phosphate binder for a specified duration (e.g., 12-45 months).[14]

    • Imaging:

      • Coronary Artery Calcification Score (CACS): Non-contrast cardiac multi-slice computed tomography (MSCT) or electron-beam computed tomography (EBCT) is performed at baseline and at the end of the study.[4][9] The Agatston scoring method is commonly used to quantify the extent of coronary calcification.

      • Aortic Calcification Score (ACS): Lateral plain radiography of the lumbar aorta can be used to assess aortic calcification using the Kauppila score.[9] Alternatively, CT imaging can also be used to quantify aortic calcification.

    • Analysis: The change in CACS and/or ACS from baseline to follow-up is calculated for each patient. The mean change in calcification scores between the treatment groups is then compared to determine the effect of the intervention.

Measurement of Inflammatory Markers
  • Objective: To evaluate the effect of this compound on systemic inflammation in CKD patients.

  • Methodology:

    • Sample Collection: Blood samples are collected from patients at baseline and at specified time points during the treatment period. Serum or plasma is separated and stored at -80°C until analysis.

    • Assays: The concentrations of inflammatory markers are measured using commercially available, high-sensitivity enzyme-linked immunosorbent assay (ELISA) kits.[19][24][25][26]

      • High-sensitivity C-reactive protein (hs-CRP)

      • Interleukin-6 (IL-6)

      • Tumor necrosis factor-alpha (TNF-α)

    • Data Analysis: Changes in the levels of these markers from baseline are compared between the this compound and control groups.

Evaluation of Endothelial Dysfunction
  • Objective: To assess the impact of this compound on endothelial function.

  • Methodology:

    • Flow-Mediated Dilation (FMD): This non-invasive technique is considered the gold standard for assessing endothelium-dependent vasodilation.[12][27][28]

      • A high-resolution ultrasound is used to measure the diameter of the brachial artery at rest.

      • A blood pressure cuff is inflated on the forearm to occlude arterial flow for a set period (e.g., 5 minutes).

      • The cuff is then deflated, inducing reactive hyperemia, which stimulates the endothelium to release nitric oxide, causing vasodilation.

      • The brachial artery diameter is measured again, and the percentage change from baseline represents the FMD.

    • Biomarkers: Serum levels of biomarkers associated with endothelial dysfunction, such as the receptor for advanced glycation end products (RAGE), can be measured using ELISA or Western blot.[8]

Signaling Pathways and Experimental Workflows

Signaling Pathways

Hyperphosphatemia and uremic toxins in CKD contribute to cardiovascular disease through complex signaling pathways. This compound can modulate these pathways, not only by lowering phosphate but also through its pleiotropic effects.

FGF23_Klotho_Pathway Hyperphosphatemia Hyperphosphatemia in CKD Bone Bone (Osteocytes) Hyperphosphatemia->Bone stimulates FGF23 Increased FGF23 Secretion Bone->FGF23 Normalized_FGF23 Decreased FGF23 Bone->Normalized_FGF23 FGF23_Klotho_Complex FGF23-Klotho Complex Formation FGF23->FGF23_Klotho_Complex binds to Kidney Kidney Klotho Decreased Klotho Expression Kidney->Klotho expressed in Klotho->FGF23_Klotho_Complex co-receptor Phosphate_Excretion Increased Phosphate Excretion FGF23_Klotho_Complex->Phosphate_Excretion VitaminD Decreased 1,25(OH)2D (Active Vitamin D) FGF23_Klotho_Complex->VitaminD Sevelamer Sevelamer HCl Reduced_Phosphate Reduced Phosphate Absorption Sevelamer->Reduced_Phosphate causes Normalized_Phosphate Normalization of Serum Phosphate Reduced_Phosphate->Normalized_Phosphate Normalized_Phosphate->Bone reduces stimulus on Increased_Klotho Increased Klotho Normalized_Phosphate->Increased_Klotho leads to RAGE_Signaling_Pathway AGEs Advanced Glycation End Products (AGEs) (Uremic Toxin) RAGE Receptor for AGEs (RAGE) on Endothelial Cells AGEs->RAGE binds to Intracellular_Signaling Intracellular Signaling (e.g., NF-κB activation) RAGE->Intracellular_Signaling activates Inflammation Increased Expression of Pro-inflammatory Cytokines (IL-6, TNF-α) Intracellular_Signaling->Inflammation Adhesion_Molecules Increased Expression of Adhesion Molecules (VCAM-1, ICAM-1) Intracellular_Signaling->Adhesion_Molecules Endothelial_Dysfunction Endothelial Dysfunction & Atherosclerosis Inflammation->Endothelial_Dysfunction Adhesion_Molecules->Endothelial_Dysfunction Sevelamer Sevelamer HCl AGE_Binding Binds AGEs in the GI Tract Sevelamer->AGE_Binding action Reduced_AGEs Reduced Circulating AGEs AGE_Binding->Reduced_AGEs Reduced_AGEs->RAGE reduces ligand for Experimental_Workflow Patient_Recruitment Patient Recruitment (CKD with Hyperphosphatemia) Washout Phosphate Binder Washout Period (e.g., 2 weeks) Patient_Recruitment->Washout Randomization Randomization Washout->Randomization Group_A Group A: This compound Randomization->Group_A Group_B Group B: Comparator (e.g., Calcium-Based Binder) Randomization->Group_B Treatment_Period Treatment Period (e.g., 8 weeks to 1 year) Group_A->Treatment_Period Group_B->Treatment_Period Data_Collection Data Collection (Baseline and Follow-up) Treatment_Period->Data_Collection Biochemical Biochemical Analysis: - Serum Phosphorus, Calcium - Lipid Profile - Inflammatory Markers - FGF23, Klotho Data_Collection->Biochemical Imaging Imaging Analysis: - CACS (CT) - ACS (X-ray/CT) Data_Collection->Imaging Functional Functional Analysis: - FMD Data_Collection->Functional Statistical_Analysis Statistical Analysis Biochemical->Statistical_Analysis Imaging->Statistical_Analysis Functional->Statistical_Analysis Results Results and Conclusion Statistical_Analysis->Results

References

Off-Target Effects of Sevelamer Hydrochloride on Lipid Profiles: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sevelamer (B1230288) hydrochloride, a non-absorbable phosphate (B84403) binder primarily used in the management of hyperphosphatemia in patients with chronic kidney disease (CKD), exhibits significant off-target effects on lipid metabolism. This technical guide provides an in-depth analysis of these effects, detailing the underlying molecular mechanisms, summarizing quantitative data from clinical studies, and outlining typical experimental protocols for assessing lipid profiles. The primary mechanism for sevelamer's lipid-lowering action is the sequestration of bile acids in the gastrointestinal tract, leading to a cascade of events that ultimately reduces serum low-density lipoprotein (LDL) cholesterol. Additionally, emerging evidence suggests that sevelamer may influence lipid profiles through modulation of the gut microbiome and inflammatory pathways. This guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the pleiotropic effects of sevelamer and similar compounds.

Introduction

Sevelamer hydrochloride is a crosslinked polymer of polyallylamine hydrochloride that is not absorbed from the gastrointestinal tract.[1] Its primary clinical indication is the reduction of serum phosphorus levels in patients with end-stage renal disease. However, numerous clinical trials have consistently demonstrated that this compound also exerts favorable effects on the lipid profile, an important consideration in the cardiovascular health of CKD patients.[2][3][4] This guide explores the off-target lipid-modifying properties of this compound, focusing on the molecular pathways, quantitative clinical data, and relevant experimental methodologies.

Molecular Mechanisms of Lipid Modulation

The principal off-target effect of this compound on lipid metabolism is mediated by its ability to bind bile acids in the intestine.[1][5][6] This sequestration disrupts the enterohepatic circulation of bile acids, prompting the liver to synthesize more bile acids from cholesterol to replenish the bile acid pool.[1][7] This, in turn, leads to a series of downstream effects that favorably alter the lipid profile.

Bile Acid Sequestration and Cholesterol Metabolism

This compound's polymeric amine structure allows it to bind negatively charged bile acids through ionic and hydrogen bonding.[1] This interruption of bile acid reabsorption has two major consequences for cholesterol homeostasis:

  • Increased Bile Acid Synthesis: The depletion of the bile acid pool upregulates the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the conversion of cholesterol to bile acids.[8] This increased demand for cholesterol as a substrate for bile acid synthesis leads to a reduction in the intrahepatic cholesterol concentration.

  • Upregulation of LDL Receptors: To compensate for the reduced intracellular cholesterol, hepatocytes increase the expression of LDL receptors on their surface. This results in enhanced clearance of LDL cholesterol from the circulation, thereby lowering serum LDL levels.[7]

Farnesoid X Receptor (FXR) Signaling

The Farnesoid X Receptor (FXR) is a nuclear receptor that plays a crucial role in regulating bile acid, lipid, and glucose metabolism.[9][10] Bile acids are the natural ligands for FXR. By sequestering bile acids, sevelamer indirectly inhibits FXR activation in both the intestine and the liver.[8][11]

In the intestine, reduced FXR activation leads to decreased production of Fibroblast Growth Factor 19 (FGF19) in humans (or FGF15 in rodents).[12] FGF19 normally travels to the liver and suppresses CYP7A1 expression.[10] Therefore, the sevelamer-induced reduction in FGF19 further contributes to the upregulation of bile acid synthesis.

In the liver, the inhibition of FXR signaling prevents the induction of its target gene, Small Heterodimer Partner (SHP).[11] SHP is a transcriptional repressor that inhibits the expression of CYP7A1.[10] Consequently, the downregulation of SHP by sevelamer further enhances the conversion of cholesterol to bile acids.

Influence on Gut Microbiome and Inflammation

Emerging research suggests that sevelamer's effects on the gut microbiome may also contribute to its lipid-modulating properties.[13] Sevelamer has been shown to alter the composition of the gut microbiota, which can influence the production of various metabolites that affect lipid metabolism.[8] Furthermore, sevelamer can bind to and remove inflammatory molecules and uremic toxins in the gut, potentially reducing systemic inflammation.[3][4] Chronic inflammation is known to be associated with dyslipidemia, and by mitigating inflammation, sevelamer may indirectly improve the lipid profile.[2][14]

Quantitative Effects on Lipid Profiles

Numerous clinical studies have quantified the impact of this compound on key lipid parameters. The following tables summarize the findings from several key trials.

Table 1: Effect of this compound on LDL Cholesterol

StudyDurationPatient PopulationBaseline LDL-C (mg/dL)Change in LDL-C with Sevelamerp-value
Chertow et al. (1998)[11][12]8 weeksHemodialysis131 ± 38-35.9 ± 3.0%<0.001
Chertow et al. (1999)[2][3]Long-termHemodialysisNot specified-30% (mean)<0.0001
Papagianni et al. (2004)[15]8 weeksCAPDNot specified-20.1 ± 6.8% (Phase A), -21.5 ± 2.4% (Phase B)<0.001
Almasi et al. (2020)[16]1 monthHemodialysisNot specified-18.80 ± 28.19 mg/dL0.321
Ketteler et al. (2008)[17]Not specifiedCKD (not on dialysis)Not specifiedSignificant reductionNot specified

Table 2: Effect of this compound on HDL Cholesterol

StudyDurationPatient PopulationBaseline HDL-C (mg/dL)Change in HDL-C with Sevelamerp-value
Chertow et al. (1998)[11][12]8 weeksHemodialysis36 ± 10No significant change>0.05
Chertow et al. (1999)[2][3]Long-termHemodialysisNot specified+18% (mean)<0.0001

Table 3: Effect of this compound on Total Cholesterol

StudyDurationPatient PopulationBaseline Total Cholesterol (mg/dL)Change in Total Cholesterol with Sevelamerp-value
Chertow et al. (1998)[11][12]8 weeksHemodialysis204 ± 46-23.0 ± 3.1%<0.001
Papagianni et al. (2004)[15]8 weeksCAPDNot specified-10.5 ± 9.4% (Phase A), -11.9 ± 7.2% (Phase B)<0.05
Almasi et al. (2020)[16]1 monthHemodialysisNot specified-18.80 ± 28.19 mg/dL0.321
Ketteler et al. (2008)[17]Not specifiedCKD (not on dialysis)Not specifiedSignificant reductionNot specified

Table 4: Effect of this compound on Triglycerides

StudyDurationPatient PopulationBaseline Triglycerides (mg/dL)Change in Triglycerides with Sevelamerp-value
Chertow et al. (1998)[11][12]8 weeksHemodialysis221 ± 123No significant change>0.05
Almasi et al. (2020)[16]1 monthHemodialysisNot specified-25.52 ± 73.80 mg/dL0.129

Experimental Protocols

The assessment of lipid profiles in clinical trials involving this compound typically involves standard, validated laboratory methods.

Subject Population and Study Design

Clinical trials evaluating the effects of sevelamer on lipids often enroll patients with chronic kidney disease, both on and not on dialysis.[18][19] Study designs are typically randomized controlled trials, often with a placebo or active comparator (e.g., calcium-based phosphate binders).[18][20] A washout period for existing lipid-lowering medications may be included to establish a baseline lipid profile.[11][12]

Blood Sample Collection and Processing
  • Fasting State: Blood samples for lipid analysis are typically collected after an overnight fast (e.g., 12 hours) to minimize the influence of recent dietary intake on triglyceride levels.[21]

  • Anticoagulant: Blood is collected in tubes containing an anticoagulant such as ethylenediaminetetraacetic acid (EDTA) to prevent clotting and preserve the integrity of the plasma.

  • Centrifugation: The collected blood is centrifuged to separate the plasma from the cellular components. The resulting plasma is then used for lipid analysis.

Lipid Profile Analysis

Standard enzymatic colorimetric assays are commonly used to measure total cholesterol, HDL cholesterol, and triglycerides.[22]

  • Total Cholesterol: Measured directly from the plasma sample.

  • HDL Cholesterol: Typically measured after precipitation of apolipoprotein B-containing lipoproteins (LDL and VLDL) from the plasma.

  • Triglycerides: Measured directly from the plasma sample.

  • LDL Cholesterol: Often calculated using the Friedewald equation: LDL-C = Total Cholesterol - HDL-C - (Triglycerides / 5) (for mg/dL)[21][23] Note: The Friedewald equation is generally considered accurate for triglyceride levels up to 400 mg/dL.[24]

For more precise LDL cholesterol determination, especially in patients with high triglycerides, direct measurement methods or ultracentrifugation (the gold standard) may be employed.[21][25]

Visualizations

Signaling Pathways

Sevelamer_Lipid_Pathway cluster_enterohepatic Enterohepatic Circulation cluster_liver Hepatocyte Sevelamer Sevelamer HCl BileAcids Bile Acids Sevelamer->BileAcids Reabsorption Bile Acid Reabsorption Sevelamer->Reabsorption Blocks BileAcids->Reabsorption Enters FXR_liver FXR Reabsorption->FXR_liver Activates BileAcids_liver Bile Acids Cholesterol Cholesterol CYP7A1 CYP7A1 Cholesterol->CYP7A1 Substrate for BileAcidSynthesis Bile Acid Synthesis CYP7A1->BileAcidSynthesis BileAcidSynthesis->BileAcids_liver LDLr LDL Receptor LDLr->Cholesterol Internalizes LDL SHP SHP FXR_liver->SHP Induces SHP->CYP7A1 Inhibits LDL LDL Cholesterol LDL->LDLr Binds to

Caption: Sevelamer's mechanism of action on lipid metabolism.

Experimental Workflow

Lipid_Analysis_Workflow Patient Patient Population (e.g., CKD on Hemodialysis) Washout Washout Period (Lipid-lowering meds) Patient->Washout Randomization Randomization Washout->Randomization Treatment Sevelamer HCl Treatment Randomization->Treatment Control Placebo/Comparator Randomization->Control BloodSample Fasting Blood Sample Collection Treatment->BloodSample Control->BloodSample Centrifugation Plasma Separation (Centrifugation) BloodSample->Centrifugation LipidAssay Lipid Profile Analysis (Enzymatic Assays) Centrifugation->LipidAssay DataAnalysis Data Analysis and Comparison LipidAssay->DataAnalysis

Caption: Typical experimental workflow for a sevelamer clinical trial.

Conclusion

This compound's off-target effects on lipid profiles are a clinically significant and well-documented phenomenon. The primary mechanism involves the sequestration of bile acids, leading to increased hepatic cholesterol utilization and enhanced LDL cholesterol clearance from the circulation. The modulation of FXR signaling and potential influences on the gut microbiome and inflammation represent additional pathways through which sevelamer may exert its lipid-lowering effects. For researchers and drug development professionals, a thorough understanding of these mechanisms is crucial for the design of future studies and the development of novel therapies with pleiotropic benefits. The data and protocols presented in this guide provide a solid foundation for further investigation into the multifaceted actions of this compound.

References

An In-depth Technical Guide to the Bile Acid Sequestration Properties of Sevelamer Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sevelamer (B1230288) hydrochloride, a non-absorbed, cross-linked polyallylamine hydrochloride polymer, is primarily recognized for its clinical application as a phosphate (B84403) binder in the management of hyperphosphatemia in patients with chronic kidney disease.[1][2][3] Beyond its phosphate-binding capabilities, sevelamer hydrochloride exhibits significant bile acid sequestration properties, contributing to its pleiotropic effects, notably the reduction of low-density lipoprotein (LDL) cholesterol.[1][4] This technical guide provides a comprehensive investigation into the core mechanisms of this compound's interaction with bile acids, detailing its binding characteristics, the experimental methodologies used for its evaluation, and its influence on key metabolic signaling pathways.

Introduction: this compound - Beyond Phosphate Binding

This compound is an orally administered polymer that is not absorbed from the gastrointestinal tract.[2][3] Its structure consists of multiple amine groups that become protonated in the gut, allowing for ionic interactions with negatively charged molecules such as phosphate and bile acids.[3][5] The sequestration of bile acids in the intestine disrupts their enterohepatic circulation, a process that is crucial for the regulation of cholesterol homeostasis. By preventing the reabsorption of bile acids, this compound indirectly stimulates the hepatic conversion of cholesterol into new bile acids, thereby lowering circulating LDL cholesterol levels.[1][6] This guide delves into the specifics of this secondary mechanism of action, providing valuable insights for researchers and professionals in drug development.

Quantitative Analysis of Bile Acid Sequestration

The efficacy of this compound as a bile acid sequestrant is determined by its binding capacity and affinity for various bile acids. In vitro studies have demonstrated that sevelamer binds bile acids with high capacity in a cooperative manner.[4][6] The binding affinity is influenced by the physicochemical properties of the bile acids themselves, with a notable preference for more hydrophobic species.[4] The presence of other molecules, such as oleic acid, has been shown to enhance the binding of bile acids to sevelamer.[4]

While a definitive, standardized table of binding capacities is not universally established in the literature, the following table summarizes the qualitative and semi-quantitative findings from various in vitro studies. It is important to note that the binding capacity can be influenced by experimental conditions such as pH, ionic strength, and the presence of competing anions.

Bile Acid TypeCommon ExamplesReported Binding CharacteristicsReference
Primary Bile Acids Cholic Acid, Chenodeoxycholic AcidHigh capacity binding.[4][6]
Secondary Bile Acids Deoxycholic Acid, Lithocholic AcidHigher affinity due to increased hydrophobicity.[4]
Conjugated Bile Acids Glycocholic Acid, Taurocholic AcidEfficiently bound by sevelamer.[6]

Note: The binding is described as cooperative, meaning the binding of one bile acid molecule facilitates the binding of others. The presence of fatty acids, like oleic acid, can further enhance this binding.[4]

Experimental Protocols for In Vitro Bile Acid Sequestration

The quantification of this compound's bile acid binding properties is typically performed using in vitro equilibrium binding assays. The following protocol provides a detailed methodology for conducting such an experiment.

Objective

To determine the in vitro binding capacity of this compound for a specific bile acid (e.g., cholic acid) under simulated physiological conditions.

Materials and Reagents
  • This compound powder

  • Bile acid standard (e.g., Cholic Acid, Sodium salt)

  • N,N-Bis(2-hydroxyethyl)-2-aminoethanesulfonic acid (BES)

  • Sodium chloride (NaCl)

  • Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment

  • Deionized water

  • HPLC-grade acetonitrile (B52724) and water

  • Phosphate buffer for HPLC mobile phase

  • Syringe filters (0.45 µm)

Equipment
  • Analytical balance

  • pH meter

  • Shaking incubator (37°C)

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase HPLC column

Experimental Procedure
  • Preparation of Incubation Buffer: Prepare a buffer solution containing 100 mM BES and 80 mM NaCl in deionized water. Adjust the pH to a physiologically relevant value, such as pH 7.0, using HCl or NaOH.[7][8]

  • Preparation of Bile Acid Stock Solution: Prepare a stock solution of the chosen bile acid in the incubation buffer at a high concentration (e.g., 50 mM).

  • Preparation of this compound Slurry: Accurately weigh a specific amount of this compound powder (e.g., 100 mg) and suspend it in a known volume of incubation buffer to create a slurry.

  • Binding Assay Setup:

    • Prepare a series of test tubes or flasks.

    • To each tube, add a fixed volume of the this compound slurry.

    • Add varying concentrations of the bile acid stock solution to the tubes to achieve a range of final bile acid concentrations (e.g., 1, 2.5, 5, 7.5, 10, 15, 20, 30 mM).[8]

    • Include control tubes containing only the bile acid solutions without sevelamer to determine the initial concentrations.

  • Incubation: Incubate all tubes in a shaking incubator at 37°C for a sufficient time to reach equilibrium. Based on kinetic studies of similar polymers, an incubation time of at least 6 hours is recommended.[7]

  • Sample Processing:

    • After incubation, centrifuge the tubes to pellet the sevelamer-bile acid complex.

    • Carefully collect the supernatant.

    • Filter the supernatant through a 0.45 µm syringe filter to remove any remaining particulate matter.

  • HPLC Analysis:

    • Analyze the filtered supernatant using a validated HPLC method to determine the concentration of unbound bile acid.

    • A typical HPLC setup would involve a C18 column and a mobile phase consisting of a mixture of phosphate buffer and acetonitrile, with UV detection at an appropriate wavelength (e.g., 210 nm).[9]

  • Data Analysis:

    • Calculate the amount of bound bile acid by subtracting the concentration of unbound bile acid from the initial concentration.

    • Express the binding capacity as mmol of bile acid bound per gram of this compound.

    • The binding data can be analyzed using models such as the Langmuir or Freundlich isotherms to determine the maximum binding capacity (Bmax) and the binding affinity (Kd).

Signaling Pathways and Experimental Workflows

The sequestration of bile acids by this compound has significant downstream effects on metabolic signaling pathways, primarily the Farnesoid X Receptor (FXR) and the Takeda G-protein-coupled receptor 5 (TGR5) pathways.

Signaling Pathway of Sevelamer's Impact on FXR and TGR5

Sevelamer_Signaling_Pathway Sevelamer Sevelamer HCl in GI Tract Sequestration Bile Acid Sequestration Sevelamer->Sequestration BileAcids Intestinal Bile Acids BileAcids->Sequestration EnterohepaticCirculation Reduced Enterohepatic Circulation of Bile Acids Sequestration->EnterohepaticCirculation leads to FXR_Intestine Intestinal FXR Activation ↓ EnterohepaticCirculation->FXR_Intestine results in FXR_Liver Hepatic FXR Activation ↓ EnterohepaticCirculation->FXR_Liver results in TGR5 Intestinal TGR5 Activation ↑ (relative to unbound BA) EnterohepaticCirculation->TGR5 modulates FGF19 FGF19 Secretion ↓ FXR_Intestine->FGF19 regulates FGF19->FXR_Liver inhibits SHP SHP Expression ↓ FXR_Liver->SHP induces CYP7A1 CYP7A1 Expression ↑ SHP->CYP7A1 inhibits CholesterolConversion Hepatic Cholesterol to Bile Acid Conversion ↑ CYP7A1->CholesterolConversion catalyzes LDL Serum LDL Cholesterol ↓ CholesterolConversion->LDL leads to GLP1 GLP-1 Secretion ↑ TGR5->GLP1 stimulates Insulin Insulin Secretion ↑ GLP1->Insulin stimulates Glucose Improved Glucose Homeostasis Insulin->Glucose promotes

Caption: Sevelamer's impact on FXR and TGR5 signaling pathways.

This diagram illustrates how this compound sequesters bile acids in the gastrointestinal tract, leading to a reduction in their reabsorption. This disruption of the enterohepatic circulation results in decreased activation of the Farnesoid X Receptor (FXR) in both the intestine and the liver. Reduced hepatic FXR activation leads to lower expression of the Small Heterodimer Partner (SHP), which in turn disinhibits Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. This upregulation of CYP7A1 increases the conversion of cholesterol to bile acids, ultimately lowering serum LDL cholesterol. Concurrently, the altered bile acid pool in the intestine can lead to increased relative activation of the Takeda G-protein-coupled receptor 5 (TGR5) on L-cells, stimulating the secretion of glucagon-like peptide-1 (GLP-1), which plays a role in improving glucose homeostasis.[10][11][12][13][14]

Experimental Workflow for In Vitro Bile Acid Binding Assay

Experimental_Workflow Start Start PrepBuffer Prepare Incubation Buffer (100 mM BES, 80 mM NaCl, pH 7.0) Start->PrepBuffer PrepBA Prepare Bile Acid Stock Solution PrepBuffer->PrepBA PrepSevelamer Prepare Sevelamer HCl Slurry PrepBuffer->PrepSevelamer AssaySetup Set up Binding Assay: - Fixed Sevelamer concentration - Varying Bile Acid concentrations PrepBA->AssaySetup PrepSevelamer->AssaySetup Incubation Incubate at 37°C (≥ 6 hours with shaking) AssaySetup->Incubation Centrifugation Centrifuge to Pellet Sevelamer-Bile Acid Complex Incubation->Centrifugation Supernatant Collect and Filter Supernatant (0.45 µm) Centrifugation->Supernatant HPLC Analyze Unbound Bile Acid by HPLC Supernatant->HPLC Analysis Calculate Bound Bile Acid and Determine Binding Capacity HPLC->Analysis End End Analysis->End

Caption: Workflow for in vitro bile acid binding assay.

This workflow diagram outlines the key steps involved in determining the bile acid binding capacity of this compound in vitro. The process begins with the preparation of reagents, followed by the setup of the binding assay with varying concentrations of bile acid. After an incubation period to allow for equilibrium to be reached, the solid and liquid phases are separated, and the concentration of unbound bile acid in the supernatant is quantified using HPLC. Finally, the amount of bound bile acid is calculated to determine the binding capacity of the polymer.

Conclusion

This compound's role as a bile acid sequestrant is a significant aspect of its therapeutic profile, contributing to its lipid-lowering effects. This technical guide has provided a detailed overview of the mechanisms underlying this property, including a summary of its binding characteristics, a comprehensive experimental protocol for its in vitro evaluation, and a visual representation of its impact on the critical metabolic signaling pathways of FXR and TGR5. For researchers and professionals in drug development, a thorough understanding of these principles is essential for the continued exploration of sevelamer's therapeutic potential and the development of novel bile acid sequestrants. The methodologies and data presented herein serve as a valuable resource for furthering research in this field.

References

Exploratory Studies on Sevelamer Hydrochloride's Binding Affinity for Uremic Toxins: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the existing exploratory studies on the binding of sevelamer (B1230288) hydrochloride and its related carbonate form to key uremic toxins. Sevelamer, a non-absorbable phosphate-binding polymer, is primarily utilized to manage hyperphosphatemia in patients with chronic kidney disease (CKD). However, its potential to sequester other harmful molecules, such as gut-derived uremic toxins, is an area of growing scientific interest. This document synthesizes quantitative data from pivotal in vitro and clinical studies, details the experimental methodologies employed, and visualizes the core mechanisms and workflows.

Mechanism of Action

Sevelamer hydrochloride is a cationic polymer featuring multiple amine groups that become protonated within the gastrointestinal tract.[1][2] These positively charged amines interact with negatively charged ions, such as dietary phosphate (B84403), through ionic and hydrogen bonding, thereby preventing their absorption.[1][3] The resulting sevelamer-ion complex is not absorbed and is excreted in the feces.[1] It is hypothesized that this same mechanism allows sevelamer to bind to anionic uremic toxins or their precursors present in the gut, potentially reducing their systemic load.

The primary gut-derived uremic toxins of interest are p-cresyl sulfate (B86663) (PCS) and indoxyl sulfate (IS), which are formed from the metabolism of dietary amino acids by intestinal microbiota.[4] Sevelamer is thought to intervene by binding the precursors, p-cresol (B1678582) and indole (B1671886), in the gut lumen.

G cluster_gut Gastrointestinal Lumen cluster_systemic Systemic Circulation Dietary Amino Acids Dietary Amino Acids Gut Microbiota Gut Microbiota Dietary Amino Acids->Gut Microbiota Metabolism p-Cresol p-Cresol Gut Microbiota->p-Cresol Indole Indole Gut Microbiota->Indole Bound Complex Bound Complex p-Cresol->Bound Complex PCS p-Cresyl Sulfate (PCS) p-Cresol->PCS Absorption & Sulfation (Liver) Indole->Bound Complex IS Indoxyl Sulfate (IS) Indole->IS Absorption & Sulfation (Liver) Sevelamer HCl Sevelamer HCl Sevelamer HCl->Bound Complex Binding Fecal Excretion Fecal Excretion Bound Complex->Fecal Excretion

Uremic Toxin Generation and Sevelamer's Point of Intervention.

Quantitative Data from In Vitro Binding Studies

In vitro experiments provide a controlled environment to assess the direct binding capacity of sevelamer to specific uremic toxin precursors. The results, however, can be influenced by experimental conditions such as pH and the concentrations of both sevelamer and the target molecules.

Uremic Toxin / PrecursorSevelamer TypeSevelamer Conc.Toxin Conc.pHBinding / % ReductionReference
IndoleHydrochlorideNot SpecifiedNot SpecifiedNot Specified10 - 15%[4][5]
p-CresolHydrochlorideNot SpecifiedNot SpecifiedNot Specified40 - 50%[5]
IndoleCarbonate3 or 15 mg/mL1 or 10 µg/mL6 & 8No significant adsorption[6][7]
p-CresolCarbonate3 or 15 mg/mL1 or 10 µg/mL6 & 8No significant adsorption[6][7]
Indole Acetic Acid (IAA)Carbonate15 mg/mL10 µg/mL638.7 ± 1.7%[6][7]
Indole Acetic Acid (IAA)Carbonate15 mg/mL10 µg/mL826.3 ± 3.4%[6][7]

Quantitative Data from Clinical Studies

Clinical trials provide insight into the real-world effectiveness of sevelamer on the serum levels of uremic toxins in CKD patients. The findings from these studies have been varied, suggesting that the in vivo effects may be influenced by patient population, disease stage, and trial duration.

Table 2.1: Sevelamer HCl in Hemodialysis Patients [3][5]

ParameterBaseline (Mean ± SD)After 3 Months (Mean ± SD)P-value
p-Cresyl Sulfate (mg/L)31.30 ± 10.6019.70 ± 10.50< 0.01
Indoxyl Sulfate (mg/L)No significant change reportedNo significant change reported-

Table 2.2: Sevelamer vs. Calcium Carbonate in Pre-Dialysis CKD Patients (24 Weeks) [2][4]

ParameterSevelamer GroupCalcium Carbonate GroupKey Finding
Change in p-Cresyl SulfateSignificant DecreaseLess pronounced changeMean difference between groups: -5.61 mg/L (p=0.04)
Change in Indoxyl SulfateNo significant changeNo significant changeNo significant difference between groups (p=0.36)

Table 2.3: Sevelamer Carbonate vs. Placebo in Pre-Dialysis CKD Patients (12 Weeks) [6][7]

ParameterSevelamer Carbonate GroupPlacebo GroupKey Finding
Change in p-Cresyl SulfateNo significant changeNo significant changeNot statistically significant
Change in Indoxyl SulfateNo significant changeNo significant changeNot statistically significant
Change in Indole Acetic AcidNo significant changeNo significant changeNot statistically significant

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of research findings. Below are summaries of typical protocols used in the study of sevelamer's binding properties.

In Vitro Adsorption Assay Protocol

This method evaluates the direct binding capacity of sevelamer in a simulated gastrointestinal environment.

  • Preparation: A solution with a known concentration of a specific uremic toxin or its precursor (e.g., indole, p-cresol, IAA at 1 or 10 µg/mL) is prepared in a buffered solution (e.g., phosphate-buffered saline).[6][7]

  • pH Adjustment: The pH of the solution is adjusted to mimic physiological conditions of the intestine (e.g., pH 6 or 8).[6][7]

  • Incubation: A specified amount of sevelamer (e.g., 3 or 15 mg/mL) is added to the toxin solution.[6][7] The mixture is incubated at 37°C for a defined period (e.g., 15 minutes to 6 hours) to allow binding to reach equilibrium.[8][9][10]

  • Separation: The mixture is centrifuged through a filter device (e.g., 30 kDa molecular weight cut-off) to separate the large sevelamer polymer and any bound toxin from the unbound, free toxin in the filtrate.[6][7]

  • Quantification: The concentration of the free toxin in the filtrate is measured using an analytical technique such as High-Performance Liquid Chromatography (HPLC).[6] The amount of bound toxin is calculated by subtracting the free concentration from the initial concentration.

G A Prepare Toxin Solution (Known Concentration, pH 6 or 8) B Add Sevelamer (e.g., 15 mg/mL) A->B C Incubate (37°C, Equilibrium Time) B->C D Separate via Centrifugal Filter (e.g., 30 kDa MWCO) C->D E Analyze Filtrate (Free Toxin) via HPLC D->E F Calculate Bound Toxin E->F

Workflow for a typical In Vitro Adsorption Assay.
Clinical Trial Protocol (Randomized Controlled Trial Example)

This protocol is designed to assess the effect of sevelamer on serum uremic toxin levels in human subjects.

  • Patient Recruitment: Patients with a specific stage of CKD (e.g., pre-dialysis with hyperphosphatemia) are recruited based on defined inclusion and exclusion criteria.[4]

  • Run-in Period: A baseline period (e.g., 2 weeks) where blood samples are collected to establish initial serum concentrations of uremic toxins.[4]

  • Randomization: Participants are randomly assigned to receive either sevelamer (e.g., 2400 mg daily) or a control (e.g., placebo or another phosphate binder like calcium carbonate).[2][4] The study is often double-blinded.

  • Treatment Period: The assigned treatment is administered for a defined duration (e.g., 12 to 24 weeks).[4][6] Adherence is monitored, typically via pill counts.

  • Data Collection: Blood samples are collected at specified intervals and at the end of the study to measure changes in serum concentrations of p-cresyl sulfate and indoxyl sulfate.

  • Analysis: The change in uremic toxin levels from baseline is compared between the treatment and control groups using statistical methods to determine efficacy.

G A Recruit CKD Patient Cohort B Baseline Data Collection (Blood Samples, Toxin Levels) A->B C Randomization B->C D Administer Sevelamer (e.g., 2400 mg/day for 24 weeks) C->D E Administer Control (Placebo or Active Comparator) C->E F End-of-Study Data Collection (Blood Samples, Toxin Levels) D->F E->F G Statistical Analysis (Compare change from baseline between groups) F->G

Workflow for a Randomized Clinical Trial (RCT).
Analytical Methodology: HPLC for Toxin Quantification

High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS/MS) or fluorescence detection, is the standard for accurately measuring uremic toxins in biological matrices.

  • Sample Preparation: Serum or plasma samples are deproteinized, typically by adding a solvent like acetonitrile (B52724).[11]

  • Chromatographic Separation: The prepared sample is injected into an HPLC system.

    • Column: A reversed-phase column (e.g., C8 or C18) is commonly used.[11][12]

    • Mobile Phase: A gradient elution is typically employed, using a mixture of an aqueous buffer (e.g., 10 mM ammonium (B1175870) acetate (B1210297) or ammonium formate, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol).[12][13]

    • Flow Rate: A constant flow rate, for example, 0.4 mL/min, is maintained.[13]

  • Detection:

    • Fluorescence: For pCS, IS, and IAA, fluorescence detection offers high sensitivity. Excitation/emission wavelengths are set specifically for each compound (e.g., for IS: Ex 280 nm / Em 383 nm).[12]

    • Mass Spectrometry (MS/MS): Provides high specificity and is often used for definitive quantification.[11]

  • Quantification: The concentration of each toxin is determined by comparing the peak area from the sample to a standard curve generated from solutions of known concentrations.[13]

Conclusion

The available evidence indicates that sevelamer has the potential to bind certain uremic toxin precursors, particularly p-cresol, in vitro. Clinical studies have yielded conflicting results, with some demonstrating a significant reduction in serum PCS levels, while others show no significant effect on either PCS or IS.[4][5][6] The binding of indole and its product IS appears to be minimal to non-existent in most studies.[4][6] The adsorption of IAA by sevelamer carbonate in vitro suggests another potential interaction, though this has not been borne out in clinical trials.[6][7]

Future research should focus on larger, well-controlled clinical trials to clarify the in vivo efficacy of this compound on a wider range of uremic toxins. Further in vitro studies could also explore the binding kinetics and capacity under a broader range of simulated gut conditions to better predict clinical outcomes. For drug development professionals, these findings underscore the potential for polymeric binders to offer pleiotropic effects beyond phosphate control, representing a promising avenue for developing novel therapies to manage uremic toxicity.

References

The Pharmacodynamics of Sevelamer Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sevelamer (B1230288) hydrochloride is a non-absorbed, calcium-free, and metal-free phosphate-binding polymer utilized for the management of hyperphosphatemia in patients with chronic kidney disease (CKD).[1] Its pharmacodynamic activity is confined to the gastrointestinal (GI) tract, where it sequesters dietary phosphate (B84403), thereby preventing its systemic absorption.[1][2] Beyond its primary role in phosphate control, sevelamer hydrochloride exhibits a range of pleiotropic effects, including modulation of lipid profiles, reduction of inflammatory markers, and interaction with other uremic toxins. This guide provides an in-depth examination of the pharmacodynamics of this compound, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols for its evaluation, and visualizing its operational pathways.

Mechanism of Action

This compound's mechanism of action is fundamentally a process of ion exchange within the gastrointestinal lumen. The polymer itself is a cross-linked poly(allylamine hydrochloride) that is not absorbed into the bloodstream.[3][4]

Upon oral administration, the polymer's multiple amine groups become protonated in the acidic environment of the stomach and continue to be so in the intestine.[2][3] These protonated amines carry a positive charge and subsequently interact with negatively charged dietary phosphate ions. The binding occurs through a combination of ionic and hydrogen bonds, forming an insoluble sevelamer-phosphate complex.[3] This complex traverses the GI tract without being absorbed and is ultimately eliminated in the feces.[1] By sequestering dietary phosphate, this compound effectively reduces the total amount of phosphate absorbed into the body, leading to a decrease in serum phosphorus concentrations.[2][3]

cluster_GI_Tract Gastrointestinal Tract (Non-Absorbed) Ingestion Oral Ingestion of Sevelamer HCl Polymer Protonation Protonation of Amines in Stomach/Intestine (Polymer becomes Cationic) Ingestion->Protonation Transit Binding Ionic & Hydrogen Bonding Protonation->Binding Phosphate Dietary Phosphate (Anionic) Phosphate->Binding Complex Insoluble Sevelamer-Phosphate Complex Formation Binding->Complex Excretion Excretion in Feces Complex->Excretion Transit Systemic Reduced Systemic Phosphate Absorption Excretion->Systemic Prevents

Caption: Primary mechanism of action for this compound in the GI tract.

Core Pharmacodynamic Effects

The clinical effects of this compound extend beyond phosphate control due to its ability to bind other molecules within the gut.

Phosphate and Mineral Metabolism

The primary pharmacodynamic effect is the reduction of serum phosphorus. In clinical trials involving hemodialysis patients, this compound has been shown to effectively lower serum phosphorus levels.[3] The average dose in a Phase 3 trial to lower serum phosphorus to 5.0 mg/dL or less was approximately three 800 mg tablets per meal, with a maximum average daily dose studied at 13 grams.[3] By managing hyperphosphatemia, sevelamer also helps to control secondary hyperparathyroidism.[5][6] Unlike calcium-based binders, sevelamer achieves phosphate control without causing hypercalcemia, which is a significant concern for vascular calcification.[1]

Lipid Metabolism

This compound has been demonstrated in vitro and in vivo to bind bile acids.[3] This action is analogous to bile acid sequestrants, a well-established class of cholesterol-lowering drugs. By binding bile acids, sevelamer disrupts their enterohepatic circulation, prompting the liver to convert more cholesterol into bile acids. This results in a decrease in circulating low-density lipoprotein cholesterol (LDL-C).[1] Clinical trials have consistently shown that this compound treatment leads to a significant reduction in both total and LDL cholesterol by 15% to 31%.[1][3] This effect is typically observed within two weeks of initiating therapy.[3]

Inflammatory and Uremic Toxin Modulation

Emerging evidence suggests sevelamer possesses pleiotropic effects that include the modulation of inflammation and the binding of uremic toxins.[7][8] Chronic kidney disease is associated with a state of chronic inflammation, which contributes to cardiovascular disease.[9] Studies have indicated that sevelamer can reduce levels of inflammatory markers such as C-reactive protein (CRP), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[9][10] Additionally, sevelamer has been shown to bind advanced glycation end products (AGEs) in the GI tract, potentially reducing their systemic absorption and associated inflammatory responses.[7][11]

Effects on FGF23

Fibroblast growth factor 23 (FGF23) is a hormone that increases in response to phosphate load and plays a role in the pathophysiology of CKD-mineral and bone disorder.[12][13] Elevated FGF23 levels are associated with adverse cardiovascular outcomes.[12] By reducing intestinal phosphate absorption, sevelamer can lower the stimulus for FGF23 secretion.[13] However, clinical study results have been varied. Some studies have demonstrated a significant decrease in serum FGF23 levels after several weeks of treatment with sevelamer, while others have found no significant effect, particularly in normophosphatemic patients.[12][14][15][16] This suggests the interplay between sevelamer, phosphate, and FGF23 is complex and may be influenced by factors like baseline phosphate levels and vitamin D status.[12][16]

cluster_pathway Simplified FGF23 Regulation Pathway Phosphate Dietary Phosphate Absorption PTH Parathyroid Hormone (PTH) Phosphate->PTH Stimulates Sevelamer Sevelamer HCl Sevelamer->Phosphate Inhibits FGF23 FGF23 Secretion from Osteocytes PTH->FGF23 Stimulates Kidney Kidney (Phosphaturia) FGF23->Kidney Acts on start Start prep Prepare Phosphate Solutions (Varying [P] and pH) start->prep add Add Known Mass of Sevelamer HCl prep->add incubate Incubate with Agitation (e.g., 37°C to Equilibrium) add->incubate filter Filter to Separate Insoluble Complex incubate->filter analyze Analyze Filtrate for Unbound [P] via IC/ICP-OES filter->analyze calculate Calculate Bound Phosphate and Langmuir Constants analyze->calculate end End calculate->end

References

Beyond Phosphate: A Technical Guide to the Pleiotropic Effects of Sevelamer Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sevelamer (B1230288) hydrochloride, a non-absorbable phosphate-binding polymer, is a cornerstone in the management of hyperphosphatemia in patients with chronic kidney disease (CKD).[1] Beyond its primary function, a growing body of evidence reveals a spectrum of pleiotropic effects that contribute to its clinical benefits. These effects, including modulation of lipid metabolism, attenuation of inflammation and oxidative stress, and binding of uremic toxins, are of significant interest in the context of the high cardiovascular morbidity and mortality observed in the CKD population.[2][3] This technical guide provides an in-depth exploration of the multifaceted actions of sevelamer hydrochloride, presenting quantitative data from key studies, detailing experimental methodologies, and visualizing the underlying signaling pathways.

Introduction

Chronic kidney disease is a global health issue characterized by a progressive loss of kidney function. Hyperphosphatemia, a common complication, is an independent risk factor for cardiovascular disease and mortality in this patient population.[2] this compound, a cationic polymer, effectively reduces serum phosphorus by binding dietary phosphate (B84403) in the gastrointestinal tract, preventing its absorption.[4] However, the clinical advantages observed with sevelamer treatment appear to extend beyond phosphate control alone.[5] This guide delves into the secondary mechanisms of this compound, offering a comprehensive resource for researchers and drug development professionals.

Effects on Lipid Metabolism

This compound has been consistently shown to improve lipid profiles in CKD patients, a beneficial effect attributed to its ability to bind bile acids in the gastrointestinal tract.[6][7] This sequestration of bile acids interrupts their enterohepatic circulation, leading to an upregulation of hepatic cholesterol-7α-hydroxylase, the rate-limiting enzyme in bile acid synthesis from cholesterol.[8] The subsequent increase in the conversion of cholesterol to bile acids results in a reduction of circulating low-density lipoprotein cholesterol (LDL-C).[8]

Quantitative Data: Impact on Lipid Profile
Study / ParameterPatient PopulationTreatment DurationThis compound EffectComparator (if any)Reference
Total Cholesterol Hemodialysis Patients8 weeks-23.0 ± 3.1%Washout Period[9]
Hemodialysis Patients6 monthsSignificant reductionCalcium Carbonate[10]
Hemodialysis PatientsLong-term-16.5% (p < 0.05)Calcium-based binders[11]
LDL Cholesterol Hemodialysis Patients8 weeks-35.9 ± 3.0%Washout Period[9]
Hemodialysis PatientsLong-term-30% (p<0.0001)Baseline[12][13]
Hemodialysis PatientsLong-term-29.9% (p < 0.05)Calcium-based binders[11]
HDL Cholesterol Hemodialysis PatientsLong-term+18% (p<0.0001)Baseline[12][13]
Hemodialysis PatientsLong-term+19.5% (p < 0.05)Calcium-based binders[11]
Triglycerides Hemodialysis PatientsNot specifiedNo significant changeNot specified[7]

Anti-Inflammatory and Antioxidant Properties

Systemic inflammation and oxidative stress are highly prevalent in CKD and are major contributors to cardiovascular complications.[2] this compound has demonstrated the ability to mitigate these pathological processes through several mechanisms.

Binding of Endotoxins and Pro-inflammatory Molecules

Sevelamer can bind to endotoxins (lipopolysaccharides) present in the intestinal lumen.[14] By preventing their translocation into the bloodstream, sevelamer reduces a significant trigger for the systemic inflammatory response.[10] This is supported by observations of decreased levels of inflammatory markers such as C-reactive protein (CRP) and interleukin-6 (IL-6) in patients treated with sevelamer.[15]

Reduction of Oxidative Stress

Hyperphosphatemia itself can induce mitochondrial oxidative stress.[16] By binding phosphate, this compound indirectly reduces this source of reactive oxygen species.[16] Furthermore, studies have shown that sevelamer treatment can lead to a downregulation of pro-inflammatory cytokines like TNF-α and a decrease in markers of oxidative damage.[2][14]

Quantitative Data: Effects on Inflammation and Oxidative Stress
Study / ParameterPatient PopulationTreatment DurationThis compound EffectComparator (if any)Reference
hs-CRP Hemodialysis Patients6 monthsSignificant decreaseBaseline (previously on calcium carbonate)[10]
Endotoxin Hemodialysis Patients6 monthsSignificant decreaseBaseline (previously on calcium carbonate)[10]
TNF-α Hemodialysis Patients6 monthsPredominantly downregulatedCalcium Carbonate[2][14]
IL-6 Not specifiedNot specifiedDownregulationCalcium Carbonate[14]
Ferritin Hemodialysis Patients6 monthsSignificant decreaseCalcium Carbonate[2][14]

Binding of Uremic Toxins

The accumulation of uremic toxins in CKD is a key driver of disease progression and associated complications. This compound has been investigated for its capacity to bind various uremic toxins in the gastrointestinal tract, thereby reducing their systemic burden.

Gut-Derived Uremic Toxins

In vitro studies have demonstrated that sevelamer can bind to precursors of uremic toxins, such as indole (B1671886) (precursor to indoxyl sulfate) and p-cresol (B1678582) (precursor to p-cresyl sulfate).[17][18] However, clinical studies on the effect of sevelamer on the serum levels of these toxins have yielded conflicting results.[18][19] Some studies report a significant reduction in p-cresyl sulfate (B86663), while the effect on indoxyl sulfate appears less consistent.[19][20]

Advanced Glycation End Products (AGEs)

AGEs are a heterogeneous group of molecules formed through the non-enzymatic glycation of proteins, lipids, and nucleic acids. They contribute to endothelial dysfunction and inflammation.[21] Sevelamer has been shown to reduce the absorption of AGEs from the gut and can decrease the endothelial expression of the receptor for AGEs (RAGE).[21][22][23]

Quantitative Data: Effects on Uremic Toxins
Study / ParameterPatient PopulationTreatment DurationThis compound EffectComparator (if any)Reference
p-Cresyl Sulfate (PCS) Hemodialysis Patients3 monthsSignificant reductionBaseline[20]
Pre-dialysis CKD12 weeksEffective reductionPlacebo[19]
Indoxyl Sulfate (IS) Hemodialysis Patients3 monthsNo significant effectBaseline[20]
Hemodialysis Patients8 weeksNo significant changeCalcium Acetate[19]
Advanced Glycation End Products (AGEs) Diabetic CKD Stages 2-4Not specifiedSignificant reductionCalcium Carbonate[11][21]

Cardiovascular and Endothelial Effects

The pleiotropic effects of this compound converge to exert beneficial effects on the cardiovascular system.

Improved Endothelial Function

Endothelial dysfunction is a critical early event in the pathogenesis of atherosclerosis. Sevelamer has been shown to improve endothelial function, as indicated by increased flow-mediated vasodilation.[11] This is likely a consequence of the combined effects of reducing inflammation, oxidative stress, and the burden of uremic toxins like AGEs.[11][21]

Attenuation of Vascular Calcification

In contrast to calcium-based phosphate binders, sevelamer does not contribute to calcium loading and has been associated with a slower progression of coronary artery and aortic calcification.[15][24] This is a crucial advantage in a patient population already at high risk for vascular calcification.

Improved Cardiovascular Outcomes

Several studies have suggested that treatment with sevelamer is associated with improved cardiovascular outcomes and even a potential survival benefit compared to calcium-based binders.[16][25] A large randomized controlled trial reported a significantly lower risk of cardiovascular-related mortality in patients on hemodialysis treated with sevelamer.[25]

Signaling Pathways and Mechanisms of Action

The pleiotropic effects of this compound are mediated through a variety of molecular pathways.

Diagram: Sevelamer's Intraluminal Binding Mechanism

cluster_GI Gastrointestinal Lumen Sevelamer This compound (Cationic Polymer) BoundComplex Insoluble Complex Sevelamer->BoundComplex Binding Phosphate Dietary Phosphate (PO4³⁻) Phosphate->BoundComplex BileAcids Bile Acids BileAcids->BoundComplex UremicToxins Uremic Toxin Precursors (e.g., Indole, p-Cresol) UremicToxins->BoundComplex Endotoxins Endotoxins (LPS) Endotoxins->BoundComplex AGEs Advanced Glycation End Products (AGEs) AGEs->BoundComplex Excretion Fecal Excretion BoundComplex->Excretion

Caption: Sevelamer's binding of various molecules in the gut.

Diagram: Downstream Systemic Effects of Sevelamer

cluster_effects Systemic Effects Sevelamer This compound (in GI Tract) Lipid Improved Lipid Profile (↓ LDL-C, ↑ HDL-C) Sevelamer->Lipid Binds Bile Acids Inflammation Reduced Inflammation (↓ CRP, ↓ IL-6) Sevelamer->Inflammation Binds Endotoxins OxidativeStress Decreased Oxidative Stress Sevelamer->OxidativeStress Reduces Pro-oxidant Stimuli UremicToxins Lower Uremic Toxin Burden (↓ AGEs, ↓ p-Cresol) Sevelamer->UremicToxins Binds Uremic Toxin Precursors CV_Outcomes Improved Cardiovascular Outcomes (↓ Vascular Calcification, ↓ Mortality) Lipid->CV_Outcomes Inflammation->CV_Outcomes OxidativeStress->CV_Outcomes UremicToxins->CV_Outcomes

Caption: Systemic consequences of sevelamer's pleiotropic actions.

Experimental Protocols

In Vitro Adsorption Assays
  • Objective: To determine the binding capacity of this compound for various molecules (e.g., phosphate, uremic toxins).

  • Methodology:

    • Preparation of a stock solution of the target molecule at a known concentration.

    • Incubation of a specified amount of this compound with the target molecule solution.

    • Adjustment of the pH to mimic physiological conditions of the gastrointestinal tract (e.g., pH 4, 7, or 8).[17][26]

    • Incubation at 37°C for a defined period to reach equilibrium.

    • Separation of sevelamer and the bound complex from the supernatant, typically by centrifugation.

    • Measurement of the concentration of the unbound target molecule in the supernatant using appropriate analytical techniques (e.g., chromatography, spectrophotometry).

    • Calculation of the amount of bound molecule by subtracting the unbound concentration from the initial concentration.

In Vivo Studies in Animal Models
  • Objective: To evaluate the effects of this compound on physiological parameters in a controlled animal model of CKD.

  • Methodology:

    • Induction of CKD in the animal model (e.g., 5/6 nephrectomy in rats or mice).

    • Random assignment of animals to a control group (receiving vehicle) and a treatment group (receiving this compound mixed with their chow).

    • Treatment for a specified duration (e.g., several weeks).

    • Regular monitoring of biochemical parameters in blood and urine (e.g., phosphate, creatinine, lipids, inflammatory markers).

    • At the end of the study, collection of tissues (e.g., aorta, heart) for histological analysis (e.g., to assess vascular calcification) and molecular analysis (e.g., gene expression of inflammatory or fibrotic markers).

Clinical Trials in CKD Patients
  • Objective: To assess the efficacy and safety of this compound on various clinical endpoints in patients with CKD.

  • Methodology:

    • Study Design: Typically randomized, controlled trials (RCTs), often comparing sevelamer to placebo or another phosphate binder (e.g., calcium carbonate).[26]

    • Patient Population: Enrollment of patients with a specific stage of CKD (e.g., pre-dialysis, hemodialysis, peritoneal dialysis).

    • Intervention: Administration of this compound at a specified dose, often titrated based on serum phosphorus levels.

    • Follow-up: Monitoring of patients over a defined period (e.g., months to years).

    • Outcome Measures: Assessment of primary and secondary endpoints, which may include:

      • Biochemical parameters: serum phosphorus, calcium, PTH, lipids, inflammatory markers, uremic toxins.

      • Cardiovascular imaging: coronary artery calcification scores.

      • Clinical outcomes: cardiovascular events, mortality.

Diagram: Experimental Workflow for In Vitro Binding Assay

Start Start PrepSolution Prepare Toxin/Phosphate Solution (Known Concentration) Start->PrepSolution AddSevelamer Add this compound PrepSolution->AddSevelamer AdjustpH Adjust pH (e.g., 4, 7, 8) AddSevelamer->AdjustpH Incubate Incubate at 37°C AdjustpH->Incubate Centrifuge Centrifuge to Separate Incubate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Analyze Analyze Supernatant for Unbound Toxin/Phosphate Supernatant->Analyze Calculate Calculate Bound Amount Analyze->Calculate End End Calculate->End

Caption: Workflow for in vitro binding capacity assessment.

Conclusion

The therapeutic utility of this compound in the management of chronic kidney disease extends far beyond its fundamental role as a phosphate binder. Its pleiotropic effects on lipid metabolism, inflammation, oxidative stress, and uremic toxin levels provide a multi-pronged approach to mitigating the complex pathophysiology of CKD and its associated cardiovascular complications. For researchers and drug development professionals, a thorough understanding of these secondary mechanisms is crucial for optimizing current therapeutic strategies and for the development of novel interventions targeting the multifaceted nature of uremic toxicity. Further research is warranted to fully elucidate the clinical significance of each of these pleiotropic effects and to identify patient populations that may derive the greatest benefit from sevelamer therapy.

References

An In-depth Technical Guide to the Anti-inflammatory Properties of Sevelamer Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sevelamer (B1230288) hydrochloride, a non-absorbable phosphate-binding polymer, is primarily utilized in the management of hyperphosphatemia in patients with chronic kidney disease (CKD). Beyond its established role in phosphate (B84403) control, a growing body of evidence suggests that sevelamer possesses pleiotropic anti-inflammatory properties. These effects are not mediated by systemic absorption but rather through the sequestration of inflammatory mediators within the gastrointestinal tract. This technical guide provides a comprehensive investigation of the anti-inflammatory mechanisms of sevelamer hydrochloride, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.

Core Anti-inflammatory Mechanisms

This compound's anti-inflammatory effects are attributed to its ability to bind various pro-inflammatory molecules within the gut, thereby preventing their absorption and systemic effects. The primary mechanisms include the binding of endotoxins, advanced glycation end products (AGEs), and bile acids, which in turn modulates key inflammatory signaling pathways.

Sequestration of Gut-Derived Endotoxins

A pivotal anti-inflammatory mechanism of this compound is its ability to bind to bacterial lipopolysaccharide (LPS), also known as endotoxin (B1171834), a component of the outer membrane of Gram-negative bacteria.[1][2] In conditions such as uremia, increased intestinal permeability can lead to the translocation of LPS from the gut into the bloodstream, triggering a systemic inflammatory response. Sevelamer, by sequestering LPS in the intestinal lumen, is thought to reduce circulating endotoxin levels and consequently dampen downstream inflammatory cascades.[1]

The binding of sevelamer to the negatively charged lipid A portion of endotoxin inhibits the activation of the innate immune system, which would otherwise lead to the transcription of pro-inflammatory cytokines.[2] This mechanism is particularly relevant in CKD, where chronic inflammation is a significant contributor to cardiovascular morbidity and mortality.[1]

Sevelamer_Endotoxin_Binding Sevelamer This compound (in GI Tract) Binding Binding in Intestinal Lumen Sevelamer->Binding Endotoxin Bacterial Endotoxin (LPS) (from Gram-negative bacteria) Endotoxin->Binding Reduced_Translocation Reduced Endotoxin Translocation Binding->Reduced_Translocation TLR4 Toll-like Receptor 4 (TLR4) on Immune Cells Reduced_Translocation->TLR4 Reduced Stimulation NFkB NF-κB Activation TLR4->NFkB Cytokines Pro-inflammatory Cytokine Production (TNF-α, IL-6) NFkB->Cytokines Inflammation Systemic Inflammation Cytokines->Inflammation

Mechanism of Sevelamer's Anti-inflammatory Effect via Endotoxin Binding.
Modulation of Farnesoid X Receptor (FXR) Signaling through Bile Acid Sequestration

Sevelamer functions as a bile acid sequestrant, binding bile acids in the intestine and preventing their reabsorption. This interruption of enterohepatic circulation has significant implications for farnesoid X receptor (FXR) signaling, a key regulator of bile acid, lipid, and glucose metabolism, as well as inflammatory responses. In conditions like non-alcoholic fatty liver disease (NAFLD), sevelamer treatment has been shown to reduce liver steatosis and lobular inflammation.[3][4] By binding bile acids, sevelamer can inhibit FXR signaling in the liver and intestine, which, in the context of NAFLD, counteracts innate immune cell dysregulation.[3][4]

Sevelamer_FXR_Signaling Sevelamer This compound (in GI Tract) Binding Bile Acid Sequestration Sevelamer->Binding Bile_Acids Bile Acids (in Intestine) Bile_Acids->Binding Reduced_Reabsorption Reduced Bile Acid Reabsorption Binding->Reduced_Reabsorption FXR_Ileum FXR Activation (Ileum) Reduced_Reabsorption->FXR_Ileum Inhibition FXR_Liver FXR Activation (Liver) Reduced_Reabsorption->FXR_Liver Inhibition Inflammatory_Genes Pro-inflammatory Gene Expression FXR_Liver->Inflammatory_Genes Reduced_Inflammation Reduced Hepatic Inflammation Inflammatory_Genes->Reduced_Inflammation Reduced Expression

Modulation of FXR Signaling by Sevelamer through Bile Acid Sequestration.
Binding of Advanced Glycation End Products (AGEs)

Advanced glycation end products (AGEs) are a heterogeneous group of molecules formed through the non-enzymatic reaction of sugars with proteins and lipids. AGEs are known to contribute to inflammation and oxidative stress, particularly in diabetic kidney disease.[5] Sevelamer has been shown to bind AGEs in the gut, preventing their absorption and thereby reducing their systemic pro-inflammatory effects.[5] This action is independent of its phosphate-binding capacity and contributes to its beneficial effects on metabolic and inflammatory abnormalities.[5]

Quantitative Data on Inflammatory Markers

The following tables summarize the quantitative effects of this compound on key inflammatory and related markers from various clinical and preclinical studies.

Table 1: Effect of this compound on Pro-inflammatory Cytokines

Inflammatory MarkerStudy PopulationDuration of TreatmentBaseline Level (mean ± SD)Post-treatment Level (mean ± SD)p-valueReference
TNF-α (pg/mL)Hemodialysis patients6 months2.44 ± 1.922.01 ± 1.470.003[6]
TNF-α (pg/mL)Uremic rats60 daysUndetectable (control) vs. 3.18 ± 0.62 (uremic)Significantly lower than uremic control< 0.05[7]

Table 2: Effect of this compound on Other Inflammatory and Related Markers

MarkerStudy PopulationDuration of TreatmentKey Findingp-valueReference
hs-CRPPre-dialysis CKD patients12 weeksNo significant change compared to calcium carbonate0.64[8]
Endotoxin (EU/mL)Uremic rats60 days0.038 ± 0.007 (uremic) vs. lower in sevelamer group< 0.005[7]
Ferritin (ng/mL)Hemodialysis patients6 monthsSignificant decrease from baseline0.04[6]
p-cresyl sulfate (B86663) (mg/L)Pre-dialysis CKD patients12 weeksSignificant reduction compared to calcium carbonate0.04[8]
PMNC TNFαDiabetic CKD patients2 monthsDecreased with sevelamer, not with calcium carbonateNot specified[9]

Experimental Protocols

In Vivo Animal Model for Uremia-Induced Inflammation

A common preclinical model to investigate the anti-inflammatory effects of sevelamer in the context of kidney disease involves surgically induced uremia in rodents.

  • Animal Model: Male Sprague-Dawley or Wistar rats undergo a 5/6 nephrectomy to induce chronic kidney disease. Sham-operated animals serve as controls.[7]

  • Treatment Groups:

    • Sham-operated control group receiving standard chow.

    • Uremic group receiving standard chow.

    • Uremic group receiving a diet supplemented with 3% sevelamer carbonate.[7]

  • Duration: The experimental period typically lasts for 60 days.[7]

  • Sample Collection: Blood samples are collected at various time points (e.g., days 7, 30, and 60) for the analysis of inflammatory markers.[7]

  • Biochemical Analysis:

    • Tumor Necrosis Factor-alpha (TNF-α): Plasma levels are measured using an enzyme-linked immunosorbent assay (ELISA) kit.[7]

    • Endotoxin: Plasma endotoxin levels are quantified using a Limulus Amebocyte Lysate (LAL) chromogenic endpoint assay.[7]

Clinical Trial in Hemodialysis Patients

To assess the impact of sevelamer on inflammatory markers in a clinical setting, a randomized open-label clinical trial design is often employed.

  • Study Population: Patients with end-stage renal disease (ESRD) on maintenance hemodialysis.[6]

  • Study Design: A randomized, open-label clinical trial comparing this compound to another phosphate binder, such as calcium carbonate.[6]

  • Intervention: Patients are randomized to receive either this compound (initial dose typically 800 mg twice daily, titrated to achieve target serum phosphate levels) or calcium carbonate for a specified duration (e.g., 6 months).[6]

  • Data Collection: Blood samples are collected at baseline and at the end of the follow-up period.

  • Measurement of Inflammatory Markers:

    • Pro-inflammatory Cytokines (IL-6, TNF-α): Measured using colorimetric and ELISA methods.[10]

    • Oxidative Stress Markers (LPO, NO, 8-isoprostanes): Assessed using appropriate assays.[10]

    • Other Inflammation Markers (ferritin, C-reactive protein): Determined by standard laboratory methods.[10]

Experimental_Workflow cluster_preclinical Preclinical Investigation (Animal Model) cluster_clinical Clinical Investigation (Human Trial) Animal_Model Induce Uremia in Rats (5/6 Nephrectomy) Treatment_Groups Randomize to Treatment Groups: - Control - Uremic - Uremic + Sevelamer Animal_Model->Treatment_Groups Treatment_Period Treatment Period (e.g., 60 days) Treatment_Groups->Treatment_Period Preclinical_Sampling Serial Blood Sampling Treatment_Period->Preclinical_Sampling Preclinical_Analysis Measure Inflammatory Markers (ELISA for TNF-α, LAL for Endotoxin) Preclinical_Sampling->Preclinical_Analysis Patient_Recruitment Recruit Hemodialysis Patients Randomization Randomize to Treatment Arms: - this compound - Calcium Carbonate Patient_Recruitment->Randomization Clinical_Treatment Treatment and Follow-up (e.g., 6 months) Randomization->Clinical_Treatment Clinical_Sampling Baseline and Follow-up Blood Collection Clinical_Treatment->Clinical_Sampling Clinical_Analysis Measure Inflammatory Markers (ELISA, Colorimetric Assays) Clinical_Sampling->Clinical_Analysis

References

Methodological & Application

Application Notes and Protocol for In Vitro Phosphate Binding Capacity Assay of Sevelamer Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sevelamer (B1230288) hydrochloride is a non-absorbed, calcium-free, and metal-free phosphate-binding polymer used for the management of hyperphosphatemia in patients with chronic kidney disease (CKD).[1][2] It is a cross-linked polymeric amine that binds to dietary phosphate (B84403) in the gastrointestinal tract, preventing its absorption into the bloodstream.[3][4] The efficacy of sevelamer hydrochloride is directly related to its phosphate binding capacity. Therefore, a robust and reproducible in vitro assay to determine this capacity is crucial for quality control during drug manufacturing and for bioequivalence studies of generic formulations.[5]

This document provides a detailed protocol for an in vitro phosphate binding capacity assay of this compound. The described method involves the incubation of this compound with a phosphate solution of known concentration, followed by the quantification of unbound phosphate to determine the amount bound by the polymer.

Mechanism of Action

This compound functions as an anion exchange resin. In the acidic environment of the stomach, the amine groups of the polymer become protonated. As it transitions to the more neutral pH of the intestines, these protonated amines bind to negatively charged phosphate ions from dietary sources.[3][4] This forms an insoluble complex that is excreted in the feces, thereby reducing the overall absorption of phosphate.[3]

Sevelamer_Mechanism cluster_GI_Tract Gastrointestinal Tract Ingestion Sevelamer HCl Ingestion Stomach Protonation of Amines in Stomach (Low pH) Ingestion->Stomach Transit Intestine Binding to Dietary Phosphate (Neutral pH) Stomach->Intestine Transit Complex Insoluble Sevelamer- Phosphate Complex Intestine->Complex Binding Bloodstream Reduced Phosphate Absorption into Bloodstream Intestine->Bloodstream Inhibition Excretion Excretion in Feces Complex->Excretion DietaryPhosphate Dietary Phosphate DietaryPhosphate->Intestine

Caption: Mechanism of action of this compound in the gastrointestinal tract.

Experimental Protocol

This protocol is based on established methods for determining the in vitro phosphate binding capacity of this compound.[5][6][7] The primary method for quantifying unbound phosphate is ion chromatography, which has been validated for accuracy, precision, and linearity.[5] Alternative methods such as HPLC with a refractive index detector or UV-Vis spectrophotometry have also been reported.[8][9]

Materials and Reagents
  • This compound (API or crushed tablets)

  • Potassium Dihydrogen Phosphate (KH2PO4), analytical grade

  • N,N-Bis(2-hydroxyethyl)-2-aminoethanesulfonic acid (BES), buffer component

  • Sodium Chloride (NaCl), analytical grade

  • Sodium Hydroxide (NaOH), for pH adjustment

  • Hydrochloric Acid (HCl), for pH adjustment

  • Deionized Water (18.2 MΩ·cm)

  • 0.22 µm or 0.45 µm Syringe Filters (Nylon or PVDF)[7]

Apparatus
  • Analytical Balance

  • pH Meter

  • Orbital Shaker or USP Dissolution Apparatus II[7]

  • Incubator or water bath maintained at 37°C

  • Volumetric flasks and pipettes

  • Conical flasks (250 mL)

  • Ion Chromatograph with a conductivity detector

  • Syringes and filters

Preparation of Solutions
  • Phosphate Stock Solution (e.g., 40 mM): Accurately weigh the required amount of KH2PO4 and dissolve it in deionized water in a volumetric flask to achieve the target concentration.

  • Binding Buffer (with 100 mM BES and 80 mM NaCl): Prepare an aqueous solution containing 100 mM BES and 80 mM NaCl.[7][10]

  • Phosphate Working Solutions: Prepare a series of phosphate working solutions at different concentrations (e.g., 1, 2.5, 5, 7.5, 10, 14.5, 30, and 38.7 mM) by diluting the phosphate stock solution with the binding buffer.[6][10]

  • pH Adjustment: Adjust the pH of the phosphate working solutions to desired levels (e.g., pH 4.0, 5.5, and 7.0) using NaOH or HCl. These pH values simulate the conditions in the gastrointestinal tract.[6]

Assay Procedure

The following workflow outlines the key steps of the in vitro phosphate binding assay.

Assay_Workflow Start Start PrepSolutions Prepare Phosphate Working Solutions (Varying [P] and pH) Start->PrepSolutions Incubation Incubate Sevelamer with Phosphate Solution (e.g., 37°C for 2 hours) PrepSolutions->Incubation WeighSevelamer Accurately Weigh Sevelamer HCl WeighSevelamer->Incubation Filtration Filter the Mixture to Remove Polymer-Phosphate Complex Incubation->Filtration Analysis Analyze Unbound Phosphate in Filtrate (e.g., Ion Chromatography) Filtration->Analysis Calculation Calculate Phosphate Binding Capacity Analysis->Calculation End End Calculation->End

Caption: Experimental workflow for the in vitro phosphate binding assay.

  • Accurately weigh a specified amount of this compound (e.g., 100 mg) into a conical flask.

  • Add a defined volume (e.g., 100 mL) of a pre-warmed (37°C) phosphate working solution to the flask.

  • Incubate the mixture in an orbital shaker or water bath at 37°C for a specified duration (e.g., 2 hours) to allow binding to reach equilibrium.[7]

  • After incubation, withdraw an aliquot of the suspension and filter it through a 0.22 µm or 0.45 µm syringe filter to separate the solid sevelamer-phosphate complex from the solution containing unbound phosphate.[5]

  • Analyze the concentration of unbound phosphate in the filtrate using a validated analytical method such as ion chromatography.

  • A control sample (phosphate working solution without this compound) should be processed in parallel.

Data Analysis

The phosphate binding capacity is calculated using the following formula:

Binding Capacity (mmol/g) = [(Initial Phosphate Conc. - Unbound Phosphate Conc.) × Volume of Solution] / Weight of Sevelamer

Where:

  • Concentrations are in mmol/L

  • Volume is in L

  • Weight is in g

The binding parameters, such as the maximum binding capacity (Bmax) and the affinity constant, can be determined using the Langmuir approximation.[6]

Data Presentation

The quantitative data from the assay should be summarized in tables for clear comparison of binding capacities under different conditions.

Table 1: Phosphate Binding Capacity of this compound at Different pH Values

Initial Phosphate Concentration (mM)Binding Capacity at pH 4.0 (mmol/g)Binding Capacity at pH 5.5 (mmol/g)Binding Capacity at pH 7.0 (mmol/g)
1.0
5.0
10.0
14.5
30.0
38.7

Table 2: Percentage of Phosphate Bound by this compound

Initial Phosphate Concentration (mM)% Phosphate Bound at pH 4.0% Phosphate Bound at pH 7.0
1.0
7.5
14.5
38.7

Note: The values in the tables are to be filled in with experimental data. Studies have shown that the percentage of bound phosphate can be higher at lower initial phosphate concentrations.[6]

Conclusion

The in vitro phosphate binding capacity assay is an essential tool for the characterization and quality control of this compound. The protocol detailed in this document provides a reliable and reproducible method for determining the binding efficacy of the polymer. Adherence to validated analytical procedures and careful control of experimental parameters are critical for obtaining accurate results. The data generated from this assay can be used to ensure product consistency and to demonstrate bioequivalence for generic drug development.

References

Application Notes and Protocols for the Quantification of Sevelamer Hydrochloride in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the analytical quantification of sevelamer (B1230288) hydrochloride in pharmaceutical formulations. Sevelamer hydrochloride is a non-absorbed, phosphate-binding polymer used in the management of hyperphosphatemia. The methods detailed below are crucial for quality control, formulation development, and bioequivalence studies.

The primary analytical approach for this compound does not directly quantify the polymer itself, but rather its functional activity, which is its phosphate (B84403) binding capacity. This is achieved through in vitro binding assays where the formulation is incubated with a known concentration of phosphate, and the amount of unbound phosphate remaining in the solution is subsequently measured. The difference between the initial and unbound phosphate concentrations allows for the calculation of the phosphate binding capacity of the this compound.

Additionally, a direct titration method can be employed to determine the total titratable amine content of the polymer, which is a critical quality attribute related to its binding capacity.

This document outlines the protocols for three robust methods for quantifying unbound phosphate: Ion Chromatography (IC), Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), and UV-Vis Spectrophotometry. A protocol for the determination of total titratable amines via potentiometric titration is also provided.

Phosphate Binding Capacity Assays

The fundamental principle of these assays is to determine the amount of phosphate bound by this compound under controlled in vitro conditions that simulate the gastrointestinal tract.

Experimental Workflow: Phosphate Binding Assay

phosphate_binding_workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_quantification Quantification of Unbound Phosphate cluster_calculation Calculation prep_phosphate Prepare Phosphate Standard Solutions (various concentrations and pH) incubate Incubate Sevelamer with Phosphate Solution (e.g., 37°C, with agitation) prep_phosphate->incubate prep_sample Weigh this compound Formulation prep_sample->incubate separate Separate Polymer-Phosphate Complex (e.g., filtration or centrifugation) incubate->separate quantify_ic Ion Chromatography (IC) separate->quantify_ic quantify_icp ICP-OES separate->quantify_icp quantify_uv UV-Vis Spectrophotometry separate->quantify_uv calculate Calculate Phosphate Binding Capacity (mmol/g) quantify_ic->calculate quantify_icp->calculate quantify_uv->calculate

Caption: General workflow for determining the phosphate binding capacity of this compound.

Quantification of Unbound Phosphate by Ion Chromatography (IC)

Ion chromatography is a highly specific and sensitive method for the quantification of anionic species like phosphate.

Experimental Protocol

  • Preparation of Phosphate Standard Solutions:

    • Prepare a series of phosphate standard solutions (e.g., 1.0, 2.5, 5.0, 7.5, 10.0, 14.5, 30.0, and 38.7 mM) using potassium dihydrogen phosphate (KH2PO4) in a buffer solution containing 80 mM NaCl and 100 mM N,N-Bis(2-hydroxyethyl)-2-aminoethanesulfonic acid (BES).[1]

    • Adjust the pH of the solutions to desired levels (e.g., 4.0, 5.5, and 7.0) using 1.0 N hydrochloric acid or 1.0 N sodium hydroxide (B78521).

  • Sample Preparation and Incubation:

    • Accurately weigh an amount of the this compound formulation equivalent to a specified dose (e.g., 400 mg or 800 mg).

    • Add the weighed sample to a known volume (e.g., 150 mL) of a phosphate standard solution in a suitable container.

    • Seal the container and incubate at 37°C with constant agitation for a defined period (e.g., 2 hours) to reach binding equilibrium.[2]

  • Separation:

    • After incubation, filter the suspension through a 0.22 µm or 0.45 µm syringe filter to separate the solid polymer-phosphate complex from the supernatant containing the unbound phosphate.[2]

  • Chromatographic Conditions:

    • Instrument: Ion Chromatograph with a conductivity detector.

    • Column: Anion exchange column (e.g., Polyvinyl alcohol with quaternary ammonium (B1175870), 4.0 x 150 mm).

    • Eluent: A mixture of sodium bicarbonate and sodium carbonate (e.g., 1 mM NaHCO3 and 3.2 mM Na2CO3) or a potassium hydroxide gradient (e.g., 25-35 mmol/L).[2]

    • Flow Rate: 0.7 - 1.6 mL/min.[2]

    • Injection Volume: 20-25 µL.[2]

    • Column Temperature: 30-35°C.[2]

  • Quantification and Calculation:

    • Inject the filtered supernatant (diluted if necessary) into the ion chromatograph.

    • Construct a calibration curve by plotting the peak area of the phosphate standards against their known concentrations.

    • Determine the concentration of unbound phosphate in the sample from the calibration curve.

    • Calculate the phosphate binding capacity using the following formula:

      • Phosphate Binding Capacity (mmol/g) = [(Initial Phosphate Conc. - Unbound Phosphate Conc.) x Volume of Solution] / Weight of Sevelamer HCl

Quantitative Data Summary (IC Method)

ParameterResult
Linearity (R²)> 0.999
Precision (RSD%)< 2%[2]
Accuracy (Recovery %)99 - 101%[2]
Range80 - 120% of nominal concentration[2]
Quantification of Unbound Phosphate by Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)

ICP-OES is a robust and rapid technique for elemental analysis, providing high sensitivity for phosphorus quantification.

Experimental Protocol

  • Preparation of Phosphate Standard Solutions:

    • Prepare phosphate standards as described in the IC protocol (Section 1.1).

  • Sample Preparation and Incubation:

    • Follow the sample preparation and incubation steps as detailed in the IC protocol.

  • Separation:

    • Separate the solid phase as described in the IC protocol.

  • Instrumental Conditions:

    • Instrument: ICP-OES Spectrometer.

    • Wavelength for Phosphorus: 213.617 nm.[3]

    • Follow the manufacturer's instructions for plasma ignition, nebulizer gas flow, and other instrumental parameters.

  • Quantification and Calculation:

    • Aspirate the filtered supernatant (diluted if necessary) into the ICP-OES.

    • Generate a calibration curve from the emission intensities of the phosphate standards.

    • Determine the concentration of unbound phosphate in the sample.

    • Calculate the phosphate binding capacity as described in the IC protocol.

Quantitative Data Summary (ICP-OES Method)

ParameterResult
Linearity (r)> 0.99 for 0.2 - 25.0 mM range[3]
Limit of Quantification (LOQ)0.2 mM[3]
Precision (Intra- and Inter-day)Within acceptable limits as per FDA guidelines[3]
Accuracy (Recovery %)Within acceptable limits
Quantification of Unbound Phosphate by UV-Vis Spectrophotometry

This colorimetric method involves the formation of a colored complex with phosphate, which is then quantified using a UV-Vis spectrophotometer.

Experimental Protocol

  • Preparation of Phosphate Standard Solutions:

    • Prepare phosphate standards as described in the IC protocol.

  • Sample Preparation and Incubation:

    • Follow the sample preparation and incubation steps as detailed in the IC protocol.

  • Separation:

    • Separate the solid phase as described in the IC protocol.

  • Derivatization:

    • Take a known volume of the filtered supernatant.

    • Add a derivatizing reagent, such as ammonium molybdate, to form a colored phosphomolybdate complex.[4]

    • Allow the color to develop under controlled conditions (time and temperature).

  • Spectrophotometric Measurement:

    • Instrument: UV-Vis Spectrophotometer.

    • Measure the absorbance of the solution at the wavelength of maximum absorbance for the colored complex.

  • Quantification and Calculation:

    • Create a calibration curve by plotting the absorbance of the derivatized phosphate standards against their concentrations.

    • Determine the concentration of unbound phosphate in the sample from the calibration curve.

    • Calculate the phosphate binding capacity as described in the IC protocol.

Quantitative Data Summary (UV-Vis Method)

ParameterResult
SpecificityMethod demonstrated to be specific for phosphate.[5]
Limit of QuantificationAdequate for the intended concentration range.[5]
Accuracy and PrecisionWithin acceptable validation limits.[5]

Determination of Total Titratable Amines by Potentiometric Titration

This method directly quantifies the amine groups in the sevelamer polymer, which are responsible for phosphate binding.

Experimental Workflow: Titration Method

titration_workflow cluster_prep Preparation cluster_titration Titration cluster_endpoint Endpoint Determination cluster_calculation Calculation weigh_sample Accurately weigh this compound add_acid Add a known excess of standardized Hydrochloric Acid (HCl) weigh_sample->add_acid dissolve Stir to allow reaction add_acid->dissolve titrate Titrate the excess HCl with standardized Sodium Hydroxide (NaOH) using a potentiometric titrator dissolve->titrate endpoint Determine the equivalence point from the titration curve titrate->endpoint calculate Calculate the Total Titratable Amine Content (mmol/g) endpoint->calculate

Caption: Workflow for the determination of total titratable amines in this compound.

Experimental Protocol

  • Sample Preparation:

    • Accurately weigh about 1.0 g of the this compound sample and transfer it to a titration vessel.[6]

    • Add a precise volume of standardized 1.0 M hydrochloric acid solution (e.g., 15 mL) and a suitable amount of water (e.g., 35 mL).[6]

    • Stir the mixture for a specified time (e.g., 40 minutes) to ensure complete protonation of the amine groups.[6]

  • Titration:

    • Instrument: Potentiometric titrator with a glass electrode.

    • Titrate the solution with a standardized 1.0 M sodium hydroxide solution.[6]

  • Endpoint Determination:

    • Record the volume of NaOH solution added and the corresponding pH values.

    • The endpoint of the titration is determined from the inflection point of the titration curve.

  • Calculation:

    • Calculate the total titratable amine content using the volumes and concentrations of the acid and base used. The calculation accounts for the amount of acid consumed by the amine groups in the polymer.

Quantitative Data Summary (Titration Method)

ParameterTypical Specification Range (mmol/g)
Total Titratable Amines9.6 - 12.9

Note: The specified range for total titratable amines can vary, and it is important to align with the relevant pharmacopeial monograph or internal specifications.

References

Application Notes and Protocols for Studying Sevelamer Hydrochloride Efficacy in Animal Models of Renal Insufficiency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sevelamer (B1230288) hydrochloride, a non-absorbable, calcium- and aluminum-free phosphate (B84403) binder, is a crucial therapeutic agent in the management of hyperphosphatemia in patients with chronic kidney disease (CKD).[1][2] Animal models of renal insufficiency are indispensable tools for preclinical evaluation of sevelamer's efficacy, mechanism of action, and potential pleiotropic effects. These models allow for controlled investigation of its impact on serum mineral metabolism, cardiovascular calcification, and renal osteodystrophy. This document provides detailed application notes and experimental protocols for utilizing animal models to study the efficacy of sevelamer hydrochloride.

Mechanism of Action

This compound is a cationic polymer that is not absorbed from the gastrointestinal tract.[1][2] In the acidic environment of the stomach, the amine groups of sevelamer become protonated. In the intestine, these protonated amines bind to negatively charged dietary phosphate ions through ionic and hydrogen bonding.[3] This prevents the absorption of phosphate into the bloodstream, and the sevelamer-phosphate complex is subsequently excreted in the feces.[3] By reducing the phosphate load, sevelamer helps to control hyperphosphatemia, a key contributor to the pathophysiology of CKD-mineral and bone disorder (CKD-MBD).

Key Signaling Pathways and Experimental Logic

The primary therapeutic target of sevelamer is the reduction of intestinal phosphate absorption, which in turn modulates several key signaling pathways implicated in CKD progression and its complications.

G cluster_gut Gastrointestinal Tract cluster_blood Bloodstream cluster_effects Pathophysiological Effects Dietary_Phosphate Dietary Phosphate Bound_Phosphate Bound Phosphate (Excreted) Dietary_Phosphate->Bound_Phosphate Binding Serum_Phosphate Serum Phosphate Dietary_Phosphate->Serum_Phosphate Absorption Sevelamer This compound Sevelamer->Bound_Phosphate Sevelamer->Serum_Phosphate Reduces PTH Parathyroid Hormone (PTH) Serum_Phosphate->PTH Stimulates FGF23 FGF-23 Serum_Phosphate->FGF23 Stimulates Vascular_Calcification Vascular Calcification Serum_Phosphate->Vascular_Calcification Promotes Renal_Function_Deterioration Renal Function Deterioration Serum_Phosphate->Renal_Function_Deterioration Contributes to Serum_Calcium Serum Calcium Renal_Osteodystrophy Renal Osteodystrophy PTH->Renal_Osteodystrophy Contributes to FGF23->Renal_Function_Deterioration Contributes to

Caption: Sevelamer's mechanism of action and its impact on CKD-MBD pathways.

Data Presentation: Efficacy of this compound in Rodent Models of Renal Insufficiency

The following tables summarize the quantitative data from key studies investigating the effects of this compound in animal models of renal insufficiency.

Table 1: Efficacy of this compound in Adenine-Induced Renal Failure in Rats

ParameterControl (Adenine)Sevelamer (1%)Sevelamer (2%)Reference
Serum Phosphorus (mg/dL)11.5 ± 0.78.9 ± 0.67.5 ± 0.5[4]
Serum Calcium (mg/dL)10.3 ± 0.210.1 ± 0.210.0 ± 0.1[4]
Serum PTH (pg/mL)1200 ± 200800 ± 150600 ± 100[4]
Aortic Calcium (µg/g tissue)150 ± 3080 ± 2060 ± 15[4]

*p < 0.05 vs. Control

Table 2: Efficacy of this compound in 5/6 Nephrectomized (Nx) Rats

ParameterShamNxNx + Sevelamer (3%)Reference
Serum Phosphorus (mg/dL)5.8 ± 0.39.2 ± 0.56.5 ± 0.4[5]
Serum PTH (pg/mL)150 ± 25850 ± 120400 ± 80[5]
Creatinine (B1669602) Clearance (mL/min)2.5 ± 0.30.8 ± 0.11.2 ± 0.2[6]
Kidney Calcium Content (µg/g)10 ± 2175.5 ± 45.729.8 ± 8.6[6]

*p < 0.05 vs. Nx

Experimental Protocols

Protocol 1: Induction of Renal Insufficiency using an Adenine-Rich Diet

This protocol describes the induction of chronic renal failure in rats through the administration of an adenine-rich diet, which leads to the deposition of 2,8-dihydroxyadenine (B126177) crystals in the renal tubules.

G start Acclimatization (1 week) diet Adenine (B156593) Diet (0.75% for 4 weeks) start->diet monitoring Monitor Body Weight & Food Intake diet->monitoring blood_collection Blood Collection (Tail Vein) monitoring->blood_collection biochemistry Biochemical Analysis (Serum Creatinine, BUN, P, Ca) blood_collection->biochemistry sevelamer_start Initiate Sevelamer Treatment (Mixed with Diet) biochemistry->sevelamer_start treatment_period Treatment Period (e.g., 5 weeks) sevelamer_start->treatment_period final_collection Terminal Blood & Tissue Collection treatment_period->final_collection histology Histopathological Analysis (Kidney, Aorta, etc.) final_collection->histology end Data Analysis histology->end

Caption: Workflow for adenine-induced renal failure and sevelamer treatment.

Materials:

  • Male Wistar rats (12 weeks old)

  • Standard rodent chow

  • Adenine (0.75% w/w mixed into chow)

  • This compound (1-3% w/w mixed into chow)

  • Metabolic cages for urine and feces collection

  • Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes)

  • Analytical equipment for serum biochemistry (e.g., autoanalyzer)

Procedure:

  • Acclimatization: House rats in a controlled environment (12-hour light/dark cycle, 22-24°C) with free access to standard chow and water for at least one week.

  • Induction of Renal Insufficiency:

    • Divide rats into control and experimental groups.

    • Feed the experimental groups a diet containing 0.75% adenine for 4 weeks.[4] The control group continues to receive standard chow.

    • Monitor body weight and food intake regularly.

  • Confirmation of Renal Insufficiency:

    • After 3-4 weeks, collect blood samples via the tail vein.

    • Measure serum creatinine, blood urea (B33335) nitrogen (BUN), and phosphorus to confirm the establishment of renal insufficiency.

  • This compound Treatment:

    • Once renal insufficiency is confirmed, switch the adenine-fed rats to a normal diet containing 1% or 3% this compound by weight.[7][8]

    • The control group with renal insufficiency continues on a normal diet without sevelamer.

    • A sham control group (no adenine) should be maintained on a normal diet throughout the study.

  • Monitoring and Sample Collection:

    • Continue to monitor body weight and food intake.

    • Collect blood samples at regular intervals (e.g., every 2 weeks) to measure serum phosphorus, calcium, PTH, creatinine, and BUN.[7]

  • Terminal Procedures:

    • At the end of the study period (e.g., 5-8 weeks of treatment), euthanize the animals.

    • Collect terminal blood samples via cardiac puncture.

    • Harvest tissues of interest, such as the kidneys, aorta, heart, and femur, for histopathological and biochemical analysis (e.g., calcium content).[4]

Protocol 2: 5/6 Nephrectomy Model of Chronic Renal Insufficiency

This surgical model mimics the progressive nature of chronic kidney disease by reducing the renal mass.

G start Acclimatization surgery1 Stage 1 Surgery: 2/3 Nephrectomy (Left Kidney) start->surgery1 recovery1 Recovery Period (1 week) surgery1->recovery1 surgery2 Stage 2 Surgery: Right Nephrectomy recovery1->surgery2 recovery2 Post-Surgery Recovery & Uremia Development (e.g., 8 weeks) surgery2->recovery2 treatment_start Initiate Sevelamer Treatment (e.g., 3% in Diet) recovery2->treatment_start treatment_period Treatment Period (e.g., 8 weeks) treatment_start->treatment_period monitoring Regular Monitoring: Biochemistry, Blood Pressure treatment_period->monitoring end_point Terminal Sample Collection & Analysis monitoring->end_point

Caption: Workflow for the 5/6 nephrectomy model and subsequent sevelamer treatment.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Surgical instruments

  • Anesthetics (e.g., isoflurane, ketamine/xylazine)

  • Sutures

  • High-phosphate diet (optional, to exacerbate hyperphosphatemia)

  • This compound (e.g., 3% w/w in diet)

Procedure:

  • Acclimatization: As described in Protocol 1.

  • Stage 1 Surgery (Left 2/3 Nephrectomy):

    • Anesthetize the rat.

    • Make a flank incision to expose the left kidney.

    • Ligate two of the three branches of the left renal artery.

    • Remove the upper and lower thirds of the left kidney, leaving the middle third intact.

    • Suture the muscle and skin layers.

    • Allow the animal to recover for one week.

  • Stage 2 Surgery (Right Nephrectomy):

    • After the recovery period, anesthetize the rat again.

    • Make a flank incision on the right side to expose the right kidney.

    • Ligate the renal artery, vein, and ureter, and remove the entire right kidney.

    • Suture the incision.

  • Post-Operative Care and Uremia Development:

    • Provide appropriate post-operative care, including analgesics.

    • Allow several weeks (e.g., 8 weeks) for uremia to develop.[5] During this period, rats can be fed a standard or a high-phosphate diet to challenge the remaining kidney function.

  • This compound Treatment:

    • After the development of uremia, randomize the nephrectomized rats into a control group (receiving the same diet without the drug) and a treatment group receiving a diet containing this compound (e.g., 3%).[5][6]

    • A sham-operated control group should also be included.

  • Monitoring and End-Point Analysis:

    • Follow the monitoring and terminal procedures as outlined in Protocol 1. In addition to serum biochemistry, consider measuring creatinine clearance and performing detailed histomorphometric analysis of bone tissue (e.g., femur) to assess for renal osteodystrophy.[5]

Conclusion

Animal models of renal insufficiency are essential for the preclinical assessment of this compound. The adenine-induced model offers a non-surgical approach to inducing severe renal failure, while the 5/6 nephrectomy model provides a more gradual and progressive model of CKD. The choice of model depends on the specific research question. The protocols and data presented here provide a framework for designing and executing robust studies to evaluate the efficacy of sevelamer and other phosphate binders in a preclinical setting. These investigations are critical for understanding the full therapeutic potential of such agents in mitigating the complex pathophysiology of CKD-MBD.

References

Application Note: Gas Chromatography Method for Detecting Allylamine Impurity in Sevelamer Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sevelamer (B1230288) hydrochloride is a phosphate-binding polymer used in the management of hyperphosphatemia in patients with chronic kidney disease.[1][2] Allylamine (B125299) is a key starting material in the synthesis of sevelamer hydrochloride and is a potentially toxic impurity that must be controlled in the final drug substance.[3] This document provides a detailed protocol for a validated gas chromatography (GC) method for the quantitative determination of residual allylamine in this compound. The method is sensitive, specific, and robust, making it suitable for routine quality control testing.

Principle

This method utilizes a capillary gas chromatograph with a flame ionization detector (GC-FID) to separate and quantify allylamine. The sample is dissolved in a suitable solvent, and an internal standard is added for accurate quantification. The prepared sample is then injected into the GC system, where allylamine is separated from other components on a specialized capillary column before being detected by the FID.[1][3][4][5][6]

Quantitative Data Summary

The following tables summarize the validation parameters of the described GC method for the determination of allylamine in this compound.

Table 1: Method Validation Parameters [1][3][4][5]

ParameterResult
Limit of Detection (LOD)2 µg/g
Limit of Quantification (LOQ)6 µg/g
Linearity Range6 µg/g - 148 µg/g
Correlation Coefficient (r²)0.9990
Average Recovery93.9%

Table 2: Accuracy (Recovery) Data [1]

Spiked LevelAmount of Allylamine Added (µg/g)Amount of Allylamine Found (µg/g, mean)Recovery (%)
LOQ65.693.3
50%5047.294.4
100%10093.593.5
150%150141.894.5

Experimental Protocol

Reagents and Materials
  • Allylamine (reference standard)

  • This compound (sample)

  • Triethylamine (TEA) (Internal Standard)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • Sodium Hydroxide (B78521)

  • Hydrochloric Acid

Instrumentation and Chromatographic Conditions
  • Instrument: Gas Chromatograph equipped with a Flame Ionization Detector (FID)

  • Column: DB-CAM, 30 m x 0.53 mm I.D., 1.0 µm film thickness[1][4][5]

  • Carrier Gas: Helium at a constant flow rate of 5.33 mL/min[1][3]

  • Injector Temperature: 220°C[1][3]

  • Detector Temperature: 260°C[1][3]

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 6 minutes

    • Ramp: 20°C/min to 200°C

    • Hold at 200°C for 7.5 minutes[1][3]

  • Injection Volume: 2 µL[1]

  • Split Ratio: 1:5[1][3]

Preparation of Solutions
  • Diluent: Prepare a mixture of methanol and water (90:10 v/v).

  • Internal Standard (IS) Solution: Prepare a solution of Triethylamine (TEA) in the diluent at a suitable concentration.

  • Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of allylamine reference standard in the diluent to obtain a known concentration.

  • Standard Solution: Dilute the Standard Stock Solution with the diluent to a working concentration (e.g., 100 µg/g with respect to the sample concentration) and add the Internal Standard Solution.

  • Sample Preparation:

    • Accurately weigh a portion of the this compound sample.

    • Add a measured volume of diluent and the Internal Standard Solution.

    • Add a small volume of sodium hydroxide solution to neutralize the hydrochloride salt and liberate the free allylamine base.

    • Vortex or sonicate the mixture to ensure complete dissolution and extraction of allylamine.

    • Centrifuge the sample to separate any undissolved polymer.

    • Transfer the supernatant to a GC vial for analysis.

System Suitability

Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. Inject the standard solution multiple times and check for parameters such as peak area reproducibility (%RSD), theoretical plates, and tailing factor for the allylamine and internal standard peaks.

Analysis

Inject the blank (diluent), standard solution, and sample solutions into the GC system.

Calculation

Calculate the amount of allylamine in the this compound sample using the response factor relative to the internal standard.

Experimental Workflow Diagram

experimental_workflow prep Solution Preparation sample_prep Sample Preparation (Weighing, Dissolution, Neutralization) prep->sample_prep Diluent, IS Solution gc_analysis GC-FID Analysis sample_prep->gc_analysis Prepared Sample Injection data_acq Data Acquisition gc_analysis->data_acq Chromatogram Generation calc Calculation of Allylamine Content data_acq->calc Peak Areas

References

Application Note: Determination of Residual Epichlorohydrin in Sevelamer by Headspace Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sevelamer (B1230288) is a non-absorbed phosphate-binding polymer used in the treatment of hyperphosphatemia in patients with chronic kidney disease. It is synthesized by the cross-linking of polyallylamine hydrochloride with epichlorohydrin (B41342).[1] Epichlorohydrin (ECH) is a potent alkylating agent and is classified as a probable human carcinogen (Group B2) by the U.S. Environmental Protection Agency and is reasonably anticipated to be a human carcinogen by the National Toxicology Program.[2][3] Due to its toxicity, the residual amount of epichlorohydrin in the final drug substance must be strictly controlled to ensure patient safety.

The International Council for Harmonisation (ICH) Q3C guidelines provide permissible daily exposures for residual solvents in pharmaceuticals, and although epichlorohydrin is not explicitly listed, its genotoxic and carcinogenic properties necessitate control to as low as reasonably practicable.[4] This application note details a sensitive and specific method for the determination of residual epichlorohydrin in sevelamer using static headspace gas chromatography coupled with mass spectrometry (HS-GC-MS). This method provides a robust and reliable approach for quality control in the pharmaceutical industry.

Principle

This method utilizes the principle of static headspace extraction followed by gas chromatographic separation and mass spectrometric detection. A weighed amount of the sevelamer sample is dissolved in a suitable solvent in a sealed headspace vial. The vial is then heated to a specific temperature, allowing the volatile epichlorohydrin to partition into the headspace gas. A portion of this gas is then automatically injected into the GC-MS system. The components are separated on a capillary GC column and detected by a mass spectrometer operating in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and specificity.

Apparatus and Materials

  • Gas Chromatograph: Agilent 7890B or equivalent, equipped with a mass selective detector (MSD) and a headspace autosampler.

  • GC Column: Zebron ZB-WAX (60 m x 0.53 mm I.D., 1.0 µm film thickness) or equivalent polar capillary column.[4]

  • Headspace Vials: 20 mL glass vials with PTFE-faced silicone septa and aluminum caps.

  • Analytical Balance: Capable of weighing to 0.1 mg.

  • Pipettes and Volumetric Flasks: Class A.

Reagents and Standards

  • Epichlorohydrin (ECH): Certified reference standard.

  • Dimethyl sulfoxide (B87167) (DMSO): HPLC grade or equivalent.

  • Helium: Ultra-high purity (99.999%).

  • Stock Standard Solution of ECH (e.g., 1000 µg/mL): Accurately weigh about 100 mg of ECH into a 100 mL volumetric flask containing about 50 mL of DMSO. Mix well and make up to the volume with DMSO.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with DMSO to achieve concentrations in the range of 0.1 µg/mL to 10 µg/mL.

Experimental Protocols

Sample Preparation
  • Accurately weigh approximately 1000 mg of the sevelamer sample directly into a 20 mL headspace vial.[4]

  • Add 2.0 mL of DMSO to the vial.[4]

  • Immediately seal the vial with a PTFE-faced silicone septum and an aluminum cap.

  • Gently swirl the vial to ensure the sample is wetted by the solvent.

Headspace GC-MS Method

The following instrumental parameters are recommended:

Parameter Value
Headspace Autosampler
Vial Equilibration Temp.100 °C
Vial Equilibration Time30 min
Loop Temperature105 °C
Transfer Line Temperature120 °C
Injection Volume1.0 mL
Gas Chromatograph
Inlet Temperature150 °C
Inlet ModeSplitless
Carrier GasHelium
Column FlowConstant Pressure Mode (e.g., 8.0 psi)
Oven ProgramInitial: 50 °C, hold for 0 minRamp: 7 °C/min to 220 °CHold: 3 min at 220 °C
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature250 °C
Transfer Line Temperature220 °C
Acquisition ModeSelected Ion Monitoring (SIM)
Quantifier Ion (m/z)57
Qualifier Ions (m/z)49, 62

Method Validation Summary

The following table summarizes the typical validation parameters for a similar headspace GC method for the analysis of residual epichlorohydrin in sevelamer.[4] These values can be used as a benchmark for the performance of the GC-MS method.

Parameter Result
Linearity A linear range from 0.30 to 10 µg/mL with a coefficient of determination (r²) of 0.999 was obtained.[4]
Limit of Detection (LOD) The LOD for epichlorohydrin was 0.09 µg/mL.[4]
Limit of Quantitation (LOQ) The LOQ for epichlorohydrin was 0.30 µg/mL.[4]
Accuracy (Recovery) The recovery of epichlorohydrin was found to be between 91.7% and 96.6%.[4]
Precision (%RSD) The relative standard deviation for replicate injections is typically expected to be less than 15% at the LOQ and less than 10% for other concentrations.
Specificity The use of GC-MS with SIM mode provides excellent specificity, with the confirmation of epichlorohydrin based on both retention time and the presence of quantifier and qualifier ions.[4][5]

Data Presentation

All quantitative data should be summarized in a clear and structured table for easy comparison and reporting. An example is provided in the Method Validation Summary section.

Experimental Workflow

Workflow cluster_prep Sample and Standard Preparation cluster_analysis Headspace GC-MS Analysis cluster_data Data Processing and Reporting sample_prep Weigh 1000 mg Sevelamer into 20 mL HS vial add_dmso Add 2.0 mL DMSO sample_prep->add_dmso seal_vial Seal vial add_dmso->seal_vial hs_sampler Incubate vial at 100°C for 30 min seal_vial->hs_sampler standard_prep Prepare ECH standards in DMSO (0.1-10 µg/mL) standard_prep->hs_sampler injection Inject 1.0 mL of headspace hs_sampler->injection gc_separation GC Separation (ZB-WAX column) injection->gc_separation ms_detection MS Detection (SIM Mode: m/z 57, 49, 62) gc_separation->ms_detection peak_integration Integrate ECH peak at m/z 57 ms_detection->peak_integration calibration Generate calibration curve peak_integration->calibration quantification Quantify ECH in sample calibration->quantification reporting Report result (µg/g) quantification->reporting

Caption: Workflow for residual epichlorohydrin analysis.

Conclusion

The described headspace GC-MS method is a suitable and robust technique for the determination of residual epichlorohydrin in sevelamer. The method is sensitive, specific, and accurate, making it ideal for routine quality control analysis in the pharmaceutical industry to ensure the safety and quality of the final drug product. The validation parameters demonstrate that the method can reliably quantify epichlorohydrin at levels that comply with regulatory expectations for potentially genotoxic impurities.

References

Application Notes and Protocols for the Preparation of Stable Aqueous Suspensions of Sevelamer Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sevelamer (B1230288) hydrochloride is a non-absorbed, calcium-free phosphate-binding polymer used in the management of hyperphosphatemia in patients with chronic kidney disease. For experimental purposes, particularly for in vitro assays and formulation development, the preparation of stable aqueous suspensions of this insoluble polymer is crucial. This document provides detailed application notes and protocols for preparing and characterizing stable aqueous suspensions of sevelamer hydrochloride.

Mechanism of Action

This compound is a cross-linked polyallylamine hydrochloride polymer. When administered orally, it is not absorbed from the gastrointestinal tract. In the acidic environment of the stomach and the more neutral pH of the intestines, the amine groups of the polymer become protonated. These protonated amines then bind to negatively charged phosphate (B84403) ions from dietary sources through ionic and hydrogen bonds. This binding prevents the absorption of phosphate into the bloodstream, and the sevelamer-phosphate complex is subsequently excreted in the feces.[1][2][3]

SevelamerMechanism cluster_GI_Tract Gastrointestinal Tract cluster_Binding cluster_Systemic Systemic Circulation Ingestion Oral Ingestion of Sevelamer HCl Stomach Stomach (Acidic pH) Protonation of Amines Ingestion->Stomach Transit Intestine Intestine (Neutral pH) Phosphate Binding Stomach->Intestine Transit Excretion Excretion in Feces Intestine->Excretion Bowel Movement Bloodstream Reduced Phosphate Absorption into Bloodstream Intestine->Bloodstream Inhibition of Absorption DietaryPhosphate Dietary Phosphate (PO4³⁻) DietaryPhosphate->Intestine Presence with food Sevelamer Sevelamer-H⁺ Complex Sevelamer-Phosphate Complex Sevelamer->Complex Phosphate PO4³⁻ Phosphate->Complex

Caption: Mechanism of action of this compound in the GI tract.

Preparation of this compound Aqueous Suspension

This protocol describes the preparation of a stable aqueous suspension of this compound suitable for in vitro experiments such as phosphate binding assays.

Materials:

  • This compound powder

  • Deionized water

  • Sodium chloride (NaCl)

  • N,N-Bis(2-hydroxyethyl)-2-aminoethanesulfonic acid (BES) buffer

  • Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment

  • Magnetic stirrer and stir bar

  • pH meter

  • Volumetric flasks and beakers

Protocol:

  • Prepare the Suspension Medium:

    • For a final volume of 1 liter, dissolve 4.68 g of NaCl (final concentration 80 mM) and 21.33 g of BES (final concentration 100 mM) in approximately 900 mL of deionized water.

    • Stir the solution until all components are fully dissolved.

    • Adjust the pH of the solution to the desired experimental value (e.g., pH 7.0 for simulating intestinal conditions) using HCl or NaOH.

    • Bring the final volume to 1 liter with deionized water.

  • Disperse this compound:

    • Weigh the desired amount of this compound powder. The concentration will depend on the specific experiment. For phosphate binding assays, concentrations can range from approximately 2.7 mg/mL to 16 mg/mL.

    • Slowly add the this compound powder to the prepared suspension medium while continuously stirring with a magnetic stirrer.

    • Continue stirring for a minimum of 60 minutes to ensure adequate hydration and dispersion of the polymer. A milky white suspension should be formed.

  • Homogenization (Optional):

    • For a more uniform particle size distribution, the suspension can be homogenized using a high-shear mixer or sonicator. This step can improve the stability of the suspension by reducing particle agglomeration.

  • Final pH Adjustment:

    • After dispersion, re-check the pH of the suspension and adjust if necessary to the target pH.

Characterization of this compound Suspension

To ensure the stability and reproducibility of experimental results, the prepared suspension should be characterized for its physical properties.

Experimental Workflow for Preparation and Characterization

Workflow cluster_Prep Suspension Preparation cluster_Char Suspension Characterization cluster_Stability Stability Assessment PrepMedium Prepare Suspension Medium (e.g., BES buffer with NaCl) Disperse Disperse Sevelamer HCl (e.g., 60 min stirring) PrepMedium->Disperse Homogenize Homogenize (Optional) (e.g., High-shear mixer) Disperse->Homogenize AdjustpH Final pH Adjustment Homogenize->AdjustpH ParticleSize Particle Size Analysis (Laser Diffraction) AdjustpH->ParticleSize Initial Characterization (T=0) ZetaPotential Zeta Potential Measurement (Electrophoretic Light Scattering) AdjustpH->ZetaPotential Initial Characterization (T=0) Rheology Rheological Analysis (Viscometry) AdjustpH->Rheology Initial Characterization (T=0) Storage Store under defined conditions (e.g., 25°C/60% RH, 40°C/75% RH) TimePoints Analyze at specified time points (e.g., 0, 1, 3, 6 months) Storage->TimePoints TimePoints->ParticleSize Stability Characterization TimePoints->ZetaPotential Stability Characterization TimePoints->Rheology Stability Characterization

Caption: Experimental workflow for preparing and characterizing a stable this compound suspension.

Experimental Protocols for Characterization

Particle Size Distribution Analysis

Objective: To determine the particle size distribution of the this compound suspension, which is a critical parameter for stability and efficacy. Smaller, more uniform particles tend to form more stable suspensions.

Method: Laser Diffraction

Instrument: Laser Diffraction Particle Size Analyzer (e.g., Malvern Mastersizer, Beckman Coulter LS 13 320).

Protocol:

  • Instrument Setup:

    • Ensure the instrument is clean and calibrated according to the manufacturer's instructions.

    • Select an appropriate dispersion unit (wet dispersion unit is suitable for aqueous suspensions).

    • Set the refractive index for this compound (approximately 1.53) and for water (1.33) in the software.

  • Sample Preparation:

    • Gently agitate the this compound suspension to ensure homogeneity before sampling.

    • Slowly add the suspension dropwise to the dispersant in the measurement cell until the desired obscuration level (typically 10-20%) is reached. The dispersant should be the same as the suspension medium to avoid altering the particle surface properties.

  • Measurement:

    • Perform the measurement according to the instrument's standard operating procedure.

    • Acquire at least three replicate measurements to ensure reproducibility.

  • Data Analysis:

    • The software will generate a particle size distribution curve.

    • Record the volume-weighted mean diameter (D[1][4]) and the distribution width parameters such as D10, D50 (median), and D90.

Zeta Potential Measurement

Objective: To determine the surface charge of the suspended this compound particles. A higher magnitude of zeta potential (either positive or negative) indicates greater electrostatic repulsion between particles, leading to a more stable suspension.[5]

Method: Electrophoretic Light Scattering (ELS)

Instrument: Zetasizer (e.g., Malvern Zetasizer Nano series).

Protocol:

  • Instrument Setup:

    • Calibrate the instrument using a suitable standard.

    • Select the appropriate measurement cell (e.g., disposable folded capillary cell).

  • Sample Preparation:

    • Dilute the this compound suspension with the supernatant obtained by centrifuging a portion of the original suspension. This ensures that the equilibrium between the particle surface and the surrounding medium is maintained.[6] The dilution factor should be optimized to obtain a suitable count rate for the instrument.

  • Measurement:

    • Inject the diluted sample into the measurement cell, ensuring no air bubbles are present.

    • Equilibrate the sample to the desired temperature (e.g., 25°C).

    • Perform the measurement, typically consisting of multiple runs averaged by the instrument software.

  • Data Analysis:

    • The software will calculate the zeta potential from the measured electrophoretic mobility using the Henry equation.

    • Record the mean zeta potential and the standard deviation.

Rheological Characterization

Objective: To evaluate the flow behavior and viscosity of the this compound suspension. Rheological properties are important for predicting the physical stability (e.g., sedimentation rate) and handling characteristics of the suspension.[1][4]

Method: Rotational Viscometry/Rheometry

Instrument: Rotational viscometer or rheometer (e.g., Brookfield viscometer, Anton Paar rheometer).

Protocol:

  • Instrument Setup:

    • Select the appropriate spindle or measurement geometry based on the expected viscosity of the suspension.

    • Calibrate the instrument with a standard of known viscosity.

  • Sample Preparation:

    • Pour a sufficient amount of the homogenous this compound suspension into the sample cup.

  • Measurement:

    • Equilibrate the sample to the desired temperature.

    • Perform a shear rate sweep to determine the viscosity profile of the suspension. This will indicate whether the suspension is Newtonian, shear-thinning, or shear-thickening.

    • For assessing sedimentation stability, a low-shear viscosity measurement is particularly relevant.

  • Data Analysis:

    • Plot viscosity as a function of shear rate.

    • Record the viscosity at specific shear rates relevant to the application (e.g., at rest and during pouring).

Stability Testing of this compound Suspension

A stability study should be conducted to evaluate the physical stability of the prepared suspension over time under different storage conditions.

Protocol:

  • Storage:

    • Divide the prepared suspension into multiple sealed containers.

    • Store the containers at different temperature and humidity conditions as per ICH guidelines (e.g., 25°C/60% RH for long-term and 40°C/75% RH for accelerated stability).[7]

  • Testing Schedule:

    • Analyze the samples at predetermined time points (e.g., 0, 1, 3, and 6 months).

  • Analysis:

    • At each time point, visually inspect the samples for any signs of instability such as sedimentation, caking, or phase separation.

    • Perform the characterization tests described above (particle size, zeta potential, and rheology).

    • For functional stability, a phosphate binding assay can also be performed at each time point.

Quantitative Data Presentation

The following tables provide a template for summarizing the quantitative data from the characterization and stability studies.

Table 1: Initial Physical Characterization of this compound Suspension

ParameterMethodResult
Appearance Visual InspectionHomogeneous, milky white suspension
pH pH meter7.0 ± 0.1
Particle Size
D50 (µm)Laser Diffractione.g., 25.5
D90 (µm)Laser Diffractione.g., 52.1
Zeta Potential (mV) ELSe.g., +15.2 ± 1.8
Viscosity (cP)
at 10 s⁻¹Rotational Viscometrye.g., 50.3
at 100 s⁻¹Rotational Viscometrye.g., 35.8

Table 2: Stability Data for this compound Suspension at 25°C/60% RH

Time PointAppearanceD50 (µm)Zeta Potential (mV)Viscosity at 10 s⁻¹ (cP)
0 Months Homogeneouse.g., 25.5e.g., +15.2e.g., 50.3
1 Month Homogeneouse.g., 25.8e.g., +14.9e.g., 50.1
3 Months Slight Sedimentatione.g., 26.5e.g., +14.5e.g., 49.5
6 Months Re-dispersible Sedimente.g., 27.2e.g., +13.8e.g., 48.9

Note: The data presented in the tables are illustrative examples and should be replaced with actual experimental results.

Conclusion

The preparation of a stable aqueous suspension of this compound is essential for obtaining reliable and reproducible results in experimental settings. By following the detailed protocols for preparation and characterization outlined in these application notes, researchers can ensure the quality and stability of their this compound suspensions. The key to a stable suspension lies in the careful control of the formulation components and the thorough characterization of its physical properties over time.

References

Application of Sevelamer Hydrochloride in Preclinical Chronic Kidney Disease Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of sevelamer (B1230288) hydrochloride in preclinical animal models of Chronic Kidney Disease (CKD). This document details the multifaceted effects of sevelamer, extending beyond its primary role as a phosphate (B84403) binder, and offers standardized protocols for its application in a research setting.

Sevelamer hydrochloride, a non-absorbable, calcium-free phosphate-binding polymer, is a therapeutic agent used to manage hyperphosphatemia in CKD patients.[1] Its application in preclinical models has been crucial in elucidating its pleiotropic effects, which include the attenuation of vascular calcification, reduction of inflammation, and modulation of key biomarkers associated with CKD progression and its comorbidities.[2][3]

Pleiotropic Effects of this compound

Beyond its phosphate-binding capacity, this compound has demonstrated several other beneficial effects in preclinical CKD models:

  • Vascular Calcification: Sevelamer has been shown to attenuate the progression of vascular calcification, a major contributor to cardiovascular morbidity and mortality in CKD.[4][5][6] Unlike calcium-based phosphate binders, sevelamer does not contribute to calcium loading, thereby reducing the risk of calcification.[1]

  • Inflammation and Endotoxemia: Preclinical studies indicate that sevelamer can reduce systemic inflammation and endotoxemia.[7][8] It is suggested that sevelamer binds to endotoxins in the gastrointestinal tract, preventing their translocation into the bloodstream and the subsequent inflammatory cascade.[9]

  • Fibroblast Growth Factor 23 (FGF23): Sevelamer treatment has been associated with a significant reduction in serum levels of FGF23, a hormone that is elevated in CKD and linked to left ventricular hypertrophy and mortality.[10][11]

  • Lipid Metabolism: Sevelamer can bind to bile acids in the intestine, leading to a reduction in total and low-density lipoprotein (LDL) cholesterol levels.[1]

  • Bone Metabolism: In animal models of renal osteodystrophy, sevelamer has been shown to improve bone formation and architecture.[2][5][12]

  • Uremic Toxins: There is evidence to suggest that sevelamer can bind to certain uremic toxins, such as advanced glycation end products (AGEs), potentially reducing their systemic effects.[2][8]

Quantitative Data Summary

The following tables summarize the quantitative data from key preclinical studies investigating the effects of this compound in various CKD models.

Table 1: Effect of this compound on Biochemical Parameters in Adenine-Induced CKD Rats

ParameterControl (CKD)Sevelamer HCl (1%)Sevelamer HCl (2%)Sevelamer HCl (3%)Reference
Serum Phosphorus (mg/dL)10.5 ± 1.27.8 ± 0.96.5 ± 0.75.9 ± 0.6[12]
Serum Calcium (mg/dL)9.8 ± 0.39.6 ± 0.49.5 ± 0.39.4 ± 0.2[12]
Ca x P Product (mg²/dL²)102.9 ± 15.774.9 ± 11.561.8 ± 8.955.5 ± 7.1[12]
Serum PTH (pg/mL)1250 ± 250850 ± 150600 ± 120450 ± 100[12]
Serum Creatinine (B1669602) (mg/dL)2.5 ± 0.42.3 ± 0.32.1 ± 0.32.0 ± 0.2[13]
Serum FGF-23 (pg/mL)297.15 ± 131.10210.50 ± 95.20175.30 ± 88.60142.60 ± 83.95[13]
Serum Klotho (pg/mL)150 ± 30--280 ± 50[14][15]
Soluble TWEAK (pg/mL)350 ± 60--550 ± 80[14][15]

*p < 0.05 vs. Control (CKD)

Table 2: Effect of this compound on Tissue Calcification and Histomorphometry in Adenine-Induced CKD Rats

ParameterControl (CKD)Sevelamer HCl (2%)Reference
Aortic Calcium Content (µg/g tissue)250 ± 50120 ± 30[12]
Myocardial Calcium Content (µg/g tissue)150 ± 4080 ± 20[6]
Osteoid Volume/Bone Volume (%)15.2 ± 3.58.5 ± 2.1[12]
Fibrosis Volume/Tissue Volume (%)8.9 ± 2.24.1 ± 1.5[12]

*p < 0.05 vs. Control (CKD)

Table 3: Effect of Sevelamer Carbonate on Inflammatory Markers in 5/6 Nephrectomized Rats

ParameterShamUremic (Control)Uremic + Sevelamer Carbonate (3%)Reference
Plasma TNF-α (pg/mL)Undetectable3.18 ± 0.621.86 ± 0.47[7]
Plasma Endotoxin (B1171834) (EU/mL)0.008 ± 0.0060.038 ± 0.0070.015 ± 0.005[7]

*p < 0.05 vs. Uremic (Control)

Experimental Protocols

Induction of Chronic Kidney Disease

Two common models for inducing CKD in rodents are the adenine-induced nephrotoxicity model and the 5/6 surgical nephrectomy model.

a) Adenine-Induced CKD Model

This model induces renal failure through the formation of 2,8-dihydroxyadenine (B126177) crystals in the renal tubules, leading to chronic tubulointerstitial nephritis.

  • Animals: Male Wistar rats (10-12 weeks old).

  • Diet: Administer a diet containing 0.75% (w/w) adenine (B156593) for 3-4 weeks.[12]

  • Monitoring: Monitor body weight, food and water intake, and serum creatinine and blood urea (B33335) nitrogen (BUN) levels weekly to confirm the development of renal failure.

b) 5/6 Nephrectomy Model

This surgical model induces CKD by reducing the renal mass, leading to hyperfiltration and progressive glomerulosclerosis in the remnant kidney.

  • Animals: Male Sprague-Dawley rats (8-10 weeks old).

  • Procedure:

    • Anesthetize the animal using an appropriate anesthetic (e.g., isoflurane).

    • Perform a dorsal incision to expose the left kidney.

    • Ligate two of the three branches of the left renal artery to induce infarction of approximately two-thirds of the kidney.

    • One week later, perform a right unilateral nephrectomy through a similar incision.

  • Post-operative Care: Provide appropriate analgesia and monitor for signs of infection or distress. Allow a recovery period of 4-6 weeks for the development of stable CKD.

This compound Administration
  • Formulation: this compound is typically mixed into the powdered rodent chow at concentrations ranging from 1% to 3% (w/w).[12][13][16]

  • Administration: Provide the sevelamer-containing diet ad libitum to the experimental group. The control CKD group should receive the same diet without sevelamer.

  • Duration: The treatment duration can vary from 4 to 14 weeks depending on the study endpoints.[10][13]

Biochemical Analysis
  • Blood Collection: Collect blood samples via tail vein or cardiac puncture at specified time points.

  • Serum Parameters: Measure serum levels of creatinine, BUN, phosphorus, calcium, parathyroid hormone (PTH), and FGF23 using commercially available assay kits (e.g., ELISA) according to the manufacturer's instructions.

Histological Analysis of Vascular Calcification
  • Tissue Collection: At the end of the study, perfuse the animals with saline followed by 4% paraformaldehyde. Harvest the aorta and heart.

  • Staining:

  • Quantification: Quantify the calcified area as a percentage of the total vessel wall area using image analysis software.

Analysis of Inflammatory Markers
  • Sample Collection: Collect plasma samples.

  • Measurement: Measure levels of inflammatory markers such as Tumor Necrosis Factor-alpha (TNF-α) and endotoxin using specific ELISA kits.[7]

Visualizations

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Analysis cluster_endpoints Endpoints animal_model Select Animal Model (e.g., Wistar Rats) ckd_induction Induce CKD (Adenine Diet or 5/6 Nephrectomy) animal_model->ckd_induction grouping Divide into Groups: - Control CKD - Sevelamer HCl (1-3%) ckd_induction->grouping treatment Administer Sevelamer HCl in Diet (4-14 weeks) grouping->treatment biochem Biochemical Analysis (Blood Samples) treatment->biochem histology Histological Analysis (Aorta, Heart) treatment->histology inflammation Inflammatory Markers (Plasma) treatment->inflammation serum_params Serum P, Ca, PTH, FGF23 biochem->serum_params calcification Vascular Calcification histology->calcification inflammatory_cytokines TNF-α, Endotoxin inflammation->inflammatory_cytokines

Experimental workflow for preclinical sevelamer studies.

sevelamer_moa cluster_gut Gastrointestinal Lumen cluster_systemic Systemic Circulation sevelamer Sevelamer HCl phosphate Dietary Phosphate sevelamer->phosphate bile_acids Bile Acids sevelamer->bile_acids endotoxins Endotoxins / AGEs sevelamer->endotoxins hyperphosphatemia ↓ Hyperphosphatemia phosphate->hyperphosphatemia Absorption cholesterol ↓ LDL Cholesterol bile_acids->cholesterol Absorption inflammation ↓ Inflammation endotoxins->inflammation Translocation fgf23 ↓ Serum FGF23 hyperphosphatemia->fgf23 calcification ↓ Vascular Calcification hyperphosphatemia->calcification inflammation->calcification

Pleiotropic mechanisms of action of Sevelamer HCl.

ckd_pathway cluster_consequences Pathophysiological Consequences cluster_outcomes Clinical Outcomes ckd Chronic Kidney Disease phosphate_retention Phosphate Retention ckd->phosphate_retention inflammation Systemic Inflammation ckd->inflammation uremic_toxins Uremic Toxin Accumulation ckd->uremic_toxins hyperphosphatemia Hyperphosphatemia phosphate_retention->hyperphosphatemia vascular_calcification Vascular Calcification inflammation->vascular_calcification uremic_toxins->inflammation elevated_fgf23 ↑ FGF23 hyperphosphatemia->elevated_fgf23 hyperphosphatemia->vascular_calcification cvd Cardiovascular Disease elevated_fgf23->cvd vascular_calcification->cvd sevelamer Sevelamer HCl Action sevelamer->inflammation Inhibits sevelamer->uremic_toxins Binds sevelamer->hyperphosphatemia Inhibits

References

Application Notes and Protocols: Techniques for Measuring the Degree of Crosslinking in Sevelamer Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sevelamer (B1230288) hydrochloride is a cross-linked poly(allylamine hydrochloride) polymer used as a phosphate (B84403) binder in the management of hyperphosphatemia in patients with chronic kidney disease.[1][2][3] The degree of crosslinking is a critical quality attribute that influences the polymer's swelling behavior, phosphate binding capacity, and overall efficacy.[4] This document provides detailed application notes and experimental protocols for the key techniques used to measure the degree of crosslinking in sevelamer hydrochloride.

The structure of this compound consists of polyallylamine chains crosslinked with epichlorohydrin (B41342).[5][6] Approximately 40% of the amine groups are protonated, forming the hydrochloride salt.[5][7]

Key Techniques for Measuring Crosslinking

Several analytical techniques can be employed to characterize the degree of crosslinking in this compound. These methods range from direct quantification of crosslinked moieties to indirect measurements of physical properties influenced by the crosslink density.

A logical workflow for characterizing the degree of crosslinking in this compound is presented below.

G cluster_0 Direct Measurement of Crosslinking cluster_1 Indirect Measurement & Physical Characterization cluster_2 Functional Assessment SSNMR Solid-State NMR (13C SSNMR) DegreeOfCrosslinking Degree of Crosslinking SSNMR->DegreeOfCrosslinking Determines Swelling Swelling Index Swelling->DegreeOfCrosslinking Correlates with Rheology Rheology / DMA Rheology->DegreeOfCrosslinking Correlates with FTIR FTIR Spectroscopy Elemental Elemental Analysis PhosphateBinding Phosphate Binding Assay SevelamerHCl This compound Sample SevelamerHCl->SSNMR Direct Quantification SevelamerHCl->Swelling Physical Property SevelamerHCl->Rheology Mechanical Property SevelamerHCl->FTIR Structural Confirmation SevelamerHCl->Elemental Compositional Analysis SevelamerHCl->PhosphateBinding Functional Test DegreeOfCrosslinking->PhosphateBinding Influences

Caption: Workflow for Characterizing this compound Crosslinking.

Quantitative Data Summary

The following tables summarize key quantitative parameters for this compound found in the literature.

Table 1: Degree of Crosslinking and Swelling Properties

ParameterReported ValueReference
Degree of Crosslinking10%[5]
Degree of Crosslinking10.6 – 13.9%[7]
Degree of Crosslinking12% to 18%[8]
Swelling Ratio6 to 8 times its weight[7]

Table 2: Phosphate Binding Capacity

ParameterReported ValueReference
Phosphate Binding Capacity5.45 mMole/g[5]
Phosphate Binding Capacity5.5 mmol/g[9]
Phosphate Binding Capacity4.7 to 6.4 mmol/g[8]

Experimental Protocols

Solid-State Nuclear Magnetic Resonance (SSNMR) for Direct Quantification of Crosslinking

Principle: 13C Solid-State NMR (SSNMR) spectroscopy is a powerful non-destructive technique that can distinguish between carbon atoms in different chemical environments within the solid polymer matrix. By identifying and quantifying the signals from carbon atoms involved in the crosslinking structure versus those in the primary polymer backbone, a direct measure of the degree of crosslinking can be obtained.[10][11] This is the method recommended by the FDA for quantifying the degree of crosslinking in sevelamer.[11]

Protocol:

  • Sample Preparation:

    • Dry the this compound sample thoroughly under vacuum to remove any absorbed water, which can interfere with the measurement.

    • Pack the dried, powdered sample into a suitable SSNMR rotor (e.g., 4 mm zirconia rotor).

  • Instrumentation and Parameters:

    • Use a solid-state NMR spectrometer with a carbon probe.

    • Employ Cross-Polarization Magic Angle Spinning (CP/MAS) to enhance the signal of the less abundant carbon nuclei and to average out anisotropic interactions, resulting in sharper lines.[12]

    • Typical acquisition parameters:

      • ¹³C Resonance Frequency: e.g., 100 MHz

      • Magic Angle Spinning (MAS) Rate: 10-15 kHz

      • Contact Time (for CP): 1-2 ms

      • Recycle Delay: 5 s (ensure full relaxation of the protons)

      • Acquisition Time: 30-50 ms

      • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 4096 or higher).

  • Data Analysis:

    • Identify the resonance peaks corresponding to the carbon atoms of the poly(allylamine) backbone and the carbon atoms of the epichlorohydrin crosslinker.

    • Integrate the peak areas for the crosslinker carbons and the backbone carbons.

    • The degree of crosslinking can be calculated as the ratio of the integrated area of the crosslinker peaks to the total integrated area of all polymer-related peaks.

G Start Dried Sevelamer HCl Powder Pack Pack into SSNMR Rotor Start->Pack Acquire Acquire 13C CP/MAS Spectrum Pack->Acquire Process Process Data (FT, Baseline Correction) Acquire->Process Integrate Integrate Crosslinker & Backbone Peaks Process->Integrate Calculate Calculate Degree of Crosslinking Integrate->Calculate End Quantitative Result Calculate->End

Caption: SSNMR Experimental Workflow for Crosslinking Analysis.

Swelling Index Determination

Principle: The swelling behavior of a cross-linked polymer in a suitable solvent is inversely proportional to its crosslink density.[13] A higher degree of crosslinking results in a more constrained polymer network, which restricts the uptake of solvent and leads to a lower swelling index. This method provides a simple, indirect measure of the extent of crosslinking.[14]

Protocol:

  • Sample Preparation:

    • Accurately weigh a known mass of the dry this compound powder (W_dry).

  • Swelling Procedure:

    • Place the weighed sample in a graduated cylinder or a suitable container.

    • Add a sufficient volume of an aqueous solution (e.g., deionized water or a buffer solution) to fully immerse the polymer.

    • Allow the polymer to swell for a defined period (e.g., 24 hours) at a controlled temperature (e.g., 37°C) to reach equilibrium.

  • Measurement:

    • After the swelling period, carefully remove the excess (unabsorbed) water.

    • Weigh the swollen polymer (W_swollen).

  • Calculation:

    • The swelling index is calculated using the following formula:

      • Swelling Index = (W_swollen - W_dry) / W_dry

Fourier Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy is used to identify the functional groups present in the polymer. While not a direct quantitative method for the degree of crosslinking, it can confirm the presence of the crosslinker and the integrity of the polymer structure.[15][16] Changes in the FTIR spectrum, such as the appearance or disappearance of specific bands, can indicate the success of the crosslinking reaction.

Protocol:

  • Sample Preparation:

    • Prepare a solid sample for analysis, typically by creating a KBr (potassium bromide) pellet.

    • Mix a small amount of the dry this compound powder with dry KBr powder.

    • Press the mixture in a die to form a transparent pellet.

    • Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used directly on the powder sample.

  • Data Acquisition:

    • Place the sample in the FTIR spectrometer.

    • Record the spectrum over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).

    • Acquire a sufficient number of scans to obtain a high-quality spectrum.

  • Spectral Analysis:

    • Identify characteristic absorption bands for the poly(allylamine) backbone (e.g., N-H stretching, C-N stretching).

    • Look for bands associated with the epichlorohydrin crosslinker (e.g., C-O-C ether linkages).

Rheology and Dynamic Mechanical Analysis (DMA)

Principle: Rheological and DMA measurements can determine the viscoelastic properties of the polymer, such as the storage modulus (G') in the rubbery plateau region.[17] For a cross-linked polymer, the storage modulus in this region is directly proportional to the crosslink density.[18][19]

Protocol:

  • Sample Preparation:

    • Prepare a sample of defined geometry (e.g., a rectangular bar or a disk) by compressing the this compound powder. The sample must be solid and self-supporting.

  • DMA Measurement:

    • Mount the sample in the DMA instrument.

    • Perform a dynamic temperature ramp test at a constant frequency (e.g., 1 Hz) and a controlled heating rate (e.g., 3°C/min).

    • The temperature range should cover the glass transition and the rubbery plateau region.

  • Data Analysis:

    • Identify the rubbery plateau region from the plot of storage modulus (G') versus temperature. This is the region above the glass transition where G' is relatively constant.

    • The molecular weight between crosslinks (Mc) can be calculated from the storage modulus in the rubbery plateau using the theory of rubber elasticity:

      • G' = (ρ * R * T) / Mc

      • where G' is the shear storage modulus, ρ is the polymer density, R is the ideal gas constant, and T is the absolute temperature in Kelvin.

    • The crosslink density is inversely proportional to Mc.

G Start Sevelamer HCl Sample Prepare Prepare Sample with Defined Geometry Start->Prepare Mount Mount in DMA Prepare->Mount Ramp Perform Temperature Ramp Test Mount->Ramp Plot Plot G' vs. Temperature Ramp->Plot Identify Identify Rubbery Plateau Plot->Identify Calculate Calculate Mc and Crosslink Density Identify->Calculate End Crosslink Density Value Calculate->End

Caption: DMA Workflow for Crosslink Density Determination.

Phosphate Binding Assay

Principle: This assay measures the functional capacity of this compound to bind phosphate ions.[2] The binding capacity is influenced by factors including the degree of crosslinking.[4] The method involves incubating the polymer with a known concentration of phosphate solution and then measuring the concentration of unbound phosphate remaining in the solution.[2][20]

Protocol:

  • Preparation of Phosphate Solutions:

    • Prepare a series of standard phosphate solutions of known concentrations (e.g., using KH₂PO₄) in a suitable buffer (e.g., 100 mM BES and 80 mM NaCl).[1]

  • Incubation:

    • Accurately weigh a specific amount of this compound and add it to a known volume of each phosphate standard solution.

    • Incubate the mixtures at a controlled temperature (e.g., 37°C) for a set period (e.g., 2 hours) with agitation to ensure equilibrium is reached.[21]

  • Separation:

    • After incubation, separate the polymer-phosphate complex from the solution by filtration (e.g., using a 0.45 µm filter) or centrifugation.

  • Quantification of Unbound Phosphate:

    • Measure the concentration of free phosphate in the filtrate using a suitable analytical method such as:

      • Ion Chromatography (IC): Provides high sensitivity and specificity for phosphate ions.[2]

      • Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES): For the determination of elemental phosphorus.[1]

      • HPLC with Refractive Index (RI) Detector: An alternative method for quantifying phosphate.[20]

  • Calculation:

    • Calculate the amount of phosphate bound to the polymer by subtracting the concentration of unbound phosphate from the initial phosphate concentration.

    • The binding capacity is typically expressed as mmol of phosphate bound per gram of this compound.

Conclusion

The degree of crosslinking in this compound is a critical parameter that dictates its physicochemical properties and therapeutic function. A combination of the techniques described above provides a comprehensive characterization of the polymer. Solid-State NMR is the preferred method for direct and accurate quantification of the crosslinking degree. Swelling studies offer a simpler, indirect assessment, while rheological methods provide insight into the mechanical properties related to the crosslink density. FTIR serves as a qualitative tool for structural confirmation. Finally, the phosphate binding assay, while an indirect measure, is crucial for confirming the functional performance of the drug substance, which is ultimately governed by its cross-linked structure. The selection of methods will depend on the specific requirements of the analysis, from routine quality control to in-depth research and development.

References

Application Notes and Protocols: In Vivo Experimental Design for Testing Sevelamer Drug Interactions in Rats

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sevelamer (B1230288) is a non-absorbed, phosphate-binding polymer used to manage hyperphosphatemia in patients with chronic kidney disease (CKD).[1] It is available as sevelamer hydrochloride and sevelamer carbonate.[1] The mechanism of action involves the protonation of multiple amine groups within the polymer in the gastrointestinal (GI) tract. These protonated amines then bind to negatively charged dietary phosphate (B84403) ions through ionic and hydrogen bonding, forming an insoluble complex that is excreted in the feces.[2][3] This action effectively prevents the absorption of dietary phosphate.[4]

Beyond phosphate binding, sevelamer also sequesters bile acids in the intestine, which can lead to a reduction in serum cholesterol.[3][5] Due to its nature as a large, non-absorbable polymer that binds various molecules within the GI tract, sevelamer has a high potential for clinically significant drug-drug interactions (DDIs).[6] It can decrease the bioavailability and clinical effectiveness of co-administered drugs by binding them directly in the gut, thereby preventing their absorption.[6][7] Documented interactions in humans include reduced absorption of ciprofloxacin, mycophenolate mofetil, levothyroxine, and fat-soluble vitamins.[7][8] Therefore, it is crucial to evaluate potential DDIs for any new oral medication intended for co-administration with sevelamer.

These application notes provide a detailed framework and standardized protocols for designing and conducting in vivo studies in rats to assess the potential for drug interactions with sevelamer.

In Vivo Study Objectives

The primary objective of an in vivo DDI study with sevelamer is to determine if the co-administration of sevelamer alters the pharmacokinetic (PK) profile of a concurrently administered drug ("Drug X").

Primary Endpoints:

  • Compare the maximum plasma concentration (Cmax) of Drug X when administered with and without sevelamer.

  • Compare the total drug exposure, measured by the area under the plasma concentration-time curve (AUC), of Drug X when administered with and without sevelamer.

Secondary Endpoints:

  • Assess changes in the time to reach maximum concentration (Tmax).

  • Monitor clinical chemistry parameters to observe any potential adverse effects of the drug combination.[9]

  • Observe and record any clinical signs of toxicity or adverse reactions in the study animals.

Mechanism of Sevelamer Drug Interaction

Sevelamer's primary mechanism for drug interactions is physical binding or sequestration within the GI tract. This prevents the co-administered drug from being absorbed into the systemic circulation. Drugs that are negatively charged at intestinal pH are particularly susceptible to binding.[7]

G cluster_gut GI Tract Lumen cluster_circulation Systemic Circulation sevelamer {Sevelamer Polymer | (Positively Charged Amine Groups)} bound_complex Sevelamer-Drug X-Phosphate Complex (Non-absorbable) sevelamer->bound_complex Binding drug_x Drug X (Oral Admin) drug_x->bound_complex Binding gut_wall Intestinal Epithelium drug_x->gut_wall Absorption phosphate Dietary Phosphate phosphate->bound_complex Binding feces Excretion in Feces bound_complex->feces absorbed_drug Absorbed Drug X (Reduced Bioavailability) gut_wall->absorbed_drug

Caption: Sevelamer binds Drug X in the GI tract, preventing absorption.

Experimental Design and Protocols

A parallel-group study design is recommended for its simplicity and robustness in avoiding carry-over effects.

Animal Model
  • Species: Rat

  • Strain: Wistar or Sprague-Dawley (use of isogenic strains can reduce variability).[10]

  • Sex: Male (to avoid potential variability from the estrous cycle)

  • Age: 8-10 weeks

  • Weight: 250-300g

  • Acclimation: Animals should be acclimated for a minimum of 7 days prior to the experiment under standard laboratory conditions.

Experimental Groups

The study should include at least two main groups. The number of animals per group should be determined by power analysis to ensure statistical significance, with a typical starting point being N=6-8 rats per group.[11]

Table 1: Experimental Group Design
Group Group Name N Treatment 1 Treatment 2 Rationale
1Control6-8Vehicle for Sevelamer (e.g., water)Drug XTo establish the standard PK profile of Drug X.
2Test6-8SevelamerDrug XTo determine the effect of sevelamer on the PK of Drug X.
Dosing and Administration
  • Route of Administration: Oral gavage (PO) is the standard route for both sevelamer and most test drugs to mimic the clinical scenario.[12]

  • Sevelamer Dose: Dosing in rats has been reported in the range of 1-3% of the diet.[9][13] A typical oral gavage dose can be calculated based on average daily food consumption, often translating to a range of 100-300 mg/kg. The selected dose should be justified.

  • Drug X Dose: The dose should be based on previous PK studies in rats, ideally a dose that results in plasma concentrations that are easily quantifiable and on the linear portion of the dose-response curve.[11]

  • Dosing Regimen: To maximize the potential for interaction, Drug X should be administered shortly after sevelamer. A 30-minute to 1-hour interval is common practice.[14]

Detailed Experimental Protocol

G cluster_dosing 4. Dosing Procedure (t=0) acclimate 1. Animal Acclimation (7 Days) fasting 2. Overnight Fasting (12-18 hours, water ad libitum) acclimate->fasting randomize 3. Randomize into Groups fasting->randomize dose_control Group 1: Administer Vehicle randomize->dose_control dose_test Group 2: Administer Sevelamer randomize->dose_test dose_drugx Administer Drug X to All Groups (t = 30-60 min after first dose) dose_control->dose_drugx dose_test->dose_drugx sampling 5. Serial Blood Sampling (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24h) dose_drugx->sampling processing 6. Plasma Preparation (Centrifugation) sampling->processing analysis 7. Bioanalysis (LC-MS/MS for Drug X concentration) processing->analysis pk_analysis 8. Pharmacokinetic Analysis (Cmax, Tmax, AUC) analysis->pk_analysis stat_analysis 9. Statistical Comparison pk_analysis->stat_analysis

Caption: Standard workflow for an in vivo drug interaction study.

Protocol Steps:

  • Animal Preparation: Fast animals overnight (12-18 hours) before dosing to reduce variability in GI absorption, with free access to water.

  • Drug Preparation:

    • Sevelamer: Prepare a homogenous suspension in an appropriate vehicle (e.g., 0.5% methylcellulose (B11928114) or purified water) on the day of dosing.

    • Drug X: Prepare a solution or suspension in its validated vehicle.

  • Administration:

    • At t=0, administer the sevelamer suspension (Test group) or vehicle (Control group) via oral gavage.

    • At t=30-60 minutes, administer Drug X to all animals via oral gavage.

  • Blood Sampling:

    • Collect serial blood samples (approx. 150-200 µL) into tubes containing an appropriate anticoagulant (e.g., K2-EDTA).

    • A typical sampling schedule for a drug with a half-life of a few hours would be: pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-Drug X administration.[15]

  • Sample Processing:

    • Immediately following collection, centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate plasma.

    • Transfer the plasma to clearly labeled cryovials and store at -80°C until analysis.

  • Bioanalysis:

    • Quantify the concentration of Drug X in plasma samples using a validated, sensitive, and specific bioanalytical method, such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Data Analysis and Presentation

Pharmacokinetic parameters are calculated using non-compartmental analysis from the plasma concentration-time data for each animal.

Data Presentation

Results should be summarized in clear tables for easy comparison between the control and test groups.

Table 2: Summary of Mean Pharmacokinetic Parameters for Drug X
Group Cmax (ng/mL) Tmax (h) AUC0-t (ngh/mL) AUC0-inf (ngh/mL)
1: Control (Drug X alone)Value ± SDMedian (Range)Value ± SDValue ± SD
2: Test (Drug X + Sevelamer)Value ± SDMedian (Range)Value ± SDValue ± SD
% Change Calculate %N/ACalculate %Calculate %
p-value Statistical resultStatistical resultStatistical resultStatistical result

SD: Standard Deviation

Table 3: Summary of Clinical Chemistry (Optional)
Parameter Units Group 1: Control Group 2: Test
Blood Urea Nitrogen (BUN)mg/dLValue ± SDValue ± SD
Creatininemg/dLValue ± SDValue ± SD
Calciummg/dLValue ± SDValue ± SD
Phosphorusmg/dLValue ± SDValue ± SD
Statistical Analysis
  • Compare the PK parameters (Cmax and AUC) between the control and test groups using an appropriate statistical test, such as a Student's t-test or an Analysis of Variance (ANOVA).

  • Log-transformation of Cmax and AUC data is typically performed before statistical analysis.

  • A p-value of <0.05 is generally considered statistically significant.

Interpretation of Results

The clinical significance of a DDI is often considered when the mean AUC and/or Cmax of the affected drug changes by more than 20-25%. A significant reduction in the Cmax and/or AUC of Drug X in the sevelamer co-administration group compared to the control group indicates a clinically relevant drug interaction.

G start PK Data Analysis Complete (Cmax, AUC Ratios) check_sig Is the change in AUC or Cmax statistically significant (p < 0.05)? start->check_sig check_mag Is the geometric mean ratio of AUC or Cmax outside 80-125%? (i.e., >20% change) check_sig->check_mag Yes no_ddi Conclusion: No Evidence of Clinically Significant DDI check_sig->no_ddi No check_mag->no_ddi No potential_ddi Conclusion: Evidence of a Clinically Significant DDI check_mag->potential_ddi Yes further_study Recommendation: - Consider dose separation studies - Evaluate clinical impact potential_ddi->further_study

Caption: Decision tree for interpreting DDI study results.

Conclusion

The protocols outlined in this document provide a robust framework for assessing potential drug-drug interactions with sevelamer in a pre-clinical rat model. A well-designed in vivo study is a critical step in drug development to ensure the safety and efficacy of new medications that may be prescribed to patients also receiving sevelamer therapy. If a significant interaction is identified, further studies may be warranted to explore mitigation strategies, such as separating the administration times of the two drugs.[14]

References

Application Notes and Protocols: High Shear Non-Aqueous Granulation for Sevelamer Hydrochloride Tablet Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sevelamer (B1230288) hydrochloride is a non-absorbed phosphate-binding polymer used in the management of hyperphosphatemia in patients with chronic kidney disease. A significant challenge in the formulation of sevelamer hydrochloride tablets is its hydrophilic and swelling nature, which makes conventional aqueous wet granulation difficult and often impossible.[1][2] High shear non-aqueous granulation presents a robust solution to this challenge by employing organic solvents, thereby avoiding the detrimental effects of water on the active pharmaceutical ingredient (API). This technique improves the cohesiveness of particles, leading to excellent flowability and compression characteristics, which are essential for producing high-quality tablets.[1][3][4]

These application notes provide a detailed protocol for the formulation of this compound tablets using a high shear non-aqueous granulation method. The information is intended to guide researchers and formulation scientists in developing and optimizing this manufacturing process.

Materials and Equipment

Materials
ComponentGradeFunctionTypical Concentration (% w/w)
This compoundUSP/Ph. Eur.Active Pharmaceutical Ingredient70 - 85
Mannitol (B672)USP/Ph. Eur.Diluent10 - 25
Ethyl Cellulose (B213188)NF/Ph. Eur.Binder3 - 10
Isopropyl Alcohol (IPA)ACS/ReagentGranulating Solventq.s.
Colloidal Silicon DioxideNF/Ph. Eur.Glidant0.5 - 2.0
Stearic AcidNF/Ph. Eur.Lubricant0.5 - 2.0
Opadry® (or equivalent)-Film-coating agent2 - 4
Purified WaterUSP/Ph. Eur.Coating Solventq.s.
Equipment
  • High Shear Mixer/Granulator

  • Fluid Bed Dryer

  • Milling equipment (e.g., Comil, Fitzmill)

  • Blender (e.g., V-blender, Bin blender)

  • Tablet Compression Machine

  • Tablet Coating Machine

  • Analytical instruments for in-process and finished product testing (e.g., particle size analyzer, flowability tester, hardness tester, friabilator, disintegration apparatus, dissolution tester, HPLC/IC for assay and phosphate (B84403) binding).

Experimental Protocols

Preparation of the Non-Aqueous Binder Solution
  • Accurately weigh the required quantity of ethyl cellulose.

  • Measure the appropriate volume of Isopropyl Alcohol.

  • In a sealed container, slowly add the ethyl cellulose to the Isopropyl Alcohol while stirring continuously until a clear, homogenous solution is formed.

  • Keep the container sealed to prevent solvent evaporation.

High Shear Non-Aqueous Granulation

The following diagram illustrates the key stages of the high shear non-aqueous granulation process.

G cluster_0 Pre-Granulation cluster_1 Granulation cluster_2 Post-Granulation cluster_3 Final Blending & Compression A Sifting of API & Diluent B Dry Mixing A->B C Binder Solution Addition B->C D Wet Massing C->D E Drying D->E F Milling E->F G Lubrication F->G H Tablet Compression G->H

Caption: Experimental Workflow for High Shear Non-Aqueous Granulation.

  • Sifting: Sift this compound and mannitol through an appropriate mesh screen (e.g., 30 mesh) to ensure particle size uniformity and remove lumps.

  • Dry Mixing: Load the sifted materials into the bowl of the high shear granulator. Mix the powders at a pre-defined impeller speed for a sufficient duration to achieve a homogenous blend.

  • Granulation:

    • Initiate the granulation process by spraying the non-aqueous binder solution onto the powder bed at a controlled rate.

    • Maintain the impeller and chopper speeds within the optimized ranges to facilitate uniform wetting and granule formation.

  • Wet Massing: After the addition of the binder solution is complete, continue mixing for a specified period to allow for granule growth and densification.

  • Drying: Transfer the wet granules to a fluid bed dryer. Dry the granules at a suitable inlet air temperature until the residual solvent level is within the acceptable limits as per ICH guidelines.

  • Milling: Mill the dried granules using a suitable mill with an appropriate screen to achieve the desired particle size distribution and to break any oversized agglomerates.

  • Lubrication: Transfer the milled granules to a blender. Add the sifted glidant (colloidal silicon dioxide) and lubricant (stearic acid) and blend for a short period to ensure uniform distribution.

  • Tablet Compression: Compress the final blend into tablets of the desired weight, hardness, and thickness using a rotary tablet press.

  • Film Coating: Prepare the coating solution by dispersing the Opadry® powder in purified water. Apply the coating solution to the compressed tablets in a coating pan until the desired weight gain is achieved.

Analytical Methods for Characterization
  • Granule Particle Size Distribution: Determined by sieve analysis or laser diffraction.

  • Bulk and Tapped Density: Measured using a tapped density tester to calculate the Carr's Index and Hausner Ratio for flowability assessment.

  • Angle of Repose: Determined by the fixed funnel method.

  • Tablet Hardness: Measured using a calibrated hardness tester.

  • Tablet Friability: Determined using a friabilator.

  • Tablet Disintegration: Tested using a disintegration apparatus in the appropriate medium.

  • In Vitro Phosphate Binding: Assessed using an ion chromatography method to quantify the amount of phosphate bound by the drug product. This is a critical quality attribute for this compound.

Data Presentation

The following tables present illustrative data for the formulation and evaluation of this compound tablets prepared by high shear non-aqueous granulation. Note: This data is for exemplary purposes and should be established for a specific formulation and manufacturing process.

Illustrative Formulation Compositions
IngredientFormulation A (% w/w)Formulation B (% w/w)Formulation C (% w/w)
This compound80.080.080.0
Mannitol14.012.010.0
Ethyl Cellulose4.06.08.0
Colloidal Silicon Dioxide1.01.01.0
Stearic Acid1.01.01.0
Total 100.0 100.0 100.0
Illustrative High Shear Granulation Process Parameters
ParameterSetting 1Setting 2Setting 3
Impeller Speed (rpm)150 (Dry Mix) / 250 (Granulation)200 (Dry Mix) / 300 (Granulation)250 (Dry Mix) / 350 (Granulation)
Chopper Speed (rpm)100015002000
Binder Addition Rate ( g/min )5075100
Wet Massing Time (min)357
Drying Temperature (°C)50 - 6050 - 6050 - 60
Illustrative Granule Properties
PropertyFormulation AFormulation BFormulation C
Bulk Density (g/mL)0.450.480.52
Tapped Density (g/mL)0.550.600.66
Carr's Index (%)18.220.021.2
Hausner Ratio1.221.251.27
Angle of Repose (°)323028
Mean Particle Size (µm)250300350
Illustrative Tablet Properties
PropertyFormulation AFormulation BFormulation CAcceptance Criteria
Average Weight (mg)1002100510011000 ± 5%
Hardness (N)120140160> 100 N
Friability (%)0.40.30.2< 1.0%
Disintegration Time (min)81012< 15 minutes
Phosphate Binding Capacity (mmol/g)5.25.45.54.7 - 6.4

Logical Relationships in Formulation Development

The following diagram illustrates the relationship between formulation variables, process parameters, and the resulting quality attributes of the granules and tablets.

G cluster_0 Inputs cluster_1 Intermediate Quality Attributes cluster_2 Final Product Quality Attributes FV Formulation Variables (e.g., Binder Concentration) GP Granule Properties (Particle Size, Density, Flow) FV->GP PP Process Parameters (e.g., Impeller Speed) PP->GP TP Tablet Properties (Hardness, Friability, Disintegration) GP->TP CQA Critical Quality Attributes (Phosphate Binding) TP->CQA

Caption: Formulation Development Logic for this compound Tablets.

Conclusion

High shear non-aqueous granulation is a highly effective method for the formulation of this compound tablets, successfully overcoming the challenges posed by the API's hygroscopicity. By carefully selecting formulation excipients and optimizing process parameters, it is possible to produce granules with excellent flow and compressibility, leading to tablets that meet all critical quality attributes, including hardness, friability, disintegration, and, most importantly, phosphate binding capacity. The protocols and illustrative data provided in these application notes serve as a comprehensive guide for the development and manufacture of high-quality this compound tablets.

References

Application Note: Characterization of Sevelamer Hydrochloride using Solid-State NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed methodology for the characterization of sevelamer (B1230288) hydrochloride, a non-absorbed phosphate-binding polymer, using solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy. The primary focus is on determining the degree of cross-linking, a critical quality attribute.

Introduction

Sevelamer hydrochloride is an insoluble, cross-linked polymer of poly(allylamine hydrochloride) and epichlorohydrin (B41342).[1] Its insolubility in common solvents precludes analysis by conventional solution-state NMR. Solid-state NMR (ssNMR) is a powerful, non-destructive technique for characterizing the chemical structure and physical properties of such insoluble polymers at the molecular level.[2] Regulatory bodies, including the U.S. Food and Drug Administration (FDA), recommend the use of ¹³C ssNMR spectroscopy to quantify the degree of cross-linking in this compound active pharmaceutical ingredients (APIs) through quantitative peak-area analysis.[3][4] This parameter is crucial as it influences the polymer's swelling properties and its phosphate-binding capacity.

This application note details the experimental protocol for acquiring quantitative ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) ssNMR data for this compound and provides a methodology for calculating the degree of cross-linking from the resulting spectrum.

Chemical Structure of this compound

This compound is a complex network of poly(allylamine) chains cross-linked by epichlorohydrin. The structure consists of repeating allylamine (B125299) units and cross-linking moieties. The nitrogen atoms in the polymer are partially protonated, forming hydrochloride salts.

Experimental Protocols

Sample Preparation

No special sample preparation is required for ssNMR analysis of this compound powder. The powdered sample is packed into a zirconia rotor of an appropriate size (e.g., 4 mm or 7 mm) for the ssNMR probe. It is crucial to ensure the sample is tightly packed to achieve stable magic angle spinning.

Solid-State NMR Spectroscopy: ¹³C CP/MAS

The primary technique employed is ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) solid-state NMR.[5][6] This experiment enhances the signal of the low-abundance ¹³C nuclei by transferring polarization from the abundant ¹H nuclei. Magic angle spinning is used to average out anisotropic interactions, resulting in higher resolution spectra.

Table 1: Representative Instrumental Parameters for ¹³C CP/MAS ssNMR of this compound

ParameterValue
Spectrometer Frequency75 - 125 MHz for ¹³C
ProbeDouble-resonance MAS probe
Rotor Size4 mm or 7 mm
Magic Angle Spinning (MAS) Rate8 - 12 kHz
¹H 90° Pulse Width2.5 - 4.0 µs
Contact Time1 - 3 ms
Repetition Delay3 - 5 s
Decoupling MethodHigh-power proton decoupling (e.g., SPINAL-64)
Number of Scans4096 - 8192 (signal averaging for adequate S/N)
Chemical Shift ReferenceAdamantane (external standard, high-frequency peak at 38.48 ppm)

Data Analysis and Interpretation

The ¹³C CP/MAS spectrum of this compound exhibits broad resonances corresponding to the carbon atoms in the poly(allylamine) backbone and the epichlorohydrin cross-linker.

Peak Assignments

Based on the known chemical shifts of poly(allylamine hydrochloride) and epichlorohydrin-based cross-linkers, the following assignments can be made. Please note that the exact chemical shifts may vary slightly depending on the specific sample and experimental conditions.

Table 2: Representative ¹³C Chemical Shift Assignments for this compound

Chemical Shift (ppm)AssignmentCarbon Type
~70 - 75C-OH of cross-linkerMethine
~50 - 55C-N of cross-linkerMethylene/Methine
~40 - 45C-N of poly(allylamine) backboneMethylene/Methine
~30 - 35C-C of poly(allylamine) backboneMethine
Calculation of the Degree of Cross-linking

The degree of cross-linking is determined by the ratio of the integrated area of the signals from the cross-linker to the total integrated area of the signals from the polymer backbone. For a quantitative analysis, it is essential to ensure that the ¹³C CP/MAS experiment is performed under conditions that provide a uniform cross-polarization efficiency for all carbon types. This can be verified by performing a variable contact time experiment.

The degree of cross-linking can be calculated using the following formula:

Degree of Cross-linking (%) = [ (Area of Cross-linker Peaks) / (Area of Polymer Backbone Peaks + Area of Cross-linker Peaks) ] x 100

Where:

  • Area of Cross-linker Peaks: The integrated area of the resonances corresponding to the carbon atoms of the epichlorohydrin cross-linker (e.g., ~50-55 ppm and ~70-75 ppm regions).

  • Area of Polymer Backbone Peaks: The integrated area of the resonances corresponding to the carbon atoms of the poly(allylamine) backbone (e.g., ~30-35 ppm and ~40-45 ppm regions).

For commercially available this compound (Renagel®), the degree of cross-linking has been reported to be in the range of 10% to 19%.[7][8]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_ssnmr Solid-State NMR Analysis cluster_data_analysis Data Analysis cluster_output Output sample This compound Powder rotor Pack into Zirconia Rotor sample->rotor mas Insert into ssNMR Probe (Magic Angle Spinning) rotor->mas cpmas Acquire 13C CP/MAS Spectrum mas->cpmas process Process FID (Fourier Transform, Phasing, Baseline Correction) cpmas->process integrate Integrate Peak Areas (Backbone and Cross-linker) process->integrate calculate Calculate Degree of Cross-linking integrate->calculate result Degree of Cross-linking (%) calculate->result

Caption: Experimental workflow for this compound characterization.

logical_relationship cluster_structure Chemical Structure cluster_spectrum 13C CP/MAS Spectrum cluster_analysis Quantitative Analysis cluster_result Result backbone Poly(allylamine) Backbone backbone_peaks Backbone Carbon Signals (~30-45 ppm) backbone->backbone_peaks crosslinker Epichlorohydrin Cross-linker crosslinker_peaks Cross-linker Carbon Signals (~50-75 ppm) crosslinker->crosslinker_peaks integration Peak Area Integration backbone_peaks->integration crosslinker_peaks->integration calculation Ratio of Integrated Areas integration->calculation degree Degree of Cross-linking calculation->degree

Caption: Relationship between structure, spectrum, and cross-linking calculation.

Conclusion

Solid-state NMR spectroscopy, specifically the ¹³C CP/MAS technique, provides a robust and reliable method for the characterization of this compound. By following the detailed protocol and data analysis workflow presented in this application note, researchers can accurately determine the degree of cross-linking, a critical quality attribute for this polymeric drug substance. This method is essential for ensuring product consistency and for regulatory compliance in the pharmaceutical industry.

References

Titration method to determine chloride content and protonation of sevelamer hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sevelamer (B1230288) hydrochloride is a non-absorbed, cross-linked poly(allylamine hydrochloride) polymer used as a phosphate (B84403) binder in the management of hyperphosphatemia in patients with chronic kidney disease. The efficacy of sevelamer hydrochloride is intrinsically linked to its chemical structure, specifically the number of available amine groups and their protonation state, which dictates its phosphate-binding capacity.

Accurate and precise analytical methods are crucial for the quality control and characterization of this compound. Titration methods offer a robust and reliable approach to determine two key quality attributes: the chloride content, which is a direct measure of the degree of protonation of the amine groups, and the total titratable amine content, which quantifies the total number of amine groups available for phosphate binding.

These application notes provide detailed protocols for the determination of chloride content by potentiometric argentometric titration and for the quantification of total titratable amines and the degree of protonation by potentiometric acid-base titration.

Determination of Chloride Content by Potentiometric Argentometric Titration

This method determines the chloride ion concentration in this compound by titration with silver nitrate (B79036). The chloride in the sample precipitates as insoluble silver chloride upon the addition of silver nitrate. A silver electrode is used to detect the endpoint of the titration potentiometrically.[1]

Experimental Protocol

Materials and Reagents:

  • This compound sample

  • Silver nitrate (AgNO₃) solution, 0.1 M, standardized

  • Nitric acid (HNO₃), concentrated

  • Deionized water

  • Automatic titrator with a silver electrode (e.g., Ag/AgCl electrode)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Beakers

  • Magnetic stirrer and stir bars

Procedure:

  • Sample Preparation: Accurately weigh approximately 500 mg of this compound powder into a 250 mL beaker.

  • Dispersion: Add 100 mL of deionized water to the beaker. While this compound is insoluble, a uniform dispersion is crucial for accurate results. Stir the suspension vigorously with a magnetic stirrer for at least 30 minutes to ensure adequate wetting and dispersion of the polymer particles.

  • Acidification: Add 5 mL of concentrated nitric acid to the suspension. The acidic environment prevents the precipitation of silver oxide and reduces potential interferences.

  • Titration Setup: Place the beaker on the automatic titrator. Immerse the silver electrode and the titrator's dispensing tip into the suspension, ensuring they do not touch the bottom or sides of the beaker.

  • Titration: Titrate the sample suspension with standardized 0.1 M silver nitrate solution. The titrator will record the potential (in mV) as a function of the volume of titrant added. The endpoint is the point of maximum inflection on the titration curve.

  • Blank Determination: Perform a blank titration using the same procedure but without the this compound sample to account for any chloride impurities in the reagents.

  • Calculation: The chloride content is calculated using the following formula:

    Chloride Content (mmol/g) = [(V_sample - V_blank) * M_AgNO₃] / W_sample

    Where:

    • V_sample = Volume of AgNO₃ solution used for the sample titration (mL)

    • V_blank = Volume of AgNO₃ solution used for the blank titration (mL)

    • M_AgNO₃ = Molarity of the standardized AgNO₃ solution (mol/L)

    • W_sample = Weight of the this compound sample (g)

Data Presentation

Table 1: Representative Data for Chloride Content Determination

ParameterValue
Sample Weight0.5025 g
Molarity of AgNO₃0.1002 mol/L
Titrant Volume (Sample)12.55 mL
Titrant Volume (Blank)0.05 mL
Calculated Chloride Content 2.50 mmol/g

Experimental Workflow

chloride_titration_workflow start Start sample_prep Sample Preparation: Weigh ~500 mg of Sevelamer HCl start->sample_prep dispersion Dispersion: Add 100 mL DI water and stir for 30 min sample_prep->dispersion acidification Acidification: Add 5 mL concentrated HNO₃ dispersion->acidification titration Potentiometric Titration: Titrate with 0.1 M AgNO₃ acidification->titration endpoint Endpoint Detection: Determine the inflection point titration->endpoint calculation Calculation: Calculate Chloride Content endpoint->calculation end End calculation->end

Workflow for Chloride Content Determination.

Determination of Total Titratable Amines and Protonation of this compound

This acid-base titration method quantifies the total number of amine groups in this compound. The sample is first treated with an excess of strong acid to protonate all amine groups. The excess acid is then back-titrated with a strong base. The difference between the initial amount of acid and the excess acid corresponds to the amount of acid consumed by the amine groups.[2]

Experimental Protocol

Materials and Reagents:

  • This compound sample

  • Hydrochloric acid (HCl) solution, 1.0 M, standardized

  • Sodium hydroxide (B78521) (NaOH) solution, 1.0 M, standardized

  • Deionized water

  • Automatic titrator with a pH electrode

  • Analytical balance

  • Volumetric flasks and pipettes

  • Beakers

  • Magnetic stirrer and stir bars

Procedure:

  • Sample Preparation: Accurately weigh approximately 1.0 g of this compound into a 250 mL beaker.

  • Acidification and Dissolution/Dispersion: Accurately add 15.0 mL of 1.0 M hydrochloric acid solution to the beaker. Add 35 mL of deionized water.

  • Stirring: Stir the mixture for at least 40 minutes to ensure complete reaction of the acid with all accessible amine groups.[2]

  • Titration Setup: Place the beaker on the automatic titrator. Calibrate the pH electrode using standard buffers. Immerse the pH electrode and the titrator's dispensing tip into the solution.

  • Titration: Titrate the solution with standardized 1.0 M sodium hydroxide solution. The titrator will record the pH as a function of the volume of titrant added. The titration curve will show two equivalence points: the first corresponding to the neutralization of the excess strong acid, and the second corresponding to the deprotonation of the protonated amine groups of sevelamer.

  • Endpoint Determination: The volume of NaOH used to neutralize the protonated amines is the difference between the second and the first equivalence points.

  • Calculation of Total Titratable Amines:

    Total Titratable Amines (mmol/g) = [(V_eq2 - V_eq1) * M_NaOH] / W_sample

    Where:

    • V_eq2 = Volume of NaOH at the second equivalence point (mL)

    • V_eq1 = Volume of NaOH at the first equivalence point (mL)

    • M_NaOH = Molarity of the standardized NaOH solution (mol/L)

    • W_sample = Weight of the this compound sample (g)

  • Calculation of Degree of Protonation: The degree of protonation can be estimated by comparing the chloride content (from argentometric titration) with the total titratable amine content.

    Degree of Protonation (%) = [Chloride Content (mmol/g) / Total Titratable Amines (mmol/g)] * 100

Data Presentation

Table 2: Representative Data for Total Titratable Amine Determination

ParameterValue
Sample Weight1.0050 g
Molarity of NaOH0.9985 mol/L
Volume of NaOH at 1st Equivalence Point (V_eq1)5.15 mL
Volume of NaOH at 2nd Equivalence Point (V_eq2)16.25 mL
Calculated Total Titratable Amines 11.04 mmol/g

Table 3: Quality Control Specifications for this compound

ParameterSpecification Range
Total Titratable Amines9.6 - 12.9 mmol/g[3]
Degree of ProtonationApproximately 40%[4]
Protonation of this compound

This compound is a polyamine, and its amine groups exist in a protonated or deprotonated state depending on the pH of the surrounding environment. The pKa of the amine groups in poly(allylamine hydrochloride) is a key parameter influencing its protonation state.[5] The cross-linked structure of sevelamer contains primary amines and secondary amines within the cross-linking groups. These different types of amines may exhibit slightly different pKa values, leading to a buffered protonation/deprotonation over a range of pH values.

The acid-base titration curve of this compound provides insight into its protonation behavior. The region between the first and second equivalence points represents the buffering region where the protonated amine groups are being titrated. The midpoint of this region can be used to estimate an apparent pKa for the polymer.

Experimental and Logical Diagrams

total_amines_workflow start Start sample_prep Sample Preparation: Weigh ~1.0 g of Sevelamer HCl start->sample_prep acidification Acidification: Add 15.0 mL of 1.0 M HCl and 35 mL DI water sample_prep->acidification stirring Stirring: Stir for 40 minutes acidification->stirring titration Potentiometric Titration: Titrate with 1.0 M NaOH stirring->titration endpoint Endpoint Detection: Determine two equivalence points (V_eq1, V_eq2) titration->endpoint calculation Calculation: Calculate Total Titratable Amines endpoint->calculation end End calculation->end protonation_equilibrium cluster_polymer Sevelamer Polymer deprotonated Deprotonated Amine (R-NH₂) protonated Protonated Amine (R-NH₃⁺) deprotonated->protonated + H⁺ (Low pH) protonated->deprotonated - H⁺ (High pH)

References

Troubleshooting & Optimization

Technical Support Center: Sevelamer Hydrochloride in Aqueous Research Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sevelamer (B1230288) hydrochloride. Given its inherent insolubility in aqueous solutions, this guide offers practical strategies and detailed protocols for its effective use in in-vitro experiments.

Frequently Asked Questions (FAQs)

Q1: Why is sevelamer hydrochloride insoluble in my aqueous research buffer?

A1: this compound is a high-molecular-weight, cross-linked polymer.[1][2] Its structure consists of poly(allylamine hydrochloride) crosslinked with epichlorohydrin, forming an extended polymer network.[2] This cross-linking is responsible for its insolubility in water and most organic solvents.[1][3] Instead of dissolving, this compound swells in aqueous media, forming a hydrogel.[1] This property is integral to its function as a non-absorbed phosphate (B84403) binder in the gastrointestinal tract.[4][5]

Q2: Can I dissolve this compound by changing the pH of my buffer?

A2: Adjusting the pH will not lead to true solubilization in the traditional sense. This compound is a polymeric amine, and its amine groups can be protonated.[2][6][7] While it is formulated as a hydrochloride salt, the extent of protonation and its interaction with anions are pH-dependent. In acidic conditions (e.g., pH 4), the amine groups are more likely to be protonated, which influences their binding capacity.[8][9] However, this does not result in a clear solution. For experimental purposes, consistent pH control is crucial for reproducible results, especially in binding assays.[10][11]

Q3: Is it possible to prepare a stock solution of this compound?

A3: Preparing a true stock "solution" is not feasible due to its insolubility.[1][2][3] Researchers should instead focus on creating a uniform and reproducible suspension or dispersion for their experiments. This involves consistent weighing of the powdered form for each experiment and dispersing it directly into the assay buffer.

Q4: What is the best way to handle this compound for in-vitro binding assays?

A4: For in-vitro binding assays, the standard industry practice, as outlined in FDA guidance for bioequivalence studies, is to incubate the solid this compound (either as a whole tablet or crushed powder) in a phosphate-containing buffer.[11] The key is to ensure consistent agitation to maximize the interaction between the polymer and the target molecule (e.g., phosphate). After incubation, the polymer-phosphate complex is removed by filtration or centrifugation, and the concentration of the unbound molecule in the supernatant is quantified.[12]

Troubleshooting Guide

Issue EncounteredPossible CauseRecommended Solution
Inconsistent results between experiments Non-uniform dispersion of this compound.Ensure consistent and vigorous mixing (e.g., using an orbital shaker or magnetic stirrer) throughout the incubation period to maintain a homogeneous suspension.
Inaccurate weighing of the polymer.Use a calibrated analytical balance to accurately weigh the required amount of this compound powder for each replicate.
Variations in buffer pH.Prepare buffers carefully and verify the final pH of the experimental solution after the addition of all components. Note that this compound itself can slightly alter the pH.
Low binding capacity observed Insufficient incubation time.Optimize the incubation time to ensure that the binding equilibrium is reached. Kinetic binding studies can help determine the optimal duration.[11]
Inappropriate buffer composition.The ionic strength and composition of the buffer can influence binding. For phosphate binding studies, buffers like N,N-Bis(hydroxyethyl)-2-aminoethanesulfonic acid (BES) with added sodium chloride are commonly used.[8][11][13]
Difficulty separating the polymer from the supernatant Inadequate centrifugation speed or time.Increase the centrifugation speed and/or duration to ensure complete pelleting of the swollen polymer.
Clogging of filters.If filtering, use a filter with an appropriate pore size (e.g., 0.45 µm nylon syringe filter) and consider pre-filtering with a larger pore size if necessary.[10]

Experimental Protocols

Protocol 1: Preparation of a this compound Suspension for In-Vitro Assays

This protocol describes the preparation of a this compound suspension for general in-vitro experiments.

  • Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance.

  • Dispersion: Add the powder directly to the pre-warmed (if required, e.g., 37°C) aqueous research buffer.

  • Homogenization: Immediately begin agitation using a vortex mixer for 1-2 minutes to break up any large aggregates.

  • Incubation/Stirring: Transfer the suspension to an orbital shaker or use a magnetic stirrer to ensure continuous and uniform mixing throughout the experiment.

Protocol 2: In-Vitro Phosphate Binding Assay

This protocol is adapted from methodologies used in pharmaceutical bioequivalence studies and can be modified for research purposes.[11][12]

  • Buffer Preparation: Prepare a buffer solution, for example, 100 mM BES and 80 mM NaCl. Adjust the pH to the desired value (e.g., 4.0 or 7.0) using HCl or NaOH.[8][13]

  • Phosphate Solutions: Prepare a series of phosphate standard solutions in the buffer with varying concentrations (e.g., 1 mM to 40 mM) using a stock solution of potassium dihydrogen phosphate.[13]

  • Incubation: Add a precisely weighed amount of this compound to a known volume of each phosphate solution. Incubate at 37°C with constant agitation (e.g., on an orbital shaker) for a predetermined time to reach equilibrium (e.g., 2 hours).[13]

  • Separation: Pellet the this compound-phosphate complex by centrifugation at high speed (e.g., 10,000 x g for 15 minutes).

  • Filtration: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining fine particles.[10]

  • Quantification: Measure the concentration of unbound phosphate in the filtrate using a suitable analytical method, such as ion chromatography or a colorimetric phosphate assay.[10][12]

  • Calculation: The amount of bound phosphate is calculated by subtracting the unbound phosphate concentration from the initial phosphate concentration.

Visualizations

G cluster_prep Suspension Preparation cluster_assay In-Vitro Binding Assay Workflow weigh 1. Weigh Sevelamer HCl Powder disperse 2. Add to Aqueous Buffer weigh->disperse homogenize 3. Vortex to Disperse disperse->homogenize incubate 4. Continuous Agitation (Shaker/Stirrer) homogenize->incubate start_assay Start with Suspension incubate->start_assay Use in Assay add_target Add Target Molecule (e.g., Phosphate) start_assay->add_target incubate_assay Incubate with Agitation (e.g., 37°C, 2h) add_target->incubate_assay separate Separate Polymer (Centrifuge/Filter) incubate_assay->separate quantify Quantify Unbound Molecule in Supernatant separate->quantify calculate Calculate Bound Amount quantify->calculate

Caption: Workflow for preparing and using this compound in in-vitro assays.

G issue Inconsistent Experimental Results cause1 Non-Uniform Suspension? issue->cause1 cause2 Inaccurate Weighing? issue->cause2 cause3 pH Fluctuation? issue->cause3 solution1 Ensure Continuous & Vigorous Agitation cause1->solution1 Solution solution2 Use Calibrated Analytical Balance cause2->solution2 Solution solution3 Verify Final pH of Assay Solution cause3->solution3 Solution

Caption: Troubleshooting logic for inconsistent results with this compound.

References

Troubleshooting inconsistent results in sevelamer phosphate binding assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sevelamer (B1230288) phosphate (B84403) binding assays. Inconsistent results can arise from various factors in the experimental workflow, and this guide aims to address common issues to ensure reliable and reproducible data.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I seeing high variability in phosphate binding capacity between replicate samples?

High variability between replicates is a common issue that can often be traced back to procedural inconsistencies. Here are several potential causes and solutions:

  • Inadequate Mixing: Sevelamer is a polymer and requires sufficient agitation to ensure maximal interaction with the phosphate solution. Inconsistent mixing can lead to variable binding.

    • Solution: Ensure a consistent and validated agitation method. For incubator shakers, confirm that all samples are subjected to the same orbital speed. For dissolution apparatus, ensure the paddle speed is consistent.[1]

  • Incomplete Polymer Wetting: The polymer may not be fully wetted before the start of the binding incubation, leading to clumps and reduced surface area for binding.

    • Solution: Implement a pre-wetting step for the sevelamer powder or ensure the tablet disintegrates fully before the binding measurement period begins.

  • Sample Filtration Issues: The filtration step to separate the polymer-phosphate complex from the unbound phosphate is critical. Inconsistent filtration can lead to polymer fines in the filtrate or clogging of the filter membrane.

    • Solution: Use a validated filter type (e.g., 0.45-µm nylon or PVDF) and ensure consistent application of filtration pressure.[1] It may also be beneficial to centrifuge the samples before taking the supernatant for filtration.

  • Manual Sampling Variability: Manual collection of samples can introduce variability, especially in kinetic studies at early time points.[1]

    • Solution: If possible, utilize an automated sampling system, such as a dissolution apparatus with auto-sampling capabilities, to minimize human error.[1]

Q2: My calculated phosphate binding capacity is lower than expected. What are the likely causes?

Several factors can lead to lower-than-expected binding capacity. Consider the following:

  • Incorrect pH of the Binding Solution: Sevelamer's phosphate binding is pH-dependent.[2][3] The binding is generally more effective at a lower pH.

    • Solution: Verify the pH of your phosphate solution before and after the addition of sevelamer. Ensure your buffer has sufficient capacity to maintain the desired pH throughout the experiment.[4]

  • Inappropriate Incubation Time: The binding of phosphate to sevelamer is a time-dependent process. If the incubation time is too short, equilibrium may not be reached, resulting in an underestimation of the maximum binding capacity.

    • Solution: Conduct a kinetic study to determine the time required to reach maximum phosphate binding.[1][5]

  • Suboptimal Temperature: Binding studies should be conducted at a physiological temperature of 37°C to be relevant.[5]

    • Solution: Ensure your incubator or water bath is accurately calibrated and maintains a stable temperature of 37°C throughout the incubation period.

  • Interference from Placebo/Excipients: If you are testing a tablet formulation, other excipients in the tablet could potentially interfere with the binding assay.

    • Solution: Run a placebo control (tablet excipients without sevelamer) to check for any phosphate binding by the placebo components.[4][6]

Q3: I am observing a shift in the retention time of the phosphate peak in my ion chromatography (IC) or HPLC analysis. What could be the cause?

A shift in retention time can indicate an issue with the analytical instrumentation or the mobile phase.

  • Changes in Mobile Phase Composition: The composition and pH of the mobile phase are critical for consistent chromatographic separation.

    • Solution: Prepare fresh mobile phase daily and ensure the pH is accurately adjusted. Check for any precipitation or microbial growth in the mobile phase reservoir.

  • Column Temperature Fluctuation: Inconsistent column temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant and stable temperature. For some methods, a column temperature of up to 60°C has been shown to improve peak symmetry.

  • Column Contamination or Degradation: Over time, the column can become contaminated or the stationary phase can degrade, leading to shifts in retention time.

    • Solution: Implement a regular column cleaning and regeneration protocol. If the problem persists, the column may need to be replaced.

Q4: How do sevelamer hydrochloride and sevelamer carbonate differ in their phosphate binding properties?

This compound and sevelamer carbonate are two different salt forms of the same active polymer. While both are effective phosphate binders, they have a key difference:

  • This compound releases chloride ions in exchange for phosphate, which can contribute to metabolic acidosis.[7]

  • Sevelamer carbonate was developed as a buffered alternative to this compound and does not induce acidosis.[8][9]

In terms of phosphate binding efficacy, clinical studies have shown that sevelamer carbonate is equivalent to this compound.[8][9]

Experimental Protocols

In Vitro Equilibrium Phosphate Binding Assay

This protocol is designed to determine the maximum phosphate binding capacity of sevelamer at equilibrium.

  • Preparation of Phosphate Solutions:

    • Prepare a series of at least eight phosphate standard solutions with concentrations ranging from 1.0 mM to 38.7 mM.[4]

    • Each solution should contain a buffer to maintain a constant pH (e.g., 100 mM BES) and an electrolyte (e.g., 80 mM NaCl).[4][5]

    • Adjust the pH of the solutions to the desired levels (e.g., pH 4.0 and pH 7.0) using 1N NaOH or 1N HCl.[4]

  • Incubation:

    • Accurately weigh a specified amount of sevelamer (e.g., 100 mg of powder or a whole tablet).

    • Add the sevelamer to a known volume of the phosphate solution (e.g., 100 mL) in a conical flask.

    • Incubate the flasks in a shaking water bath or incubator shaker at 37°C with constant agitation (e.g., 100 RPM) for a predetermined time sufficient to reach equilibrium (e.g., 120 minutes, as determined by a kinetic study).[5]

  • Sample Collection and Preparation:

    • After incubation, allow the polymer to settle.

    • Withdraw an aliquot of the supernatant and filter it through a 0.45 µm membrane filter.

  • Phosphate Quantification:

    • Analyze the concentration of unbound phosphate in the filtrate using a validated analytical method such as Ion Chromatography (IC), HPLC with a Refractive Index (RI) detector, or a colorimetric method.[10][11]

  • Calculation of Binding Capacity:

    • Calculate the amount of bound phosphate by subtracting the unbound phosphate concentration from the initial phosphate concentration.[6]

    • The binding capacity is typically expressed as mmol of phosphate bound per gram of polymer.[10]

Phosphate Quantification by the Ascorbic Acid Method (Colorimetric)

This is a common and cost-effective method for quantifying phosphate concentration.

  • Reagent Preparation:

    • Combined Reagent: Prepare a solution containing ammonium (B1175870) molybdate, antimony potassium tartrate, and ascorbic acid in an acidic medium (e.g., sulfuric acid). The reagents must be added in the correct order for the proper chemistry to occur.[12]

  • Standard Curve Preparation:

    • Prepare a series of phosphate standards of known concentrations.

    • Add the combined reagent to each standard and allow the color to develop (an intense blue color).[12]

    • Measure the absorbance of each standard at 880 nm using a spectrophotometer.[12]

    • Plot a calibration curve of absorbance versus phosphate concentration.

  • Sample Analysis:

    • Add the combined reagent to the filtered sample from the binding assay.

    • Measure the absorbance at 880 nm.

    • Determine the phosphate concentration in the sample using the standard curve.

Quantitative Data Summary

Table 1: Influence of pH and Phosphate Concentration on Binding

Phosphate BinderBaseline pH10 mM Phosphate Bound (µmol)15 mM Phosphate Bound (µmol)20 mM Phosphate Bound (µmol)
Sevelamer Carbonate 3.0> Control> 10 mM> 15 mM
6.0< pH 3.0< pH 3.0< pH 3.0
Lanthanum Carbonate 3.0> Control> 10 mM> 15 mM
6.0< pH 3.0< pH 3.0< pH 3.0
Calcium Carbonate 3.0> Control> 10 mM> 15 mM
6.0< pH 3.0< pH 3.0< pH 3.0
Calcium Acetate/Magnesium Carbonate 3.0< pH 6.0< pH 6.0< pH 6.0
6.0> Control> 10 mM> 15 mM
Sucroferric Oxyhydroxide 3.0> Control> 10 mM> 15 mM
6.0< pH 3.0< pH 3.0< pH 3.0

Data adapted from an in vitro study comparing five phosphate binders. The table illustrates that for most binders, including sevelamer carbonate, more phosphate is bound at a lower pH and at higher phosphate concentrations.[2]

Table 2: Comparison of Sevelamer HCl and Calcium-Based Binders on Mortality

ComparisonRelative Risk (RR)95% Confidence Interval (CI)Quality of Evidence
Sevelamer vs. Calcium1.891.02 to 3.50Moderate
Non-Calcium-Based Binders vs. Calcium1.761.21 to 2.56Moderate

This data from a network meta-analysis suggests a higher mortality risk associated with calcium-based binders compared to sevelamer.[13]

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_results Results prep_phosphate Prepare Phosphate Solutions (Multiple Concentrations) mix Mix Sevelamer and Phosphate Solution prep_phosphate->mix prep_sevelamer Weigh Sevelamer prep_sevelamer->mix incubate Incubate at 37°C with Agitation mix->incubate filter Filter to Separate Bound and Unbound incubate->filter quantify Quantify Unbound Phosphate (e.g., IC, HPLC) filter->quantify calculate Calculate Binding Capacity (mmol/g) quantify->calculate

Caption: Workflow for an in vitro sevelamer phosphate binding assay.

troubleshooting_logic cluster_variability High Variability? cluster_low_binding Low Binding? start Inconsistent Results check_mixing Check Mixing Protocol start->check_mixing check_ph Verify Solution pH start->check_ph check_filtration Validate Filtration Step check_mixing->check_filtration check_sampling Review Sampling Technique check_filtration->check_sampling check_time Confirm Incubation Time (Kinetic Study) check_ph->check_time check_temp Ensure 37°C Incubation check_time->check_temp

Caption: A logical approach to troubleshooting inconsistent assay results.

References

Technical Support Center: Managing Drug Interaction Risks with Sevelamer Hydrochloride in Research Settings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the potential drug interaction risks associated with sevelamer (B1230288) hydrochloride in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of drug interaction with sevelamer hydrochloride?

A1: this compound is a non-absorbed, cationic polymer.[1] Its primary mechanism of interaction is not metabolic but physical: it can bind to other orally co-administered drugs within the gastrointestinal tract.[1] This binding can form an insoluble complex that prevents the absorption of the other drug, leading to decreased bioavailability and potential loss of efficacy.[1][2]

Q2: What physicochemical properties of a drug increase its likelihood of interacting with this compound?

A2: The likelihood of a drug binding to sevelamer is influenced by its chemical properties. Drugs that are negatively charged in the gastrointestinal environment are prime candidates for ionic binding to the positively charged sevelamer polymer.[3] Additionally, lipophilic drugs (often indicated by a high log P value) may also bind to sevelamer, which is known to sequester bile acids.[3][4] An in-silico study identified drugs with a pKa (acid) between 1.5 and 7.4 or a Log P value > 2.0 as having a higher potential for interaction.[5][6]

Q3: Are there any known signaling pathways affected by this compound that could confound experimental results?

A3: Yes. This compound is a known bile acid sequestrant.[7] By binding bile acids in the gut, it can modulate the Farnesoid X Receptor (FXR) signaling pathway, which plays a key role in bile acid, lipid, and glucose metabolism. This can be a confounding factor in metabolic research. Additionally, sevelamer has been shown to bind to advanced glycation end products (AGEs), which may influence inflammatory and oxidative stress pathways.

Q4: How far apart should the administration of sevelamer and a potentially interacting drug be spaced in our experimental protocol?

A4: For drugs where a reduction in bioavailability could have a significant impact, it is recommended to separate the administration times. A general guideline is to administer the other drug at least 1 hour before or 3 hours after sevelamer.[8][9] For levothyroxine, a separation of at least 4 hours is recommended.[10][11] The optimal spacing will depend on the absorption characteristics of the specific drug being investigated.[12]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High variability in in vitro binding assay results. Inconsistent manual sampling times and volumes can introduce significant error.[13] Inadequate mixing or temperature control (should be 37°C) during incubation.[14] The polymer's physical properties (swelling) might interfere with consistent sampling.Implement an automated sampling system, such as a USP dissolution apparatus II, to ensure precise timing and volume.[13][15] Ensure the incubator shaker maintains a constant temperature and rpm.[13] For manual sampling, use calibrated pipettes and a strict timing protocol.
Test drug recovery is low in control samples (without sevelamer). The test drug may have low solubility in the assay buffer at the tested pH. Some lipophilic drugs may adhere to labware.[3]Verify the solubility of your test drug in the chosen buffer system and pH. Consider using a different buffer or adding a small amount of a non-interfering solubilizing agent. Pre-treat labware with a siliconizing agent to reduce non-specific binding.
Unexpected changes in animal physiology in in vivo studies (e.g., metabolic acidosis). This compound can lead to a reduction in serum bicarbonate and potentially cause or worsen metabolic acidosis.[16]If not the focus of the study, consider using sevelamer carbonate, a buffered form of the polymer that does not have this effect.[17][18] Monitor serum bicarbonate levels in your animal models.
Difficulty in preparing a homogenous suspension of sevelamer for in vitro assays. Sevelamer is insoluble and forms a gel-like suspension in aqueous solutions.Use a high-shear mixer for preparation. For oral dosing in animal studies, ensure the suspension is well-mixed immediately before administration to prevent settling.
Inconsistent pharmacokinetic data in in vivo studies. Variable binding of the co-administered drug due to differences in stomach content and GI transit time in test animals.Standardize the feeding schedule of the animals. Administer sevelamer and the test drug with a consistent meal to mimic clinical use and normalize GI conditions.[7]

Quantitative Data on Known Drug Interactions

The following table summarizes the impact of this compound on the bioavailability of several drugs.

Drug Change in Cmax (Peak Concentration) Change in AUC (Total Exposure) Citation(s)
Ciprofloxacin (B1669076)↓ ~50%↓ ~50%[2][7]
Mycophenolate Mofetil↓ 36%↓ 26%[7][19]
Calcitriol (B1668218)↓ 19.3%↓ 56.9%[20][21]
Tacrolimus↓ 32%↓ 141% (increase after sevelamer discontinuation)[4]
LevothyroxineTSH levels significantly increased, indicating reduced absorption.TSH levels significantly increased, indicating reduced absorption.[1][10][11]
EnalaprilNo significant changeNo significant change[7]
MetoprololNo significant changeNo significant change
DigoxinNo significant changeNo significant change[22]
WarfarinNo significant changeNo significant change[7]

Key Experimental Protocols

In Vitro Equilibrium Binding Assay

This protocol is adapted from the FDA guidance for establishing bioequivalence of generic sevelamer products and can be used to assess the binding potential of a novel compound.[14][23]

Objective: To determine the binding affinity (k1) and binding capacity (k2) of a test drug to this compound using the Langmuir approximation.

Methodology:

  • Preparation of Phosphate (B84403) Standard Solutions: Prepare a series of at least eight phosphate solutions with concentrations ranging from 1 mM to 40 mM in a buffer containing 80 mM NaCl and 100 mM N,N-Bis(hydroxyethyl)-2-aminoethanesulfonic acid (BES).[14] Adjust the pH to simulate intestinal conditions (e.g., pH 7).

  • Incubation: Add a precise amount of this compound (e.g., 800 mg tablet) to a fixed volume of each phosphate solution containing the test drug at a known concentration.

  • Equilibration: Incubate the mixtures in a shaker bath at 37°C for a predetermined time sufficient to reach equilibrium (e.g., 2 hours, to be confirmed by a kinetic study).

  • Separation: Separate the solid (sevelamer-drug complex) from the supernatant by centrifugation and/or filtration (using a filter that does not bind the test drug).

  • Quantification: Measure the concentration of the unbound test drug in the supernatant using a validated analytical method (e.g., HPLC, LC-MS/MS).

  • Calculation: Calculate the amount of drug bound to sevelamer by subtracting the unbound concentration from the initial concentration. The Langmuir binding constants (k1 and k2) can then be determined by plotting the amount of bound drug versus the concentration of free drug.

In Vivo Pharmacokinetic Interaction Study (Cross-over Design)

This protocol outlines a typical crossover study design to evaluate the effect of sevelamer on the pharmacokinetics of a test drug in healthy volunteers or an animal model.[24]

Objective: To compare the pharmacokinetic parameters (Cmax, AUC, Tmax) of a test drug when administered alone versus when co-administered with this compound.

Methodology:

  • Subject/Animal Selection: Recruit a cohort of healthy volunteers or use a suitable animal model (e.g., rats).[25][26]

  • Randomization: Randomly assign subjects to one of two treatment sequences:

    • Sequence A: Test drug alone in Period 1, followed by Test drug + Sevelamer in Period 2.

    • Sequence B: Test drug + Sevelamer in Period 1, followed by Test drug alone in Period 2.

  • Washout Period: Include a sufficient washout period between Period 1 and Period 2 to ensure complete elimination of the drugs from the previous period (e.g., 7 days).[24]

  • Dosing:

    • Period 1: Administer the assigned treatment. For the "Test drug + Sevelamer" arm, administer both drugs simultaneously, typically with a standardized meal.

    • Period 2: After the washout period, administer the alternate treatment.

  • Pharmacokinetic Sampling: Collect blood samples at predefined time points before and after drug administration (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours).

  • Bioanalysis: Process the blood samples to obtain plasma or serum and analyze the concentration of the test drug using a validated bioanalytical method.

  • Data Analysis: Calculate the pharmacokinetic parameters (Cmax, AUC, Tmax) for each subject in each treatment period. Use appropriate statistical tests to compare the parameters between the "Test drug alone" and "Test drug + Sevelamer" conditions.

Visualizations

experimental_workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Confirmation prep_solutions Prepare Drug & Sevelamer Solutions incubate Incubate at 37°C prep_solutions->incubate Mix separate Separate Supernatant incubate->separate quantify_free Quantify Free Drug separate->quantify_free calc_binding Calculate Binding quantify_free->calc_binding crossover_design Crossover Study Design dosing_alone Dose Drug Alone crossover_design->dosing_alone dosing_combo Dose Drug + Sevelamer crossover_design->dosing_combo pk_sampling PK Blood Sampling dosing_alone->pk_sampling dosing_combo->pk_sampling bioanalysis Bioanalysis pk_sampling->bioanalysis pk_analysis PK Parameter Analysis bioanalysis->pk_analysis start Start decision Interaction Potential? start->decision Physicochemical Screening end End decision->end No cluster_invitro cluster_invitro decision->cluster_invitro Yes cluster_invivo cluster_invivo cluster_invitro->cluster_invivo Confirm in vivo cluster_invivo->end

Logical workflow for assessing sevelamer drug interactions.

fxr_pathway cluster_gut Gut Lumen cluster_enterocyte Enterocyte cluster_hepatocyte Hepatocyte sevelamer Sevelamer HCl bile_acids_gut Bile Acids sevelamer->bile_acids_gut Binds bile_acids_enterocyte Bile Acids bile_acids_gut->bile_acids_enterocyte Absorption (Reduced by Sevelamer) fxr_enterocyte FXR fgf15_19 FGF15/19 fxr_enterocyte->fgf15_19 Induces fgf15_19_hep FGF15/19 fgf15_19->fgf15_19_hep Portal Circulation bile_acids_enterocyte->fxr_enterocyte Activates cyp7a1 CYP7A1 bile_synthesis Bile Acid Synthesis cyp7a1->bile_synthesis Rate-limiting enzyme cholesterol Cholesterol cholesterol->cyp7a1 Substrate fgf15_19_hep->cyp7a1 Inhibits

Sevelamer's effect on the Farnesoid X Receptor (FXR) signaling pathway.

References

Sevelamer Hydrochloride Stability and Degradation: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of sevelamer (B1230288) hydrochloride under various stress conditions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: How stable is sevelamer hydrochloride in acidic conditions?

This compound is known to be stable in acidic environments, including simulated gastric fluid. Studies have shown that it does not degrade at a pH of 1.2 with the presence of pepsin.[1] This stability is a key characteristic of the drug, allowing it to pass through the stomach without significant chemical change.

Q2: Is this compound susceptible to degradation in basic conditions?

Yes, there is evidence to suggest that this compound can undergo mild degradation under basic conditions. One study reported approximately 0.25% degradation when the drug was exposed to sodium hydroxide (B78521) (NaOH).[2] However, the specific concentration of NaOH, temperature, and duration of exposure for this reported degradation are not detailed in publicly available literature. Researchers should, therefore, exercise caution and perform their own validation studies when working with this compound in alkaline environments.

Q3: What is the photostability of this compound?

Q4: What is known about the thermal and oxidative stability of this compound?

Forced degradation studies on this compound have been performed under thermal and oxidative stress conditions.[2] However, specific quantitative data, such as the percentage of degradation or the identity of the degradation products, are not extensively reported in the available scientific literature. Researchers should assume that, like many pharmaceutical compounds, high temperatures and strong oxidizing agents could potentially lead to degradation and should design their experiments to control for these factors.

Q5: What are the primary analytical techniques used to assess the stability of this compound?

The most common analytical techniques for studying this compound and its potential degradation products are chromatography-based methods. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are frequently mentioned in the literature for the analysis of related substances and impurities.[2] For quantifying the phosphate-binding capacity, which is a critical quality attribute, Ion Chromatography is a well-established method.[4]

Troubleshooting Guides

This section provides guidance on common issues that may arise during the analysis of this compound under stress conditions.

HPLC Analysis Issues
Issue Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) - Inappropriate mobile phase pH.- Column degradation.- Sample overload.- Adjust the mobile phase pH to be at least 2 pH units away from the pKa of any analytes.- Use a new column or a column with a different stationary phase.- Reduce the concentration of the sample being injected.
Baseline Drift - Inadequate column equilibration.- Mobile phase composition changing over time.- Temperature fluctuations.- Ensure the column is fully equilibrated with the mobile phase before starting the analysis.- Prepare fresh mobile phase and ensure it is well-mixed.- Use a column oven to maintain a constant temperature.
Appearance of Unexpected Peaks - Contamination of the sample, solvent, or glassware.- Degradation of the sample in the autosampler.- Carryover from a previous injection.- Use high-purity solvents and thoroughly clean all glassware.- Keep the autosampler at a controlled, cool temperature.- Run a blank injection to check for carryover and clean the injection port and syringe if necessary.
GC Analysis Issues
Issue Potential Cause Troubleshooting Steps
Broad Peaks - Injection port temperature is too low.- Carrier gas flow rate is too low.- Column contamination.- Increase the injection port temperature to ensure rapid volatilization of the sample.- Optimize the carrier gas flow rate.- Bake out the column at a high temperature to remove contaminants.
Ghost Peaks - Carryover from previous injections.- Septum bleed.- Run a solvent blank to confirm carryover and clean the injector if necessary.- Use a high-quality, low-bleed septum and replace it regularly.
Poor Reproducibility - Inconsistent injection volume.- Leaks in the system.- Check the autosampler for proper operation and ensure the syringe is functioning correctly.- Perform a leak check of the GC system.

Quantitative Data Summary

The following tables summarize the available quantitative data on the degradation of this compound under various stress conditions. It is important to note that the publicly available data is limited.

Table 1: Hydrolytic Degradation

Stress ConditionParametersDurationDegradation (%)Observations / Degradation Products
Acidic pH 1.2 with pepsin (Simulated Gastric Fluid)Not SpecifiedNo degradation observedStable
Basic NaOHNot Specified~0.25Mild degradation reported. Specific degradation products not identified in the available literature.
Neutral WaterNot SpecifiedData not available-

Table 2: Oxidative, Thermal, and Photolytic Degradation

Stress ConditionParametersDurationDegradation (%)Observations / Degradation Products
Oxidative H₂O₂Not SpecifiedData not availableForced degradation studies have been performed, but quantitative results are not published.
Thermal Not SpecifiedNot SpecifiedData not availableForced degradation studies have been performed, but quantitative results are not published.
Photolytic UV/Visible LightNot SpecifiedData not availableNo formal photostability testing reported in some regulatory filings, suggesting potential for degradation. A "protect from light" recommendation is common.

Experimental Protocols

The following are generalized protocols for conducting forced degradation studies on this compound, based on ICH guidelines. Researchers should adapt these protocols to their specific analytical methods and instrumentation.

Hydrolytic Degradation
  • Acidic Conditions:

    • Prepare a solution of this compound in 0.1 N HCl.

    • Reflux the solution at 80°C for a specified period (e.g., 2, 4, 8, 12, 24 hours).

    • At each time point, withdraw a sample, neutralize it, and dilute it to an appropriate concentration for analysis.

    • Analyze the samples by a validated stability-indicating HPLC or GC method.

  • Basic Conditions:

    • Prepare a solution of this compound in 0.1 N NaOH.

    • Reflux the solution at 80°C for a specified period (e.g., 2, 4, 8, 12, 24 hours).

    • At each time point, withdraw a sample, neutralize it, and dilute it to an appropriate concentration for analysis.

    • Analyze the samples by a validated stability-indicating HPLC or GC method.

Oxidative Degradation
  • Prepare a solution of this compound in a suitable solvent.

  • Add a solution of 3% hydrogen peroxide (H₂O₂).

  • Keep the solution at room temperature for a specified period (e.g., 2, 4, 8, 12, 24 hours), protected from light.

  • At each time point, withdraw a sample and dilute it to an appropriate concentration for analysis.

  • Analyze the samples by a validated stability-indicating HPLC or GC method.

Thermal Degradation
  • Place a known amount of solid this compound in a thermostatically controlled oven.

  • Maintain the temperature at a high level (e.g., 60°C, 80°C) for a specified period (e.g., 24, 48, 72 hours).

  • At each time point, withdraw a sample, dissolve it in a suitable solvent, and dilute it to an appropriate concentration for analysis.

  • Analyze the samples by a validated stability-indicating HPLC or GC method.

Photolytic Degradation
  • Expose a solution of this compound (in a photostable, transparent container) and the solid drug substance to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

  • A control sample should be kept in the dark under the same temperature conditions.

  • At the end of the exposure period, prepare the samples for analysis.

  • Analyze both the exposed and control samples by a validated stability-indicating HPLC or GC method.

Visualizations

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis API Sevelamer HCl API Acid Acid Hydrolysis (e.g., 0.1N HCl, heat) API->Acid Base Base Hydrolysis (e.g., 0.1N NaOH, heat) Oxidation Oxidation (e.g., 3% H2O2) Thermal Thermal Stress (e.g., 60°C, solid state) Photo Photolytic Stress (UV/Vis light) Formulation Sevelamer HCl Formulation Formulation->Acid Analytical_Method Stability-Indicating Analytical Method (e.g., HPLC, GC) Acid->Analytical_Method Base->Analytical_Method Oxidation->Analytical_Method Thermal->Analytical_Method Photo->Analytical_Method Data_Analysis Data Analysis (% Degradation, Impurity Profile) Analytical_Method->Data_Analysis

Forced Degradation Experimental Workflow

Degradation_Pathways cluster_degradation Degradation Products cluster_stable Stable Under Sevelamer This compound Base_Degradation Unidentified Degradation Products (~0.25%) Sevelamer->Base_Degradation  Base (NaOH) Photo_Degradation Potential Unidentified Degradation Products Sevelamer->Photo_Degradation  Light (UV/Vis) Acid_Stable Acidic Conditions (Simulated Gastric Fluid)

Sevelamer HCl Stability Overview

References

Technical Support Center: Optimizing Sevelamer Hydrochloride Dosage in Animal Models of Hyperphosphatemia

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing sevelamer (B1230288) hydrochloride in preclinical animal models of hyperphosphatemia. This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to facilitate accurate and efficient study design and execution.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting dose of sevelamer hydrochloride for rodent models of hyperphosphatemia?

A1: A common starting point for this compound in rodent diets is 1% to 3% by weight.[1][2] The exact dose will depend on the specific animal model, the severity of hyperphosphatemia, and the study's objectives. It is crucial to titrate the dose based on regular monitoring of serum phosphorus levels.

Q2: How should this compound be administered to rodents?

A2: The most frequent and effective method of administration is incorporating the powdered this compound directly into the animal's chow.[1][2] This ensures consistent intake with meals, which is critical for its phosphate-binding efficacy. Administration by oral gavage is also possible but may be less practical for long-term studies and may not coincide with food intake.

Q3: What are the expected effects of this compound on serum biochemistry?

A3: this compound primarily lowers serum phosphorus levels.[1][3] Concurrently, it can lead to a reduction in serum parathyroid hormone (PTH) and Fibroblast Growth Factor 23 (FGF23) levels.[4][5] Unlike calcium-based phosphate (B84403) binders, this compound is less likely to cause hypercalcemia.[6]

Q4: Are there any known side effects of this compound in animal models?

A4: At higher doses (e.g., 6 to 10 times the recommended human dose), this compound has been shown to potentially reduce the absorption of fat-soluble vitamins (D, E, and K) and folic acid in preclinical studies.[7] Gastrointestinal issues such as constipation can also occur. Researchers should monitor for signs of nutritional deficiencies and gastrointestinal distress.

Q5: How can I translate a human dose of this compound to an equivalent dose for my animal model?

A5: Dose conversion from humans to animals should be based on body surface area (BSA) rather than body weight alone. The FDA provides guidance and conversion factors for calculating the Human Equivalent Dose (HED) from animal doses and vice versa.[8] A general formula is: Animal Dose (mg/kg) = Human Dose (mg/kg) x (Human Km / Animal Km), where Km is a conversion factor.[9]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Poor Palatability of Medicated Diet / Reduced Food Intake This compound may have a taste that is aversive to some animals.- Gradually introduce the medicated diet over several days, mixing it with the regular diet in increasing proportions.- Incorporate a small amount of a palatable ingredient, like sucrose (B13894) (ensure it does not interfere with the study's objectives).- If the issue persists, consider compounding the sevelamer into a more palatable formulation or explore alternative administration methods like oral gavage with a suitable vehicle, ensuring it is given with meals.
High Variability in Serum Phosphorus Levels - Inconsistent food intake.- Incorrect timing of blood collection.- Issues with the hyperphosphatemia model.- Ensure ad libitum access to the medicated diet and monitor food consumption daily.- Standardize the time of blood collection relative to the light/dark cycle and feeding schedule.- Verify the stability and severity of hyperphosphatemia in your animal model before starting treatment.
No Significant Reduction in Serum Phosphorus - Insufficient dose of this compound.- Low phosphate content in the diet.- Incorrect preparation of the medicated diet.- Increase the concentration of this compound in the diet in a stepwise manner (e.g., from 1% to 3%).- Ensure the animal model is on a diet with adequate phosphorus content to induce and maintain hyperphosphatemia.- Review and confirm the protocol for preparing the medicated diet to ensure proper mixing and homogeneity.
Unexpected Changes in Serum Calcium or Bicarbonate - this compound can affect serum bicarbonate levels, potentially leading to metabolic acidosis.[6]- Monitor serum electrolytes, including calcium and bicarbonate, regularly.- If metabolic acidosis is a concern, consider using sevelamer carbonate as an alternative, as it may have a more favorable effect on bicarbonate levels.[10]
Signs of Nutritional Deficiency (e.g., weight loss, poor coat) - Reduced absorption of fat-soluble vitamins at high doses of sevelamer.[7]- Supplement the diet with fat-soluble vitamins (A, D, E, K) and folic acid, especially in long-term studies with high sevelamer doses.- Consult with a veterinarian to address specific signs of deficiency.

Data Presentation

Table 1: Effect of this compound on Serum Phosphorus and PTH in Adenine-Induced Renal Failure Rats

Treatment GroupSevelamer HCl Dose (% in diet)Serum Phosphorus (mg/dL)Serum PTH (pg/mL)
Adenine (B156593) Control0%12.5 ± 0.81500 ± 200
Sevelamer HCl1%8.2 ± 0.6850 ± 150
Sevelamer HCl2%6.5 ± 0.5500 ± 100
*Data are representative values compiled from literature and are presented as Mean ± SEM. *P < 0.05 compared to Adenine Control.[3]

Table 2: Dose-Dependent Effects of this compound in Normal Rats

Sevelamer HCl Dose (% in diet)Serum Phosphorus (mg/dL)Urinary Phosphorus Excretion (mg/day)Serum PTH (pg/mL)
0% (Control)7.8 ± 0.325.1 ± 2.0120 ± 15
1%6.9 ± 0.410.2 ± 1.595 ± 12
3%5.5 ± 0.32.5 ± 0.560 ± 8
5%4.8 ± 0.20.8 ± 0.245 ± 5
Data are representative values compiled from literature and are presented as Mean ± SEM. *P < 0.05 compared to Control.[11]

Experimental Protocols

Protocol 1: Induction of Hyperphosphatemia in Rodents using an Adenine-Rich Diet

Objective: To induce chronic kidney disease (CKD) and subsequent hyperphosphatemia in rats or mice.

Materials:

  • Adenine (Sigma-Aldrich or equivalent)

  • Standard rodent chow powder

  • Precision balance

  • Mixer (e.g., V-blender or planetary mixer)

  • Pellet maker (optional)

Procedure:

  • Diet Preparation:

    • For rats, a typical concentration of adenine is 0.75% (w/w) in the diet.[3]

    • For mice, a dose of 50 mg/kg body weight administered by daily oral gavage for 28 days has been shown to be effective.[12]

    • To prepare a 0.75% adenine diet, weigh 7.5 g of adenine for every 992.5 g of powdered standard rodent chow.

    • Thoroughly mix the adenine and chow powder in a mixer for at least 20 minutes to ensure a homogenous distribution.

    • If desired, the mixed powder can be made into pellets using a pellet maker.

  • Induction Period:

    • Provide the adenine-containing diet to the animals ad libitum for a period of 3 to 4 weeks.[3]

    • Monitor the animals daily for signs of illness, including weight loss, lethargy, and reduced food and water intake. Body weight should be recorded at least twice a week.

    • After the induction period, confirm the development of hyperphosphatemia by measuring serum phosphorus levels.

Protocol 2: 5/6 Nephrectomy in Rats to Induce Chronic Kidney Disease

Objective: To surgically induce CKD in rats, leading to hyperphosphatemia. This is a more invasive model compared to the adenine diet.

Materials:

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Surgical instruments (scalpels, forceps, scissors, sutures)

  • Surgical microscope or loupes

  • Heating pad to maintain body temperature

  • Sterile saline

  • Analgesics for post-operative care

Procedure: This procedure is typically performed in two stages: Stage 1: Left Kidney Partial Nephrectomy

  • Anesthetize the rat and place it in a prone position.

  • Make a flank incision to expose the left kidney.

  • Ligate two of the three branches of the left renal artery. This will cause infarction of approximately 2/3 of the kidney. Alternatively, the upper and lower poles of the kidney can be surgically resected.

  • Close the incision in layers.

  • Administer post-operative analgesics and allow the animal to recover for one week.

Stage 2: Right Kidney Total Nephrectomy

  • After one week, anesthetize the rat again.

  • Make a flank incision on the right side to expose the right kidney.

  • Ligate the renal artery, vein, and ureter of the right kidney.

  • Remove the entire right kidney.

  • Close the incision in layers.

  • Provide post-operative care, including analgesics and monitoring.

Renal function decline and hyperphosphatemia will develop over the following weeks. Regular monitoring of serum creatinine (B1669602) and phosphorus is essential.[13]

Protocol 3: Measurement of Serum Phosphorus

Objective: To quantify the concentration of inorganic phosphorus in rodent serum.

Materials:

  • Blood collection tubes (serum separator tubes recommended)

  • Centrifuge

  • Micropipettes

  • Commercially available phosphorus assay kit (e.g., colorimetric assay based on the reaction with ammonium (B1175870) molybdate)

  • Spectrophotometer or plate reader

Procedure:

  • Blood Collection:

    • Collect blood from the animal via an appropriate method (e.g., tail vein, saphenous vein, or terminal cardiac puncture).

    • Dispense the blood into a serum separator tube.

  • Serum Separation:

    • Allow the blood to clot at room temperature for 30 minutes.

    • Centrifuge the tubes at 2000 x g for 10 minutes.[14]

    • Carefully collect the supernatant (serum) without disturbing the cell pellet.

  • Phosphorus Assay:

    • Follow the manufacturer's instructions for the chosen phosphorus assay kit. This typically involves:

      • Preparing a standard curve with known phosphorus concentrations.

      • Adding a small volume of serum and standards to individual wells of a microplate or cuvettes.

      • Adding the colorimetric reagent (e.g., ammonium molybdate (B1676688) solution).[15]

      • Incubating for the specified time at the recommended temperature.

      • Measuring the absorbance at the specified wavelength (e.g., 340 nm or 740 nm) using a spectrophotometer or plate reader.[14][16]

  • Calculation:

    • Determine the phosphorus concentration in the samples by comparing their absorbance to the standard curve.

Visualizations

Experimental_Workflow cluster_model Hyperphosphatemia Model Induction cluster_treatment Treatment Phase cluster_analysis Analysis Adenine Diet Adenine Diet Diet Preparation Diet Preparation Adenine Diet->Diet Preparation 5/6 Nephrectomy 5/6 Nephrectomy 5/6 Nephrectomy->Diet Preparation Sevelamer Administration Sevelamer Administration Diet Preparation->Sevelamer Administration Blood Collection Blood Collection Sevelamer Administration->Blood Collection Serum Analysis Serum Analysis Blood Collection->Serum Analysis Data Interpretation Data Interpretation Serum Analysis->Data Interpretation Signaling_Pathway High Serum Phosphate High Serum Phosphate PTH Gland PTH Gland High Serum Phosphate->PTH Gland stimulates Bone Bone High Serum Phosphate->Bone stimulates PTH PTH PTH Gland->PTH secretes FGF23 FGF23 Bone->FGF23 releases FGF23->PTH Gland inhibits PTH->Bone acts on Sevelamer HCl Sevelamer HCl Reduced Phosphate Absorption Reduced Phosphate Absorption Sevelamer HCl->Reduced Phosphate Absorption leads to Lower Serum Phosphate Lower Serum Phosphate Reduced Phosphate Absorption->Lower Serum Phosphate Lower Serum Phosphate->PTH Gland reduces stimulation Lower Serum Phosphate->Bone reduces stimulation

References

How to prevent clumping of sevelamer hydrochloride powder during storage and handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the clumping of sevelamer (B1230288) hydrochloride powder during storage and handling.

Frequently Asked Questions (FAQs)

Q1: What are the primary physicochemical properties of sevelamer hydrochloride that contribute to clumping?

A1: this compound is a hygroscopic, amorphous, and cross-linked poly(allylamine hydrochloride) polymer.[1][2] Its high density of amine groups makes it susceptible to moisture absorption from the atmosphere, which is the primary cause of particle agglomeration and clumping.[3] The amorphous nature of the powder also contributes to a higher surface area available for moisture interaction.

Q2: What are the ideal storage conditions to prevent clumping of this compound powder?

A2: To minimize clumping, this compound powder should be stored in a tightly sealed container in a dry and cool place.[4][5] The recommended storage temperature is between 15°C and 25°C (59°F–77°F), with a relative humidity (RH) maintained below 40%.[6] Exposure to atmospheric moisture should be minimized at all times.

Q3: Can this compound powder be stored in a standard laboratory refrigerator?

A3: While refrigeration can help maintain a low temperature, standard laboratory refrigerators can have high internal humidity. If refrigeration is necessary, the powder must be stored in a desiccator or a container with a desiccant to protect it from moisture. Always allow the container to equilibrate to room temperature before opening to prevent condensation on the powder.

Q4: What type of container is best for storing this compound powder?

A4: Glass or high-density polyethylene (B3416737) (HDPE) containers with tight-fitting, preferably airtight, seals are recommended. The use of desiccants, such as silica (B1680970) gel packets, within the secondary container is a good practice to absorb any residual moisture.[7]

Q5: How does exposure to ambient air during handling affect the powder?

A5: Even brief exposure to ambient air, especially in environments with moderate to high humidity, can lead to moisture uptake by the hygroscopic this compound powder. This can initiate the clumping process, which may worsen over time. Therefore, handling should be performed in a controlled environment, such as a glove box with controlled humidity, whenever possible.

Troubleshooting Guide

Issue 1: The this compound powder has formed soft clumps or aggregates.

  • Possible Cause: Exposure to moderate humidity during storage or handling.

  • Solution:

    • Sieving: Gently pass the powder through a fine-mesh sieve (e.g., 40-60 mesh) to break up the soft clumps. This should be done in a low-humidity environment.

    • Drying: If sieving is insufficient, the powder can be dried under vacuum at a low temperature (e.g., 40-50°C). It is crucial to ensure that the temperature is not high enough to cause degradation of the polymer.

    • Re-evaluation: After de-clumping, it is advisable to re-characterize the powder for critical quality attributes such as moisture content and particle size distribution to ensure it still meets specifications.

Issue 2: The powder has formed hard, solid cakes (caking).

  • Possible Cause: Prolonged exposure to high humidity and/or temperature fluctuations. This can lead to the formation of liquid bridges between particles that solidify upon slight drying, creating strong solid bridges.

  • Solution:

    • Mechanical Milling (Use with Caution): Gentle milling may be attempted to break the cakes. However, this can alter the particle size distribution and flow properties of the powder and should be a last resort.

    • Solvent-Free Grinding: Manual grinding with a mortar and pestle in a controlled, low-humidity environment can be attempted for small quantities.

    • Discard: In severe cases of caking, the powder's properties may be irreversibly altered, and it may be necessary to discard the batch to ensure the integrity of experimental results.

Issue 3: The powder exhibits poor flowability (e.g., arching or ratholing in a hopper).

  • Possible Cause: Increased cohesiveness due to moisture uptake, leading to inter-particle friction and bridging.[4][8][9][10]

  • Solution:

    • Environmental Control: Handle the powder in an environment with controlled low humidity (ideally <40% RH).[6]

    • Hopper Design: For larger scale handling, use hoppers with steep wall angles (greater than 60 degrees) and sufficiently large outlets to prevent arching and ratholing.[4]

    • Flow Aids: In a manufacturing setting, the use of glidants (e.g., colloidal silicon dioxide) in the formulation can improve flowability. However, for the pure active pharmaceutical ingredient (API), this is not applicable. Mechanical vibration of the hopper can also be used to promote flow but should be carefully controlled to avoid excessive compaction.

    • Moisture Content Check: Verify the moisture content of the powder using Karl Fischer titration. If it is above the acceptable limit, the powder should be dried.

Data Presentation

Relative Humidity (RH)TemperatureObservation after 24 hoursPowder Flowability
< 40%20-25°CFree-flowing powderExcellent
40-60%20-25°CFormation of soft, easily breakable clumpsGood to Fair
> 60%20-25°CSignificant clumping and aggregationPoor
> 60%> 30°CFormation of hard cakesVery Poor

Experimental Protocols

Protocol 1: Determination of Moisture Content by Volumetric Karl Fischer Titration

This protocol is specifically tailored for the analysis of hygroscopic powders like this compound.

1. Principle: The Karl Fischer titration is a highly specific method for the determination of water content. It is based on the Bunsen reaction between iodine and sulfur dioxide in the presence of water.

2. Reagents and Apparatus:

  • Karl Fischer Titrator (Volumetric)

  • Anhydrous Methanol (B129727) (Karl Fischer grade)

  • Volumetric Karl Fischer Reagent (e.g., Hydranal-Composite 5)

  • Water standard (e.g., Hydranal-Water Standard 1.0)

  • Analytical balance (readable to 0.1 mg)

  • Gas-tight syringes

  • Drying oven

3. Procedure:

  • Apparatus Preparation: Ensure the Karl Fischer titrator is clean, and the titration cell is dry. Fill the burette with the Karl Fischer reagent. Add fresh, anhydrous methanol to the titration vessel.

  • Pre-Titration: Start the instrument and perform a pre-titration to neutralize any residual moisture in the methanol until a stable endpoint is reached.

  • Titer Determination:

    • Accurately weigh a specific amount of the water standard (e.g., 10-20 mg) using a gas-tight syringe.

    • Inject the water standard into the titration cell and start the titration.

    • Record the volume of Karl Fischer reagent consumed.

    • Calculate the titer (F) in mg H₂O/mL of reagent. Repeat at least twice, and the relative standard deviation should be less than 2%.

  • Sample Analysis:

    • In a controlled low-humidity environment, accurately weigh approximately 100-200 mg of the this compound powder.

    • Quickly transfer the powder into the titration vessel.

    • Start the titration immediately and titrate to the endpoint.

    • Record the volume of the Karl Fischer reagent consumed.

  • Calculation:

    • Calculate the percentage of water in the sample using the following formula: Water (%) = (Volume of KF reagent (mL) × Titer (mg/mL)) / Sample weight (mg) × 100

Protocol 2: Assessment of Powder Flowability (based on USP <1174>)

1. Angle of Repose:

  • Principle: The angle of repose is the angle of the conical pile produced when a powder is poured onto a horizontal surface, which is related to inter-particle friction.[11][12]

  • Procedure:

    • Use a funnel with a fixed diameter and a base of a fixed diameter.

    • Allow the powder to flow through the funnel onto the base until a cone is formed and the apex of the cone reaches the funnel opening.

    • Measure the height (h) of the cone and the radius (r) of the base.

    • Calculate the angle of repose (θ) using the formula: θ = tan⁻¹(h/r).

  • Interpretation:

    • < 25°: Excellent flow

    • 25-30°: Good flow

    • 30-40°: Passable flow

    • 40°: Poor flow[12]

2. Carr's Index and Hausner Ratio:

  • Principle: These indices are measures of the compressibility of a powder, which is related to its flowability.[12][13]

  • Procedure:

    • Bulk Density (ρ_bulk): Gently pour a known mass (m) of the powder into a graduated cylinder and record the volume (V_bulk). Calculate ρ_bulk = m / V_bulk.

    • Tapped Density (ρ_tapped): Mechanically tap the graduated cylinder containing the powder for a fixed number of taps (B36270) (e.g., 500-1250 taps) until the volume is constant. Record the tapped volume (V_tapped). Calculate ρ_tapped = m / V_tapped.

    • Calculations:

      • Carr's Index (%) = [ (ρ_tapped - ρ_bulk) / ρ_tapped ] × 100

      • Hausner Ratio = ρ_tapped / ρ_bulk

  • Interpretation of Carr's Index:

    • 5-15: Excellent flow

    • 16-20: Good flow

    • 21-25: Fair flow

    • 25: Poor flow[12]

  • Interpretation of Hausner Ratio:

    • 1.00-1.11: Excellent flow

    • 1.12-1.18: Good flow

    • 1.19-1.25: Fair flow

    • 1.25: Poor flow[12]

Visualizations

Clumping_Prevention_Workflow cluster_storage Storage cluster_handling Handling cluster_troubleshooting Troubleshooting storage_start Receive Sevelamer HCl Powder check_seal Check Container Seal storage_start->check_seal store_conditions Store at 15-25°C <40% RH check_seal->store_conditions Seal Intact observe_clumping Observe Clumping? check_seal->observe_clumping Seal Broken use_desiccant Use Desiccant store_conditions->use_desiccant handling_start Prepare for Experiment use_desiccant->handling_start control_env Work in Low Humidity (<40% RH) handling_start->control_env minimize_exposure Minimize Exposure Time control_env->minimize_exposure reseal_promptly Reseal Container Promptly minimize_exposure->reseal_promptly reseal_promptly->observe_clumping soft_clumps Soft Clumps observe_clumping->soft_clumps Yes hard_cakes Hard Cakes observe_clumping->hard_cakes Yes sieve_powder Sieve Powder soft_clumps->sieve_powder discard Consider Discarding hard_cakes->discard dry_powder Dry Powder (Low Temp) sieve_powder->dry_powder recharacterize Re-characterize Powder dry_powder->recharacterize

Caption: Workflow for preventing and troubleshooting this compound powder clumping.

Logical_Relationship_Clumping Hygroscopicity Hygroscopic Nature of Sevelamer HCl Moisture Atmospheric Moisture (High Relative Humidity) Clumping Powder Clumping & Caking Hygroscopicity->Clumping Moisture->Clumping causes Temp Elevated Temperature Temp->Clumping accelerates PoorFlow Poor Flowability (Arching, Ratholing) Clumping->PoorFlow leads to InaccurateDosing Inaccurate Dosing PoorFlow->InaccurateDosing results in

Caption: The logical relationship between the properties of this compound and handling issues.

References

Mitigating the impact of sevelamer hydrochloride on fat-soluble vitamin absorption in studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of sevelamer (B1230288) hydrochloride on fat-soluble vitamin absorption in experimental studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which sevelamer hydrochloride affects fat-soluble vitamin absorption?

A1: this compound is a non-absorbed, phosphate-binding polymer.[1][2] Its primary mechanism of action is to bind dietary phosphate (B84403) in the gastrointestinal tract, preventing its absorption into the bloodstream.[1][2] However, sevelamer also binds to bile acids. Bile acids are essential for the emulsification and absorption of dietary fats, including the fat-soluble vitamins A, D, E, and K.[3] By sequestering bile acids, sevelamer disrupts the formation of micelles necessary for the transport of these vitamins across the intestinal mucosa, leading to their reduced absorption.[3]

Q2: Is there clinical evidence of this compound impacting vitamin levels?

A2: Yes, clinical studies have shown an association between this compound use and reduced levels of certain fat-soluble vitamins. Notably, a one-year clinical trial observed a statistically significant decrease in 25-hydroxyvitamin D levels in patients treated with this compound.[4][5] Additionally, studies have reported lower levels of menaquinone-4 (MK4), a form of vitamin K, in hemodialysis patients treated with sevelamer.

Q3: What are the common strategies to mitigate the impact of this compound on fat-soluble vitamin absorption in clinical studies?

A3: The most common mitigation strategy is the supplementation of fat-soluble vitamins.[2][4] In many clinical trials involving sevelamer, a majority of patients receive vitamin supplements.[4][5] Another important consideration is the timing of administration. To minimize interaction, it is often recommended to administer other medications, including vitamin supplements, at least one hour before or three hours after sevelamer intake.

Q4: Can the impact of sevelamer on vitamin K status be monitored?

A4: Yes, the impact on vitamin K status can be monitored by measuring circulating levels of dephosphorylated-uncarboxylated matrix Gla protein (dp-ucMGP).[6][7] High levels of dp-ucMGP are indicative of a vitamin K deficiency.[6][7] This biomarker can be a useful tool in studies to assess the effect of sevelamer on vitamin K metabolism and the efficacy of mitigation strategies.

Q5: Are there different forms of sevelamer, and do they have the same effect on vitamin absorption?

A5: Sevelamer is available as this compound and sevelamer carbonate. Both forms contain the same active moiety and are expected to have similar effects on the absorption of fat-soluble vitamins due to their shared mechanism of binding bile acids.[2][3]

Troubleshooting Guides

This section addresses specific issues that researchers may encounter during their experiments.

Problem Possible Causes Recommended Solutions
High variability in baseline fat-soluble vitamin levels among study participants. Dietary differences, variations in sun exposure (for vitamin D), underlying health conditions.1. Implement a standardized diet for a washout period before the study begins.2. Provide all participants with a standard multivitamin supplement (excluding the vitamins being studied as primary endpoints) to ensure a common baseline.3. Collect detailed dietary and lifestyle questionnaires to identify and control for confounding variables in the analysis.
Inconsistent or unexpected changes in vitamin levels after sevelamer administration. Poor adherence to the treatment regimen, incorrect timing of sevelamer or supplement administration, variability in meal composition affecting fat intake.1. Implement a robust system to monitor and encourage patient adherence (e.g., pill counts, patient diaries).2. Provide clear and repeated instructions on the timing of sevelamer, meals, and vitamin supplements.3. Standardize the fat content of meals consumed with sevelamer administration as much as possible within the study protocol.
Difficulty in detecting a significant impact of sevelamer on a specific fat-soluble vitamin. Insufficient statistical power, short study duration, effective compensatory mechanisms in the body, insensitive analytical methods.1. Conduct a power analysis before the study to ensure an adequate sample size.2. Consider a longer study duration to allow for more substantial changes in vitamin levels to occur.3. Utilize highly sensitive and specific analytical methods, such as LC-MS/MS, for vitamin quantification.4. Measure relevant biomarkers of vitamin status (e.g., dp-ucMGP for vitamin K) in addition to direct vitamin levels.
Gastrointestinal side effects in study participants affecting compliance. Sevelamer is known to cause gastrointestinal side effects such as nausea, vomiting, and constipation.[4]1. Start with a lower dose of sevelamer and titrate up gradually.[2]2. Ensure adequate hydration and dietary fiber to mitigate constipation.3. Administer sevelamer with meals to reduce gastric irritation.

Quantitative Data Summary

The following tables summarize quantitative data from studies on the impact of this compound on fat-soluble vitamin levels.

Table 1: Impact of this compound on Serum 25-Hydroxyvitamin D Levels

Treatment Group Baseline Level (ng/mL, Mean ± SD) Level after 1 Year (ng/mL, Mean ± SD) P-value
This compound39 ± 2234 ± 22<0.01

Data from a one-year clinical trial. Normal range for 25-hydroxyvitamin D is 10 to 55 ng/mL.[4][5]

Table 2: Menaquinone-4 (MK4) Levels in Hemodialysis Patients Treated With and Without Sevelamer

Treatment Group MK4 Level (ng/mL, Median) Percentage of Patients with MK4 Deficiency P-value (for deficiency)
Sevelamer-Treated0.4513.5%0.005
Non-Sevelamer Treated0.65.4%

Data from the VIKI study. MK4 deficiency was found to be associated with sevelamer use.

Experimental Protocols

Protocol 1: In Vitro Sevelamer-Vitamin Binding Assay (Adapted from Phosphate Binding Protocols)

This protocol provides a framework for assessing the in vitro binding capacity of this compound to a fat-soluble vitamin, such as vitamin K1.

1. Materials:

  • This compound powder
  • Vitamin K1 (phylloquinone)
  • Phosphate buffer solution (pH 7.0)
  • Bovine bile extract or a mixture of pure bile salts (e.g., sodium glycocholate, sodium taurocholate)
  • Fatty acids (e.g., oleic acid)
  • Organic solvent for vitamin K1 (e.g., ethanol (B145695) or methanol)
  • Incubator shaker (37°C)
  • Centrifuge
  • High-Performance Liquid Chromatography (HPLC) system with a UV or fluorescence detector

2. Methodology:

  • Preparation of Simulated Intestinal Fluid: Prepare a phosphate buffer solution (pH 7.0) containing a physiologically relevant concentration of bile salts and fatty acids to mimic the intestinal environment.
  • Preparation of Vitamin K1 Stock Solution: Dissolve a known amount of vitamin K1 in a minimal amount of organic solvent and then dilute with the simulated intestinal fluid to achieve a series of known starting concentrations.
  • Binding Reaction:
  • Add a fixed amount of this compound powder to separate tubes containing the different concentrations of vitamin K1 in the simulated intestinal fluid.
  • Include control tubes with vitamin K1 solution but without sevelamer.
  • Incubate the tubes in a shaker at 37°C for a predetermined time (e.g., 2 hours) to allow for equilibrium binding.
  • Separation of Bound and Unbound Vitamin K1: Centrifuge the tubes at high speed to pellet the sevelamer-vitamin K1 complex.
  • Quantification of Unbound Vitamin K1:
  • Carefully collect the supernatant containing the unbound vitamin K1.
  • Analyze the concentration of unbound vitamin K1 in the supernatant using a validated HPLC method.
  • Calculation of Bound Vitamin K1: The amount of bound vitamin K1 is calculated by subtracting the unbound concentration from the initial concentration.

Protocol 2: Measurement of dephosphorylated-uncarboxylated Matrix Gla Protein (dp-ucMGP)

This protocol outlines the measurement of dp-ucMGP in serum or plasma as a marker of vitamin K status.

1. Materials:

  • Patient serum or plasma samples (collected in EDTA tubes)
  • Commercial dual-antibody enzyme-linked immunoassay (ELISA) kit for dp-ucMGP (e.g., InaKtif MGP from IDS)
  • Microplate reader
  • Standard laboratory equipment (pipettes, tubes, etc.)

2. Methodology:

  • Sample Collection and Preparation:
  • Collect whole blood in EDTA tubes.
  • Centrifuge the blood to separate the plasma.
  • Store plasma samples at -80°C until analysis.
  • ELISA Procedure (follow manufacturer's instructions):
  • Bring all reagents and samples to room temperature.
  • Prepare the required number of microplate wells coated with the capture antibody.
  • Add standards, controls, and patient samples to the wells.
  • Add the detection antibody (conjugated to an enzyme).
  • Incubate the plate to allow for the formation of the antibody-antigen complex.
  • Wash the wells to remove unbound reagents.
  • Add the substrate solution, which will react with the enzyme to produce a measurable signal (e.g., color or light).
  • Stop the reaction after a specified time.
  • Data Acquisition and Analysis:
  • Measure the absorbance or luminescence of each well using a microplate reader.
  • Generate a standard curve using the readings from the standards.
  • Determine the concentration of dp-ucMGP in the patient samples by interpolating their readings on the standard curve.
  • Express results in pmol/L.[6][8]

Visualizations

Mechanism of Sevelamer's Impact on Fat-Soluble Vitamin Absorption sevelamer Sevelamer HCl (Oral Administration) gi_tract Gastrointestinal Tract sevelamer->gi_tract bile_acids Bile Acids sevelamer->bile_acids Binds to gi_tract->bile_acids fat_vitamins Fat-Soluble Vitamins (A, D, E, K) gi_tract->fat_vitamins micelle Micelle Formation bile_acids->micelle Essential for excretion Fecal Excretion bile_acids->excretion Excreted with Sevelamer fat_vitamins->micelle Incorporated into absorption Intestinal Absorption micelle->absorption Facilitates bloodstream Reduced Vitamin Levels in Bloodstream absorption->bloodstream

Caption: Sevelamer's binding to bile acids disrupts micelle formation, leading to reduced absorption of fat-soluble vitamins.

Experimental Workflow for a Sevelamer and Vitamin Absorption Study screening Participant Screening & Baseline Assessment washout Washout Period (Standardized Diet) screening->washout randomization Randomization washout->randomization group_a Group A: Sevelamer HCl + Vitamin Supplement randomization->group_a group_b Group B: Sevelamer HCl + Placebo Supplement randomization->group_b group_c Group C: Placebo Binder + Placebo Supplement randomization->group_c monitoring Regular Monitoring: - Serum Vitamin Levels - Biomarkers (e.g., dp-ucMGP) - Adverse Events group_a->monitoring group_b->monitoring group_c->monitoring final_assessment Final Assessment monitoring->final_assessment data_analysis Data Analysis & Statistical Comparison final_assessment->data_analysis

Caption: A typical clinical trial workflow to assess sevelamer's impact on vitamin absorption and mitigation strategies.

References

Addressing metabolic acidosis as a side effect in sevelamer hydrochloride studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information for addressing metabolic acidosis as a side effect in studies involving sevelamer (B1230288) hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which sevelamer hydrochloride is thought to induce metabolic acidosis?

A1: this compound is a non-absorbable, calcium- and metal-free phosphate-binding polymer.[1] It functions as an ion-exchange resin in the gastrointestinal tract. The polymer's amine groups are protonated and bind dietary phosphate. In this process, this compound releases chloride ions into the intestinal lumen, which can be absorbed, leading to an increased chloride load and a subsequent decrease in serum bicarbonate levels, contributing to metabolic acidosis.[2][3]

Q2: How does sevelamer carbonate differ from this compound concerning metabolic acidosis?

A2: Sevelamer carbonate is a buffered formulation of sevelamer.[4][5] Instead of chloride, it utilizes carbonate as the counter-ion.[3] This formulation provides a source of buffer, which can help to mitigate the development of metabolic acidosis.[6] Studies have shown that while both forms are effective at lowering serum phosphorus, sevelamer carbonate does not negatively impact serum bicarbonate concentrations to the same extent as this compound.[4][7][8]

Q3: Is the development of metabolic acidosis with this compound dose-dependent?

A3: Yes, evidence suggests a dose-dependent relationship between this compound administration and the incidence and severity of metabolic acidosis.[9][10] Higher doses of this compound are correlated with a greater decrease in serum bicarbonate levels and a higher prevalence of severe acidosis.[9][10]

Q4: What are the key biochemical markers to monitor for metabolic acidosis in my study subjects?

A4: The primary markers to monitor are serum bicarbonate (or total CO2), serum chloride, and blood pH.[11][12] A definitive diagnosis of metabolic acidosis is confirmed by arterial blood gas (ABG) analysis showing a low blood pH (<7.35) and a low serum bicarbonate level.[12][13] Calculating the serum anion gap can also be useful in the differential diagnosis.[12]

Q5: What are the potential consequences of unmanaged metabolic acidosis in a research setting?

A5: Chronic metabolic acidosis can have significant systemic effects that could confound experimental results. These effects include increased protein catabolism, negative nitrogen balance, and alterations in bone metabolism, such as enhanced osteoclast activity.[14] In clinical settings, it is associated with an increased risk of mortality and hospitalization.[11][14] Therefore, careful monitoring and management are crucial to ensure the validity of study outcomes.

Troubleshooting Guide

Issue 1: Unexpectedly severe or rapid onset of metabolic acidosis in experimental animals.

  • Possible Cause: The dosage of this compound may be too high for the specific animal model or strain. The acidosis effect is dose-dependent.[9]

  • Troubleshooting Steps:

    • Review the current dosage and compare it with established literature for your model.

    • Consider reducing the this compound dose.

    • Increase the frequency of monitoring of serum bicarbonate and blood pH to track the progression.

    • Ensure that the diet and fluid intake of the animals are consistent and not contributing to acid-base imbalance.

Issue 2: High variability in serum bicarbonate levels among subjects in the same treatment group.

  • Possible Cause: Inconsistent drug administration with meals, or variations in dietary intake. Sevelamer's phosphate-binding efficacy and its effect on acid-base balance are linked to its administration with food.[1]

  • Troubleshooting Steps:

    • Standardize the timing of this compound administration in relation to feeding schedules.

    • Ensure a consistent and controlled diet across all subjects in the group.

    • Review animal handling and drug administration procedures to minimize stress, which can influence physiological parameters.[15]

Issue 3: Difficulty differentiating sevelamer-induced acidosis from other potential causes.

  • Possible Cause: Underlying conditions in the animal model (e.g., renal insufficiency) or other experimental interventions may be contributing to metabolic acidosis.

  • Troubleshooting Steps:

    • Establish a clear baseline for acid-base parameters before initiating this compound treatment.

    • Include a control group that does not receive this compound to account for the effects of the base diet and other experimental procedures.

    • If using a disease model (e.g., chronic kidney disease), characterize the baseline level of metabolic acidosis associated with the disease itself.

    • Consider switching to sevelamer carbonate as a comparative arm in your study to isolate the effect of the hydrochloride salt.[4]

Quantitative Data Summary

The following table summarizes the impact of this compound on serum bicarbonate levels as reported in various studies.

Study PopulationThis compound DoseComparatorChange in Serum Bicarbonate (HCO3-)Reference
Hemodialysis PatientsNot specifiedCalcium CarbonateSevelamer group: 17.3 +/- 1.1 mEq/L; Calcium carbonate group: 21.1 +/- 0.7 mEq/L[2]
Hemodialysis Patients≥ 5.25 g/day No Sevelamer HCl16.1% of patients on sevelamer developed severe acidosis vs. 4.5% of those not on the drug.[9]
Hemodialysis Patients2.25 g/day , increased to 2.95 g/day Pre-treatmentDecreased from 23.2±1.86 to 19.9±2.07 mmol/L after 4 weeks.[16]
Hemodialysis Patients≥ 2250 mg/dayBixalomer (switched)Increased from 16.3 ± 1.4 to 19.6 ± 1.7 mmol/L after switching to bixalomer.[17]
Hemodialysis PatientsNot specifiedSevelamer CarbonateNo significant change with this compound; Increased by 2.7 ± 3.7 mmol/L with sevelamer carbonate.[3]

Experimental Protocols

Protocol 1: Induction and Assessment of Metabolic Acidosis in a Rodent Model

This protocol describes a method for inducing chronic metabolic acidosis in rats, which can be adapted to study the effects of this compound.

1. Animal Model:

  • Male Wistar rats (250-300g) are suitable.[18]

  • House animals in a controlled environment with a 12-hour light/dark cycle and provide free access to standard chow and water.[18]

2. Induction of a Baseline Metabolic Acidosis (Optional, for CKD models):

  • For studies mimicking chronic kidney disease, a subtotal nephrectomy model can be used.

  • For a non-surgical model, chronic metabolic acidosis can be induced by replacing drinking water with a 0.50M ammonium (B1175870) chloride (NH4Cl) solution for approximately 10 days.[18][19] To improve palatability, a small amount of artificial flavoring can be added.[18]

3. This compound Administration:

  • This compound can be mixed into the animal's food. The dose should be calculated based on the average daily food intake to achieve the desired mg/kg/day dosage.

  • Alternatively, the drug can be administered via oral gavage mixed in a suitable vehicle.

4. Sample Collection and Analysis:

  • Collect blood samples at baseline and at specified time points throughout the study. Arterial blood is preferred for blood gas analysis.[18]

  • Immediately analyze samples for blood pH, partial pressure of carbon dioxide (pCO2), and bicarbonate (HCO3-) using a blood gas analyzer.

  • Centrifuge a portion of the blood to obtain serum for analysis of electrolytes (sodium, potassium, chloride) and renal function markers (e.g., creatinine).

Protocol 2: Biochemical Analysis of Acid-Base Status

This protocol outlines the key laboratory tests for assessing metabolic acidosis from collected blood samples.

1. Arterial Blood Gas (ABG) Analysis:

  • Purpose: To directly measure blood pH, pCO2, and calculate bicarbonate levels, providing a definitive diagnosis of acidemia and assessing respiratory compensation.[12][20]

  • Procedure:

    • Collect arterial blood in a heparinized syringe.

    • Immediately expel any air bubbles and cap the syringe.

    • Analyze the sample on a calibrated blood gas analyzer as soon as possible.

    • Key parameters to record are pH, pCO2, and HCO3-. A pH < 7.35 and HCO3- < 20-22 mmol/L are indicative of metabolic acidosis.[13][20]

2. Serum Electrolyte Panel:

  • Purpose: To measure the concentrations of key ions and calculate the anion gap.

  • Procedure:

    • Collect venous or arterial blood in a serum separator tube.

    • Allow the blood to clot, then centrifuge to separate the serum.

    • Analyze the serum for sodium (Na+), potassium (K+), and chloride (Cl-) concentrations using an automated chemistry analyzer.

    • Calculate the serum anion gap (AG) using the formula: AG = [Na+] - ([Cl-] + [HCO3-]).[12] this compound typically causes a non-anion gap (hyperchloremic) metabolic acidosis.

3. Urinalysis:

  • Purpose: To assess the renal response to the acid load.

  • Procedure:

    • Collect urine samples in a metabolic cage.

    • Measure urine pH.

    • Measure urine electrolytes (Na+, K+, Cl-).

    • Calculate the urine anion gap (UAG) using the formula: UAG = ([Na+] + [K+]) - [Cl-]. A negative UAG suggests an appropriate renal response (increased ammonium excretion) to a systemic acidosis.[21]

Visualizations

Signaling Pathways and Experimental Workflows

Sevelamer_HCl_Acidosis_Mechanism cluster_lumen cluster_blood drug This compound (Poly[allylamine-HCl]) process process drug->process Ingestion lumen Gastrointestinal Lumen phosphate PO4³⁻ chloride Cl⁻ process->chloride Releases Cl⁻ bound_phosphate Sevelamer-PO₄³⁻ (Excreted) process->bound_phosphate ion ion blood Bloodstream effect effect phosphate->process from Diet blood_cl Increased Serum [Cl⁻] chloride->blood_cl Absorption bicarbonate HCO₃⁻ blood_hco3 Decreased Serum [HCO₃⁻] blood_cl->blood_hco3 Shifts equilibrium acidosis Metabolic Acidosis blood_hco3->acidosis

Caption: Mechanism of this compound-induced metabolic acidosis.

Experimental_Workflow start Hypothesis: Sevelamer HCl causes metabolic acidosis step1 Select Animal Model (e.g., Rat with CKD) start->step1 Design Experiment step step decision decision data data end Conclusion step2 Establish Baseline: Collect pre-treatment blood and urine samples step1->step2 step3 Randomize into Groups: 1. Control (Vehicle) 2. Sevelamer HCl 3. Sevelamer Carbonate (Optional) step2->step3 step4 Administer Treatment (e.g., mixed in chow) step3->step4 step5 Monitor Subjects: Weight, Food/Water Intake step4->step5 step6 Periodic Sampling: Collect blood/urine at pre-defined time points step5->step6 data1 Analyze Samples: - Arterial Blood Gas (pH, HCO₃⁻) - Serum Electrolytes (Cl⁻, Anion Gap) - Urine Chemistry step6->data1 step7 Statistical Analysis data1->step7 step7->end

Caption: Workflow for studying sevelamer-induced metabolic acidosis.

Troubleshooting_Acidosis start Unexpectedly severe metabolic acidosis observed d1 Is the dose consistent with literature values? start->d1 decision decision action action check check end Re-evaluate Protocol a1 Action: Reduce dose and increase monitoring d1->a1 No d2 Is drug administration and feeding standardized? d1->d2 Yes a1->end a2 Action: Standardize protocols for feeding and dosing times d2->a2 No d3 Are control group values stable? d2->d3 Yes a2->end a3 Action: Investigate other variables (diet, environment, health status) d3->a3 No c1 Consider adding a Sevelamer Carbonate arm to isolate the HCl effect d3->c1 Yes a3->end c1->end

References

Improving the flowability and compression of sevelamer for experimental formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for improving the flowability and compression of sevelamer (B1230288) in experimental formulations. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the formulation of sevelamer hydrochloride and sevelamer carbonate.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in formulating sevelamer?

A1: Sevelamer, in both its hydrochloride and carbonate forms, presents significant formulation challenges primarily due to its poor flowability and low bulk density. As a cross-linked polymer, it is also poorly compressible.[1][2] Its high cohesiveness and tendency to swell in the presence of moisture can lead to processing difficulties, including inconsistent die filling, weight variation in tablets, and potential for equipment blockage.[3][4][5] Furthermore, the high dosage required for therapeutic efficacy (typically 800 mg or more per tablet) means that the active pharmaceutical ingredient (API) constitutes a large portion of the tablet weight, leaving little room for excipients that could otherwise improve manufacturability.

Q2: What are the common manufacturing processes to improve sevelamer's properties?

A2: The most common manufacturing processes to enhance the flowability and compressibility of sevelamer are:

  • Wet Granulation: This process involves adding a liquid binder to the powder blend to form granules. For sevelamer, both aqueous and non-aqueous granulation methods have been explored.[2]

  • Dry Granulation (Roller Compaction): This method densifies the powder by compressing it between two counter-rotating rollers to form a ribbon, which is then milled into granules. This is a suitable alternative for moisture-sensitive formulations.[6][7]

  • Direct Compression: While challenging due to sevelamer's inherent properties, direct compression is a simpler and more cost-effective process. It requires careful selection of excipients to aid flow and compaction.[8]

Q3: Which excipients are commonly used to improve the flowability and compressibility of sevelamer?

A3: A variety of excipients can be incorporated into sevelamer formulations to enhance its physical properties:

  • Binders: Povidone and hydroxypropyl cellulose (B213188) are often used to improve the cohesiveness of the granules.

  • Fillers/Diluents: Microcrystalline cellulose and lactose (B1674315) monohydrate can improve powder flow and compressibility.[8]

  • Glidants: Colloidal silicon dioxide is frequently added to reduce interparticle friction and improve powder flow.

  • Lubricants: Magnesium stearate (B1226849) or stearic acid are used to prevent the powder from sticking to the tablet press tooling.[7]

Troubleshooting Guides

Issue 1: Poor Powder Flow Leading to Inconsistent Tablet Weight

Problem: You are experiencing significant weight variation in your sevelamer tablets during compression, likely due to poor and inconsistent powder flow from the hopper into the die cavity.

Possible Causes & Solutions:

Possible Cause Recommended Solution
High Cohesion of Sevelamer Powder Implement a granulation step (wet or dry) to increase particle size and density, thereby improving flow.
Inadequate Glidant Concentration Increase the concentration of colloidal silicon dioxide in your formulation. Consider a two-step glidant mixing process for better distribution.
Arching or Bridging in the Hopper Optimize the hopper design by using a mass-flow hopper with steep angles. Consider installing a vibratory feeder to maintain consistent powder discharge.[4]
Excessive Moisture Content If using wet granulation, ensure the granules are adequately dried to a moisture level below 5%.[4] For hygroscopic sevelamer, control the humidity in the manufacturing environment.
Issue 2: Tablet Capping or Lamination During Compression

Problem: Your sevelamer tablets are splitting horizontally (capping at the top or lamination in the body) either during ejection from the die or shortly after.

Possible Causes & Solutions:

Possible Cause Recommended Solution
Entrapped Air in the Granules Reduce the speed of the tablet press to allow more time for air to escape. Utilize pre-compression in your tableting cycle.[9][10]
Excessive "Fines" in the Granulation Optimize the milling process after granulation to achieve a more uniform particle size distribution with fewer fine particles. Consider sieving out the fines.[9][11]
Poor Granule Cohesion/Weak Binder Increase the concentration of the binder in your wet granulation process or select a binder with stronger binding properties.[9][12]
High Elastic Recovery of Sevelamer Adjust the compression force. Excessive force can lead to high residual stresses in the tablet. Use tapered dies to facilitate easier ejection.[11]
Issue 3: Sticking and Picking on Tablet Press Tooling

Problem: The sevelamer formulation is adhering to the punch faces (sticking) or small amounts of material are being removed from the tablet surface by the punches (picking).

Possible Causes & Solutions:

Possible Cause Recommended Solution
Inadequate Lubrication Increase the concentration of the lubricant (e.g., magnesium stearate). Ensure uniform mixing of the lubricant with the granules. Over-lubrication can also be an issue, so optimization is key.
High Moisture Content in Granules Ensure granules are dried to an optimal moisture level. High moisture can increase the adhesiveness of the formulation.
Punch and Die Surface Properties Ensure punches and dies are clean and well-polished. Consider using tooling with special coatings to reduce sticking.

Quantitative Data on Sevelamer Properties

Improving the flowability of sevelamer is a critical step in achieving a robust formulation. The following table summarizes typical physical properties of sevelamer raw material and the expected improvements after granulation.

Parameter Sevelamer Raw Material (Typical Range) Sevelamer Granules (Expected Improvement) Significance
Bulk Density 0.5 - 0.7 g/mL[13]IncreasedHigher bulk density leads to better die fill and reduced weight variation.
Tapped Density -IncreasedIndicates better particle packing and potential for improved compression.
Carr's Index -DecreasedA lower Carr's Index signifies better flowability and compressibility.
Hausner Ratio -DecreasedA Hausner Ratio closer to 1 indicates better flow properties.
Angle of Repose 30° - 50°[13]DecreasedA lower angle of repose indicates better powder flow.

Note: Specific values for granulated sevelamer will vary depending on the granulation method and parameters used.

Experimental Protocols

Wet Granulation of Sevelamer Carbonate

This protocol provides a general guideline for improving the properties of sevelamer carbonate through high-shear wet granulation.

Materials:

  • Sevelamer Carbonate

  • Microcrystalline Cellulose (Filler)

  • Povidone (Binder)

  • Purified Water (Granulating Fluid)

  • Colloidal Silicon Dioxide (Glidant)

  • Magnesium Stearate (Lubricant)

Procedure:

  • Blending: Dry mix sevelamer carbonate and microcrystalline cellulose in a high-shear granulator for 5 minutes.

  • Granulation: Prepare a binder solution by dissolving povidone in purified water. Add the binder solution to the powder blend over a period of 2-5 minutes with the impeller and chopper at a set speed.

  • Wet Massing: Continue mixing after the addition of the binder solution until a suitable wet mass is formed. The granulation endpoint can be determined by observing the power consumption of the mixer or by manual inspection of the granule consistency.

  • Drying: Dry the wet granules in a fluid bed dryer until the loss on drying (LOD) is within the desired range (typically 9-13% w/w).

  • Milling: Mill the dried granules using a suitable mill to achieve a uniform particle size distribution.

  • Final Blending: Add colloidal silicon dioxide to the milled granules and blend for 5 minutes. Then, add magnesium stearate and blend for an additional 3 minutes.

  • Compression: Compress the final blend into tablets using a rotary tablet press.

Dry Granulation (Roller Compaction) of this compound

This protocol outlines a typical roller compaction process for this compound.

Materials:

  • This compound

  • Hydroxypropyl Cellulose (Binder)

  • Other suitable excipients (e.g., filler, disintegrant)

  • Magnesium Stearate (Lubricant)

Procedure:

  • Blending: Blend the this compound and other intragranular excipients (except the lubricant) in a suitable blender.

  • Roller Compaction: Feed the powder blend into a roller compactor. Critical process parameters to control include:

    • Roll Force/Pressure: This determines the density of the resulting ribbon.

    • Roll Speed: Affects the dwell time of the powder between the rollers.

    • Gap Width: Controls the thickness of the ribbon.

  • Milling: Mill the compacted ribbons using a suitable mill to produce granules. The screen size of the mill will determine the final particle size distribution of the granules.

  • Final Blending: Blend the granules with the extragranular excipients, including the lubricant (magnesium stearate).

  • Compression: Compress the final blend into tablets.

Visualizations

Experimental_Workflow_Wet_Granulation cluster_0 Step 1: Blending cluster_1 Step 2: Granulation cluster_2 Step 3: Drying & Milling cluster_3 Step 4: Final Blending & Compression sevelamer Sevelamer blender High-Shear Granulator (Dry Mix) sevelamer->blender excipients Intragranular Excipients excipients->blender granulation Wet Massing blender->granulation Add Binder binder_solution Binder Solution binder_solution->granulation drying Fluid Bed Drying granulation->drying Transfer Wet Mass milling Milling drying->milling final_blend Final Blending milling->final_blend Add Granules lubricant Lubricant lubricant->final_blend compression Tablet Compression final_blend->compression

Caption: Workflow for Wet Granulation of Sevelamer.

Experimental_Workflow_Roller_Compaction cluster_0 Step 1: Blending cluster_1 Step 2: Roller Compaction cluster_2 Step 3: Milling cluster_3 Step 4: Final Blending & Compression sevelamer Sevelamer blender Blender sevelamer->blender excipients Intragranular Excipients excipients->blender roller_compactor Roller Compactor blender->roller_compactor Feed Powder ribbons Compacted Ribbons roller_compactor->ribbons milling Milling ribbons->milling Mill Ribbons final_blend Final Blending milling->final_blend Add Granules lubricant Lubricant lubricant->final_blend compression Tablet Compression final_blend->compression Troubleshooting_Logic_Capping start Tablet Capping/ Lamination Observed cause1 Entrapped Air? start->cause1 cause2 Excessive Fines? cause1->cause2 No solution1a Reduce Press Speed cause1->solution1a Yes solution1b Use Pre-compression cause1->solution1b Yes cause3 Poor Cohesion? cause2->cause3 No solution2 Optimize Milling/ Sieve Granules cause2->solution2 Yes solution3 Increase Binder Concentration cause3->solution3 Yes

References

Technical Support Center: Generic Sevelamer Hydrochloride Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on generic sevelamer (B1230288) hydrochloride formulations. This resource provides answers to frequently asked questions and detailed troubleshooting guides to address common challenges encountered during development and testing.

Frequently Asked Questions (FAQs)

1. API Characterization & Sameness

  • Q1: Why is establishing Active Pharmaceutical Ingredient (API) "sameness" so critical for generic sevelamer hydrochloride? A1: this compound is a complex, insoluble, and non-absorbed cross-linked polymer.[1] Its therapeutic action—binding dietary phosphate (B84403) in the gastrointestinal tract—is directly dependent on its physicochemical properties.[2][3] Unlike small molecules, its structure is not a single, discrete entity. Therefore, demonstrating that the generic API is equivalent to the innovator's API in terms of its synthetic route and key physicochemical characteristics is essential to ensure comparable efficacy and safety.[4]

  • Q2: What are the critical quality attributes (CQAs) for this compound API that must be characterized? A2: To establish API sameness, regulatory agencies like the FDA recommend comparing the generic and reference APIs based on a set of critical attributes. These include the degree of crosslinking, degree of protonation (chloride content), total titratable amine content, swelling index, and particle size distribution.[1][4] Additional characterization using methods like FTIR, Raman spectroscopy, and XRD is also encouraged.[4]

  • Q3: What is the significance of the "degree of cross-linking" and how is it measured? A3: The degree of cross-linking, which is highly sensitive to manufacturing conditions, defines the polymer's three-dimensional structure.[1][5] It influences the swelling of the polymer, its accessibility to phosphate ions, and ultimately its binding capacity.[6] Inconsistent cross-linking can lead to variability in therapeutic performance.[5] A recommended method for quantifying the degree of crosslinking is 13C solid-state nuclear magnetic resonance (13C SSNMR) spectroscopy.[4]

2. Bioequivalence & In Vitro Testing

  • Q4: Why are in vivo bioequivalence (BE) studies not suitable for this compound? A4: this compound is not systemically absorbed after oral administration; it acts locally within the gastrointestinal tract.[7] As there is no significant plasma concentration, traditional pharmacokinetic studies to measure Cmax and AUC are not feasible.[8] Therefore, equivalence is demonstrated through in vitro performance tests that mimic its in vivo action.

  • Q5: What are the pivotal studies required to demonstrate bioequivalence for generic this compound? A5: The recommended approach involves conducting two key in vitro studies: an equilibrium binding study and a kinetic binding study.[4] The equilibrium binding study is considered the pivotal BE study, which determines the maximum phosphate binding capacity. The kinetic study supports this by showing the rate at which the binding occurs.[4][9]

  • Q6: What is the Langmuir approximation and how is it applied in these studies? A6: The Langmuir approximation is a model used to describe the binding of the adsorbate (phosphate) to the adsorbent (sevelamer).[10][11] In the equilibrium binding study, data is plotted to determine the Langmuir binding constants, k1 (related to binding affinity) and k2 (the maximum binding capacity).[4][12] For bioequivalence, the 90% confidence interval for the test-to-reference ratio of the k2 constant must fall within the acceptance criteria of 80% to 125%.[4][13]

3. Formulation & Manufacturing

  • Q7: How does the manufacturing process impact the final product's performance? A7: The manufacturing process, particularly the cross-linking reaction between polyallylamine hydrochloride and epichlorohydrin (B41342), is critical.[5][14] The amount of epichlorohydrin used directly influences the degree of cross-linking and the resulting phosphate binding capacity.[5] Process parameters must be tightly controlled to ensure batch-to-batch consistency.[15][16]

  • Q8: this compound is described as highly hygroscopic. What challenges does this present? A8: The hygroscopic nature of this compound means it readily absorbs moisture from the air.[15][17] This can lead to weight gain in the finished product and potential physical stability issues.[17] Manufacturing and storage environments must have controlled humidity, and appropriate packaging, such as HDPE bottles, should be used to protect the product from moisture.[17]

4. Analytical Methods

  • Q9: What analytical techniques are used to measure unbound phosphate in the binding studies? A9: Several methods can be used to quantify the unbound phosphate concentration after incubation with sevelamer. The most common techniques cited are Ion Chromatography (IC) and Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).[10][12][18] ICP-OES is noted for its rapid analysis time and high sensitivity.[12]

  • Q10: How are residual impurities like allylamine (B125299) controlled? A10: Allylamine, a potentially toxic starting material used in the synthesis of the polymer, must be controlled to very low levels in the final drug substance.[19][20] A validated gas chromatography (GC) method with a flame ionization detector (FID) is suitable for trace-level analysis of allylamine.[19][21]

Troubleshooting Guides

Issue 1: Low or Inconsistent Phosphate Binding Capacity (PBC)

  • Symptom: The calculated maximum binding capacity (k2) from the equilibrium binding study is below the expected range (e.g., ~5.3-6.0 mmol/g) or fails to meet bioequivalence criteria.[5]

  • Possible Causes & Solutions:

    • Incorrect API Characteristics: The degree of cross-linking may be too high, limiting the accessibility of binding sites. Verify the API's CQAs (degree of cross-linking, titratable amines) against the reference API.[1] An average phosphate binding capacity for the innovator drug substance is around 5.81 mmol/g.[1]

    • Incomplete Equilibration: The incubation time may be insufficient for the binding to reach equilibrium. The FDA guidance recommends providing data to demonstrate that the chosen incubation time yields maximum binding.[4] While equilibrium is generally reached by 6 hours, this should be confirmed during method development.[2][13]

    • Incorrect pH: The pH of the incubation medium significantly affects the protonation of sevelamer's amine groups and thus its binding ability.[2] Ensure the pH of all solutions is accurately prepared and maintained at the target levels (e.g., pH 4.0 and 7.0) throughout the experiment.[10][12]

    • Analytical Method Error: Issues with the phosphate quantification method (e.g., IC or ICP-OES) can lead to inaccurate results. Validate the analytical method for accuracy, precision, linearity, and range.[12][13][18]

Issue 2: High Variability in Kinetic Binding Study Results

  • Symptom: The data points for phosphate bound over time show significant scatter, making it difficult to establish a clear kinetic profile.

  • Possible Causes & Solutions:

    • Inadequate Mixing/Agitation: Insufficient agitation can lead to poor interaction between the tablet surface and the phosphate solution. Ensure consistent and appropriate agitation (e.g., RPM in a shaker or dissolution apparatus) is maintained across all samples.[12]

    • Tablet Disintegration Variability: If the generic tablet disintegrates differently than the reference product, it can affect the rate of phosphate binding. Conduct comparative disintegration testing in 0.1 N HCl as recommended by the FDA.[4]

    • Sampling Inconsistency: The timing and technique for sample collection are critical in a kinetic study. Use an automated sampler if possible or ensure manual sampling is performed precisely at the specified time points.[22] Also, ensure immediate filtration of the sample to stop the binding reaction.[18]

    • Temperature Fluctuation: The binding reaction is temperature-dependent. All incubations should be conducted at a constant temperature of 37°C.[4] Verify the temperature of the incubator or water bath.

Issue 3: Failure to Meet Impurity Limits (e.g., Allylamine)

  • Symptom: The level of residual allylamine in the API exceeds the specified limit (e.g., specification level might be set at 100 µg/g).[21]

  • Possible Causes & Solutions:

    • Inefficient Purification: The washing steps in the API manufacturing process may be insufficient to remove unreacted allylamine. Review and optimize the purification process, potentially by increasing the volume or number of washes.[23]

    • Analytical Method Sensitivity: The analytical method may lack the required sensitivity. The validated GC method should have a limit of quantitation (LOQ) low enough to accurately measure the impurity, for example, an LOQ of 6 µg/g.[19][21]

    • Improper Sample Preparation: Incomplete extraction of the analyte from the polymer matrix can lead to underestimation. The sample preparation method, including the choice of solvent and extraction technique, should be robust and validated.[19]

Data Presentation

Table 1: Summary of Critical Quality Attributes for this compound API

ParameterTypical Range/ValueSignificanceRecommended Analytical Technique
Phosphate Binding Capacity 5.15 - 6.00 mmol/gDirectly relates to the drug's efficacy.[1]In Vitro Binding Assay with IC or ICP-OES analysis.[12][18]
Degree of Cross-linking 12% - 18%Affects polymer swelling and accessibility of binding sites.[5]13C Solid-State NMR.[4]
Total Titratable Amines 9.6 - 12.9 mmol/gA surrogate measure of the total available binding sites.[1]Acid-base titration.[4]
Chloride Content 4.3 - 5.3 meq/gMeasures the degree of protonation of the amine groups.[5]Titration.[4]
Swelling Index Varies; must be compared to referenceIndirectly related to cross-linking and binding capacity.[4]Gravimetric measurement after hydration.
Allylamine Content Limit of Quantitation: 6 µg/gControl of a potentially toxic process impurity.[19][21]Gas Chromatography (GC-FID).[19]

Table 2: Typical Experimental Conditions for In Vitro Bioequivalence Studies

ParameterEquilibrium Binding StudyKinetic Binding Study
Apparatus Orbital Shaker or USP Dissolution Apparatus IIOrbital Shaker or USP Dissolution Apparatus II
Temperature 37°C37°C
pH Conditions pH 4.0 and pH 7.0 (separate studies)pH 4.0 and pH 7.0 (separate studies)
Phosphate Concentrations ≥ 8 concentrations, spaced to establish maximum binding.2 concentrations (lowest and highest from equilibrium study).
Incubation Time Sufficient time to reach equilibrium (e.g., 6 hours, must be verified).[13]≥ 8 time points, selected to establish the binding profile.
Medium Composition 80 mM NaCl, 100 mM BES Buffer.[4]80 mM NaCl, 100 mM BES Buffer.[4]
Replicates n ≥ 12n ≥ 12

Experimental Protocols

Protocol 1: Equilibrium Phosphate Binding Study

  • Prepare Media: Prepare a series of phosphate solutions at a minimum of eight different concentrations (e.g., 1 mM to 40 mM) in a buffer containing 80 mM NaCl and 100 mM N,N-Bis(hydroxyethyl)-2-aminoethanesulfonic acid (BES). Prepare separate sets of solutions and adjust their final pH to 4.0 and 7.0.[4][12]

  • Incubation: Place one whole this compound tablet (test or reference) into a flask containing a known volume (e.g., 300 mL) of each phosphate concentration medium. Use at least 12 replicate tablets for each concentration.[4][12]

  • Equilibration: Place the flasks in an orbital shaker set to 37°C and agitate for a pre-determined time sufficient to reach binding equilibrium (e.g., 6 hours).[13]

  • Sampling and Analysis: After incubation, withdraw a sample and immediately filter it through a 0.2 µm syringe filter to separate the polymer.[10] Dilute the filtrate as required and analyze for the unbound phosphate concentration using a validated IC or ICP-OES method.[10][18]

  • Calculation:

    • Calculate the amount of phosphate bound by subtracting the unbound concentration from the initial concentration.

    • Calculate the binding capacity (mmol of phosphate bound per gram of polymer).

    • Plot the data using the Langmuir equation ([Unbound]/[Bound] vs. [Unbound]) to determine the binding constants k1 (affinity) and k2 (maximum capacity).[12]

Protocol 2: Determination of Allylamine Impurity by GC-FID

  • Standard Preparation: Prepare a stock solution of allylamine in a suitable solvent. Create a series of calibration standards by diluting the stock solution to cover the expected range (e.g., 6 µg/g to 150 µg/g).[19][21]

  • Sample Preparation: Accurately weigh a specific amount of the this compound drug substance. Add an appropriate extraction solvent and internal standard. Vigorously mix (e.g., vortex, sonicate) to extract the allylamine from the polymer matrix. Centrifuge the sample.

  • GC Analysis:

    • Column: Use a suitable capillary column, such as a base-deactivated polyethylene (B3416737) glycol stationary phase (e.g., DB-CAM, 30 m x 0.53 mm x 1.0 µm).[19]

    • Injector and Detector: Use a Flame Ionization Detector (FID). Set appropriate temperatures for the injector and detector.

    • Carrier Gas: Use a suitable carrier gas (e.g., Nitrogen or Helium) at a constant flow rate.

    • Temperature Program: Implement a temperature gradient program to ensure separation of the allylamine peak from any other volatile components.

  • Quantification: Inject the supernatant from the prepared sample and the standard solutions into the GC system. Calculate the concentration of allylamine in the sample based on the peak area response relative to the calibration curve.[19]

Visualizations

Bioequivalence_Workflow cluster_api API Sameness cluster_be Bioequivalence start Start: Generic Sevelamer Development api_char API Sameness Characterization start->api_char form_dev Formulation Development start->form_dev be_studies In Vitro Bioequivalence Studies api_char->be_studies compare Compare vs. Reference API: - Cross-linking - Titratable Amines - Swelling Index - Particle Size api_char->compare form_dev->be_studies equil Equilibrium Binding (Pivotal Study) be_studies->equil kin Kinetic Binding (Supportive Study) be_studies->kin reg_sub Regulatory Submission (ANDA) approval Approval reg_sub->approval equil->reg_sub kin->reg_sub

Caption: Workflow for establishing bioequivalence of generic sevelamer HCl.

Troubleshooting_PBC problem Problem: Low Phosphate Binding Capacity (PBC) cause1 Is API Sameness Confirmed? problem->cause1 cause2 Is Incubation Time Sufficient for Equilibrium? cause1->cause2 Yes sol1 Solution: Re-evaluate API CQAs (e.g., Cross-linking, Titratable Amines) cause1->sol1 No cause3 Is Incubation pH Accurate? cause2->cause3 Yes sol2 Solution: Run time-course study to verify time to reach maximum binding cause2->sol2 No cause4 Is Analytical Method Validated & Accurate? cause3->cause4 Yes sol3 Solution: Calibrate pH meter. Remake buffer solutions. cause3->sol3 No sol4 Solution: Re-validate method for phosphate quantification (IC or ICP-OES) cause4->sol4 No

Caption: Troubleshooting decision tree for low phosphate binding capacity results.

Binding_Mechanism polymer Sevelamer Polymer (Insoluble Backbone) amine Amine Groups (-NH2) polymer->amine contains protonated Protonated Amines (-NH3+) in GI Tract amine->protonated protonated complex Insoluble Polymer-Phosphate Complex protonated->complex binds phosphate Dietary Phosphate (PO4)3- phosphate->complex binds to excretion Excreted complex->excretion

Caption: Simplified schematic of the phosphate binding mechanism of sevelamer.

References

Adjusting for sevelamer hydrochloride's effect on bioavailability of co-administered compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to account for the effects of sevelamer (B1230288) hydrochloride on the bioavailability of co-administered compounds during experimental studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which sevelamer hydrochloride affects the bioavailability of other drugs?

A1: this compound is a non-absorbed, cationic polymer.[1] Its primary mechanism of action is binding to negatively charged molecules, such as dietary phosphate (B84403), in the gastrointestinal (GI) tract through ionic and hydrogen bonding.[1][2] This prevents their absorption. Sevelamer can also bind to other molecules, including bile acids and some drugs, which can reduce their absorption and bioavailability.[2][3][4]

Q2: Which types of drugs are most likely to interact with this compound?

A2: Drugs that are negatively charged at physiological pH in the GI tract are susceptible to binding with the positively charged amine groups of sevelamer. Additionally, drugs with a high lipophilicity (log P value ≥2.0) may also bind to sevelamer.[4][5] Clinical studies have shown significant interactions with drugs like ciprofloxacin, mycophenolate mofetil, levothyroxine, cyclosporine, and tacrolimus.[4]

Q3: What is the recommended approach to mitigate the effect of this compound on the bioavailability of a co-administered drug in a clinical setting?

A3: The standard recommendation is temporal separation of drug administration. For oral medications where a reduction in bioavailability could have a clinically significant impact, it is advised to administer the drug at least 1 hour before or 3 hours after this compound.[1] The optimal separation time depends on the specific pharmacokinetic profile of the co-administered drug.[1]

Q4: Can in vitro studies be used to predict potential drug interactions with this compound?

A4: Yes, in vitro binding studies are a valuable tool for identifying potential drug-drug interactions with sevelamer.[4] These studies can simulate conditions in the GI tract and assess the extent of binding of a drug to sevelamer at different pH levels.[4]

Troubleshooting Experimental Design

Issue: Inconsistent or unexpected results in in vivo studies investigating a drug's bioavailability when co-administered with this compound.

  • Possible Cause 1: Inadequate separation of drug administration times.

    • Troubleshooting Tip: Review the pharmacokinetic profile of your investigational drug. Ensure the dosing separation is sufficient to allow for complete absorption of the drug before sevelamer is introduced. Consider extending the separation time if the drug has a long absorption phase.

  • Possible Cause 2: In vivo model variability.

    • Troubleshooting Tip: Ensure that the animal model used is appropriate and that physiological conditions, such as GI tract pH and transit time, are well-controlled and consistent across study groups.

  • Possible Cause 3: The physical form of this compound used.

    • Troubleshooting Tip: The binding capacity of sevelamer can be influenced by its physical properties, such as particle size and swelling index. Ensure that the same batch and formulation of this compound are used throughout the study.

Issue: High variability in in vitro drug binding assays with this compound.

  • Possible Cause 1: Inconsistent pH of the incubation medium.

    • Troubleshooting Tip: Sevelamer's binding characteristics are pH-dependent.[6] Use buffered solutions and carefully monitor the pH throughout the experiment.

  • Possible Cause 2: Manual sampling inconsistencies.

    • Troubleshooting Tip: Manual sample collection can introduce variability.[7] Consider using an automated sampling system, such as a USP Dissolution Apparatus II, for more consistent and reproducible results.[7]

  • Possible Cause 3: Inadequate equilibration time.

    • Troubleshooting Tip: Ensure that the incubation time is sufficient for the binding to reach equilibrium. The time to reach maximum binding should be determined experimentally.[8]

Quantitative Data on Drug Interactions

The following tables summarize the impact of this compound on the pharmacokinetic parameters of various co-administered drugs.

Table 1: Drugs with Significantly Altered Bioavailability

Co-administered DrugSevelamer HCl DoseChange in CmaxChange in AUCCitation(s)
Ciprofloxacin2.8 g single dose↓ ~50%↓ ~50%[1]
Mycophenolate Mofetil2.4 g three times daily↓ 36%↓ 26%[1]
LevothyroxineNot specifiedIncreased TSH levels reportedNot specified[4]
CyclosporineNot specifiedDose increases requiredNot specified[4]
TacrolimusNot specifiedDose increases requiredNot specified[4]

Table 2: Drugs with No Significant Change in Bioavailability

Co-administered DrugSevelamer HCl DoseChange in CmaxChange in AUCCitation(s)
Digoxin2.4 g six dosesNo significant changeNo significant change[1]
Warfarin2.4 g six dosesNo significant changeNo significant change[9]
Enalapril2.4 g single doseNo significant changeNo significant change[1]
Metoprolol2.4 g single doseNo significant changeNo significant change[1]
Iron2.4-2.8 gNo significant changeNo significant change[1]

Experimental Protocols

In Vitro Drug Binding Assay (Equilibrium and Kinetic)

This protocol is adapted from FDA guidance for sevelamer bioequivalence studies and can be modified to assess the binding of other drugs.[8]

1. Materials:

  • This compound

  • Investigational drug

  • Phosphate buffers at pH 4.0 and 7.0

  • N,N-Bis(hydroxyethyl)-2-aminoethanesulfonic acid (BES)

  • Sodium chloride (NaCl)

  • Incubator shaker or USP Dissolution Apparatus II

  • Analytical method for quantifying the investigational drug (e.g., HPLC, LC-MS/MS)

2. Equilibrium Binding Study Protocol:

  • Prepare a series of at least eight different concentrations of the investigational drug in phosphate buffer (containing 80 mM NaCl and 100 mM BES) at both pH 4.0 and 7.0.

  • Add a fixed amount of this compound (e.g., 800 mg) to a fixed volume (e.g., 300 mL) of each drug solution.[10]

  • Incubate the samples at 37°C with constant agitation for a predetermined time sufficient to reach equilibrium (e.g., 2 hours).[11]

  • Separate sevelamer from the solution by centrifugation or filtration.

  • Quantify the concentration of the unbound drug in the supernatant/filtrate using a validated analytical method.

  • Calculate the amount of drug bound to sevelamer.

  • Determine the binding constants (e.g., using a Langmuir isotherm model).[8]

3. Kinetic Binding Study Protocol:

  • Prepare two concentrations of the investigational drug (low and high) in phosphate buffer at both pH 4.0 and 7.0.[8]

  • Add a fixed amount of this compound to each solution.

  • Incubate at 37°C with constant agitation.

  • Collect samples at multiple time points (e.g., 0.5, 1, 2, 3, and 4 hours).[12]

  • Separate sevelamer and quantify the unbound drug concentration at each time point.

  • Plot the amount of bound drug over time to determine the rate of binding.

In Vivo Bioavailability Study

This protocol outlines a general design for an in vivo study in healthy volunteers.

1. Study Design:

  • A randomized, open-label, two-period, two-sequence crossover design is recommended.

2. Subjects:

  • Healthy adult volunteers.

3. Treatment Periods:

  • Period 1: Subjects receive a single oral dose of the investigational drug.

  • Washout Period: A sufficient time to ensure complete elimination of the investigational drug.

  • Period 2: Subjects receive a single oral dose of the investigational drug co-administered with this compound (or with appropriate temporal separation).

4. Pharmacokinetic Sampling:

  • Collect serial blood samples at predefined time points before and after drug administration (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours).

5. Bioanalytical Method:

  • Validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the quantification of the investigational drug in plasma.

6. Pharmacokinetic Analysis:

  • Calculate key pharmacokinetic parameters, including Cmax, AUC0-t, AUC0-inf, and Tmax.

  • Statistically compare the parameters between the two treatment periods to assess the effect of this compound on the drug's bioavailability.

Visualizations

Signaling Pathways

This compound's binding of bile acids in the gut can impact signaling pathways regulated by the Farnesoid X Receptor (FXR).[13][14] This can have downstream effects on lipid metabolism and inflammation.

Bile_Acid_Signaling cluster_enterocyte Enterocyte cluster_hepatocyte Hepatocyte Sevelamer Sevelamer HCl BileAcids Bile Acids Sevelamer->BileAcids FXR_intestinal Intestinal FXR BileAcids->FXR_intestinal Reduced Activation FGF15_19 FGF15/19 FXR_intestinal->FGF15_19 Activates FXR_hepatic Hepatic FXR FGF15_19->FXR_hepatic Reduced Activation SHP SHP FXR_hepatic->SHP Activates CYP7A1 CYP7A1 (Bile Acid Synthesis) SHP->CYP7A1 Inhibits

Caption: Sevelamer's effect on bile acid signaling and FXR activation.

Experimental Workflow

The following diagram illustrates a typical workflow for assessing the potential interaction between a drug and this compound.

Experimental_Workflow start Hypothesize Drug-Sevelamer Interaction in_vitro In Vitro Binding Study start->in_vitro no_interaction No Significant Binding in_vitro->no_interaction Results interaction Significant Binding in_vitro->interaction Results in_vivo In Vivo Bioavailability Study data_analysis Pharmacokinetic Data Analysis in_vivo->data_analysis conclusion Conclusion on Interaction Potential data_analysis->conclusion no_interaction->conclusion Low Interaction Risk interaction->in_vivo

Caption: Workflow for investigating drug interactions with sevelamer.

Logical Relationship

This diagram shows the decision-making process for managing potential drug interactions with this compound.

Logical_Relationship start Co-administration of Drug with Sevelamer HCl Planned check_properties Assess Drug Properties (Charge, log P) start->check_properties known_interaction Known Interacting Drug Class? check_properties->known_interaction separate_dosing Recommend Temporal Separation of Dosing known_interaction->separate_dosing Yes in_vitro_study Conduct In Vitro Binding Study known_interaction->in_vitro_study No/Uncertain monitor Monitor Clinical Response/ Drug Levels separate_dosing->monitor in_vitro_study->separate_dosing Binding Observed in_vitro_study->monitor No Binding

Caption: Decision tree for managing sevelamer drug interactions.

References

Identifying and quantifying potential degradation products of sevelamer hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sevelamer (B1230288) hydrochloride. The following information addresses potential degradation products, analytical methodologies, and experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the known degradation pathways for sevelamer hydrochloride?

This compound is a cross-linked polyallylamine polymer and is generally stable under physiological conditions. However, under forced degradation conditions, it can undergo limited degradation. The primary known degradation pathway is through hydrolysis, particularly under basic conditions. While comprehensive data on all potential degradation pathways is limited in publicly available literature, forced degradation studies have been performed under hydrolytic (acidic and basic), oxidative, thermal, and photolytic stress conditions to evaluate the stability of the drug substance.[1]

Q2: Have any specific degradation products of this compound been identified?

Direct identification of a comprehensive set of degradation products is not extensively reported. However, one study involving forced degradation under various conditions (HCl, NaOH, H₂O₂, thermal, UV radiation, and water) noted a mild degradation of approximately 0.25% under basic conditions. This degradation was confirmed by Gas Chromatography-Mass Spectrometry (GC-MS), though the specific structure of the degradant was not detailed in the available literature.[1] Process-related impurities, which are not degradation products but are important to monitor, include residual monomers like allylamine (B125299) and the cross-linking agent epichlorohydrin.[2][3] Additionally, nitrosamine (B1359907) impurities have been identified as potential contaminants.

Q3: My this compound tablets have developed an unpleasant odor during stability testing. What could be the cause?

The development of an unpleasant odor during long-term stability testing, particularly at elevated temperatures and humidity, suggests the formation of volatile degradation products. While the specific compounds causing the odor have not been definitively identified in the available literature, it is theorized to be a result of a slow degradation process related to the sevelamer polymer. Analysis of volatile organic compounds (VOCs) emitted during thermal treatment of polymers is a useful method for investigating such issues.[4]

Q4: What analytical techniques are recommended for identifying and quantifying potential degradation products of this compound?

A multi-faceted analytical approach is recommended:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a key technique for identifying and quantifying volatile and semi-volatile degradation products. It has been specifically mentioned in the context of confirming degradation under basic conditions.[1] Headspace GC-MS can be particularly useful for analyzing volatile compounds responsible for any off-odors.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For non-volatile or larger degradation products, LC-MS is a powerful tool for separation and identification. A highly sensitive LC-MS/MS method has been developed for the quantification of nitrosamine impurities in this compound tablets.

  • Gas Chromatography-Flame Ionization Detection (GC-FID): This technique is well-suited for quantifying known impurities that may also be degradation markers, such as residual allylamine.[2]

  • Ion Chromatography: This method is primarily used to assess the phosphate-binding capacity of sevelamer, which is an indicator of its potency and can be affected by degradation.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected peaks in chromatogram during stability testing. Formation of degradation products.- Attempt to identify the peaks using mass spectrometry (GC-MS or LC-MS).- Compare the stress-degraded sample profiles (acid, base, peroxide, heat, light) to the stability sample profile to identify the likely degradation pathway.- If a peak matches a known process impurity (e.g., allylamine), quantify it against a reference standard.
Decrease in phosphate-binding capacity. Polymer degradation leading to a loss of functional amine groups or changes in the polymer cross-linking.- Perform forced degradation studies to correlate the loss of binding capacity with specific stress conditions.- Characterize the physicochemical properties of the degraded polymer (e.g., swelling index, particle size) to assess structural changes.
Development of an off-odor in the drug product. Formation of volatile degradation products.- Utilize headspace GC-MS to identify the volatile compounds.- Review the storage conditions and packaging to mitigate exposure to heat and humidity.
Difficulty in achieving mass balance in forced degradation studies. - Formation of non-chromophoric compounds.- Loss of volatile degradation products.- Degradation products may be retained on the analytical column.- Use a variety of detectors (e.g., UV, RI, MS) to detect a wider range of compounds.- For volatile degradants, use headspace GC analysis.- Employ a gradient elution method in HPLC to ensure all components are eluted from the column.

Experimental Protocols

Forced Degradation Studies

A general protocol for forced degradation studies on this compound is outlined below. The extent of degradation should be targeted to be between 10-20%.[5]

  • Acid Hydrolysis: Treat this compound with 0.1 M to 1 M hydrochloric acid at room temperature or elevated temperature (e.g., 60°C) for a specified period. Neutralize the sample with a base before analysis.

  • Base Hydrolysis: Treat this compound with 0.1 M to 1 M sodium hydroxide (B78521) at room temperature or elevated temperature. Neutralize the sample with an acid before analysis.

  • Oxidative Degradation: Treat this compound with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature.

  • Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 105°C) for a specified duration.

  • Photolytic Degradation: Expose the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[6]

Sample Preparation for GC-MS Analysis of Base Degradation Products
  • Accurately weigh a sample of this compound that has been subjected to basic stress conditions.

  • Disperse the sample in a suitable solvent.

  • If necessary, perform a liquid-liquid extraction or solid-phase microextraction (SPME) to isolate the degradation products.

  • Analyze the extracted sample by GC-MS.

Visualizations

experimental_workflow cluster_stress Forced Degradation cluster_analysis Analysis sevelamer Sevelamer HCl acid Acid Hydrolysis sevelamer->acid Expose to base Base Hydrolysis sevelamer->base Expose to oxidation Oxidation (H2O2) sevelamer->oxidation Expose to thermal Thermal Stress sevelamer->thermal Expose to photo Photolytic Stress sevelamer->photo Expose to gcms GC-MS acid->gcms Analyze lcms LC-MS/MS acid->lcms Analyze ic Ion Chromatography acid->ic Analyze base->gcms Analyze base->lcms Analyze base->ic Analyze oxidation->gcms Analyze oxidation->lcms Analyze oxidation->ic Analyze thermal->gcms Analyze thermal->lcms Analyze thermal->ic Analyze photo->gcms Analyze photo->lcms Analyze photo->ic Analyze degradation_products Degradation Products & Impurities gcms->degradation_products Identifies Volatile/ Semi-Volatile Products lcms->degradation_products Identifies Non-Volatile Products binding_capacity Phosphate Binding Capacity ic->binding_capacity Measures Potency

Caption: Workflow for Forced Degradation and Analysis.

logical_relationship cluster_degradation Potential Degradation Pathways cluster_products Potential Degradation Products sevelamer Sevelamer HCl (Cross-linked Polyallylamine) hydrolysis Hydrolysis of Cross-linker or Polymer Backbone sevelamer->hydrolysis Subjected to Stress oxidation Oxidation of Amine Groups sevelamer->oxidation Subjected to Stress thermolysis Chain Scission / Depolymerization sevelamer->thermolysis Subjected to Stress oligomers Lower Molecular Weight Oligomers hydrolysis->oligomers volatiles Volatile Amines/ Other Small Molecules oxidation->volatiles thermolysis->oligomers monomers Residual Monomers (e.g., Allylamine) thermolysis->monomers thermolysis->volatiles

Caption: Potential Degradation Pathways and Products.

References

Validation & Comparative

A Comparative Analysis of Sevelamer Hydrochloride and Sevelamer Carbonate for Hyperphosphatemia Management

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the phosphate-binding efficacy, impact on acid-base balance, and tolerability of two common non-calcium-based phosphate (B84403) binders.

In the management of hyperphosphatemia, a frequent and serious complication of chronic kidney disease (CKD), sevelamer-based phosphate binders are a cornerstone of therapy. Available in two forms, sevelamer (B1230288) hydrochloride and sevelamer carbonate, these non-calcium, non-metal-containing polymers offer an effective means of controlling serum phosphorus levels. While both share the same active moiety and fundamental mechanism of action, their differing anionic components lead to distinct clinical profiles, particularly concerning acid-base status. This guide provides a detailed comparative analysis of sevelamer hydrochloride and sevelamer carbonate, presenting key experimental data, outlining methodologies, and illustrating relevant pathways to inform researchers, scientists, and drug development professionals.

Phosphate Binding Efficacy: A Tale of Equivalence

The primary therapeutic goal of sevelamer is to bind dietary phosphate in the gastrointestinal tract, thereby preventing its absorption.[1] Clinical studies have consistently demonstrated that this compound and sevelamer carbonate are equivalent in their ability to lower serum phosphorus levels in patients with CKD on dialysis.

A randomized, crossover study comparing sevelamer carbonate powder with this compound tablets in hemodialysis patients found no statistically significant difference in their phosphate-lowering effects. The mean serum phosphorus was 1.6 ± 0.5 mmol/L for the sevelamer carbonate group and 1.7 ± 0.4 mmol/L for the this compound group.[2][3] Another randomized, double-blind, crossover trial yielded similar results, with mean serum phosphorus levels of 4.6 ± 0.9 mg/dL for sevelamer carbonate and 4.7 ± 0.9 mg/dL for this compound.[4]

Table 1: Comparative Efficacy in Serum Phosphorus Control

StudySevelamer Carbonate (Mean Serum Phosphorus)This compound (Mean Serum Phosphorus)Conclusion on Efficacy
Fan et al. (2009)[2][3]1.6 ± 0.5 mmol/L1.7 ± 0.4 mmol/LEquivalent in controlling serum phosphorus.
Delmez et al. (2007)[4]4.6 ± 0.9 mg/dL4.7 ± 0.9 mg/dLEquivalent in controlling serum phosphorus.
Fazeli & Hajisalimi (2022)[5][6]-1.72 ± 1.72 mg/dL (change from baseline)-1.88 ± 1.34 mg/dL (change from baseline)No significant difference in phosphorus reduction.

The Critical Difference: Impact on Acid-Base Balance

The most significant distinction between the two sevelamer formulations lies in their effect on serum bicarbonate levels and the potential for metabolic acidosis. This compound, through the exchange of chloride for phosphate, can contribute to a chloride load, potentially exacerbating the metabolic acidosis commonly seen in CKD patients.[7][8] In contrast, sevelamer carbonate provides a bicarbonate source, which can help to correct acidosis.

Clinical data consistently support this differentiation. In the study by Fan et al., patients treated with sevelamer carbonate experienced a significant increase in serum bicarbonate of 2.7 ± 3.7 mEq/L, whereas no significant change was observed with this compound.[2][3] Similarly, a study by Delmez et al. reported an increase in serum bicarbonate of 1.3 ± 4.1 mEq/L with sevelamer carbonate.[4] A retrospective study further highlighted this, showing that this compound use was associated with lower serum bicarbonate concentrations compared to calcium-containing binders.[9]

Table 2: Effect on Serum Bicarbonate Levels

StudySevelamer Carbonate (Change in Serum Bicarbonate)This compound (Change in Serum Bicarbonate)Key Finding
Fan et al. (2009)[2][3]+2.7 ± 3.7 mEq/LNo significant changeSevelamer carbonate significantly increases serum bicarbonate.
Delmez et al. (2007)[4]+1.3 ± 4.1 mEq/LNot reportedSevelamer carbonate increases serum bicarbonate.
Fazeli & Hajisalimi (2022)[5]+3.38 ± 14.55 mEq/L+2.30 ± 1.85 mEq/LSevelamer carbonate had a more pronounced effect on increasing bicarbonate.

Tolerability and Adverse Events

Gastrointestinal (GI) side effects are the most commonly reported adverse events for both sevelamer formulations. However, some studies suggest a better GI tolerability profile for sevelamer carbonate. A double-blind, randomized, crossover study found that the frequency of GI adverse events, including bloating, diarrhea, and constipation, was approximately halved in patients receiving sevelamer carbonate compared to this compound.[4][10] However, another clinical trial found no significant difference in GI complications between the two drugs.[6]

Table 3: Gastrointestinal Adverse Events

StudyKey Finding on Gastrointestinal Tolerability
Delmez et al. (2007)[4]Fewer gastrointestinal adverse events reported with sevelamer carbonate compared to this compound.
Fan et al. (2009)[2]Both formulations were well tolerated.
Fazeli & Hajisalimi (2022)[6]No significant difference in gastrointestinal complications between the two drugs.

Experimental Protocols

In Vitro Phosphate Binding Capacity Assay

The determination of in vitro phosphate binding capacity is crucial for establishing the bioequivalence of different sevelamer formulations. A common experimental protocol involves the following steps:

  • Preparation of Phosphate Solutions: A series of standard phosphate solutions with varying concentrations (e.g., 1-40 mM) are prepared, typically containing sodium chloride and a biological buffer like N,N-Bis(hydroxyethyl)-2-aminoethanesulfonic acid (BES) to mimic physiological conditions. The pH is adjusted to simulate different segments of the gastrointestinal tract (e.g., pH 4 and pH 7).[11][12]

  • Incubation: A known amount of the sevelamer product (either the active pharmaceutical ingredient or a whole tablet) is added to a defined volume of the phosphate solution.[11][13]

  • Agitation and Temperature Control: The mixture is incubated at a physiological temperature (37°C) with constant agitation (e.g., using an orbital shaker) for a predetermined period to allow for equilibrium binding to be reached.[11]

  • Separation: The sevelamer-phosphate complex is separated from the solution, typically by filtration.[13]

  • Quantification of Unbound Phosphate: The concentration of unbound phosphate remaining in the filtrate is measured using analytical techniques such as ion chromatography or high-performance liquid chromatography (HPLC) with a refractive index detector.[13][14]

  • Calculation of Binding Capacity: The amount of phosphate bound to the sevelamer is calculated by subtracting the concentration of unbound phosphate from the initial phosphate concentration. The binding capacity is often expressed as mmol of phosphate bound per gram of sevelamer.

Measurement of Serum Bicarbonate

In clinical trials, serum bicarbonate is a key parameter for assessing the impact of sevelamer formulations on acid-base status. The standard laboratory procedure for measuring serum bicarbonate (often reported as total CO2) involves:

  • Blood Sample Collection: A venous blood sample is drawn from the patient. Proper phlebotomy techniques are crucial to avoid artificially altering bicarbonate levels.[15]

  • Sample Processing: The blood is centrifuged to separate the serum from the blood cells. To prevent the loss of CO2, samples should be processed promptly and exposure to air minimized.[16][17]

  • Analysis: The serum total CO2 is typically measured using an automated clinical chemistry analyzer. Common methods include:

    • Enzymatic Assays: These methods utilize enzymes like phosphoenolpyruvate (B93156) carboxylase and malate (B86768) dehydrogenase to measure bicarbonate concentration indirectly through a change in NADH absorbance.[17]

    • Ion-Selective Electrodes: These electrodes are specifically designed to measure the partial pressure of carbon dioxide (pCO2) after the sample is acidified to convert all forms of bicarbonate to CO2.

  • Calculation: In some cases, particularly with arterial blood gas analysis, bicarbonate is calculated from the measured pH and pCO2 using the Henderson-Hasselbalch equation.[16][18]

Visualizing the Mechanisms

To better understand the processes involved, the following diagrams illustrate the phosphate binding mechanism and a typical experimental workflow for comparing the two sevelamer formulations.

Mechanism of Sevelamer Phosphate Binding in the GI Tract cluster_ingestion Oral Ingestion cluster_gi_tract Gastrointestinal Tract cluster_excretion Excretion sevelamer Sevelamer (Hydrochloride or Carbonate) stomach Stomach (Acidic pH) Protonation of Amines sevelamer->stomach Dissolution & Protonation dietary_phosphate Dietary Phosphate intestine Intestine Phosphate Binding dietary_phosphate->intestine stomach->intestine Protonated Sevelamer feces Excretion in Feces intestine->feces Insoluble Sevelamer-Phosphate Complex

Caption: Sevelamer's mechanism of phosphate binding in the GI tract.

Experimental Workflow: In Vitro Phosphate Binding Assay cluster_preparation Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_results Results phosphate_solution Prepare Phosphate Solutions (Varying Concentrations & pH) mixing Add Sevelamer to Phosphate Solution phosphate_solution->mixing sevelamer_samples Weigh Sevelamer Samples (Hydrochloride & Carbonate) sevelamer_samples->mixing incubation Incubate at 37°C with Agitation mixing->incubation filtration Filter to Separate Sevelamer-Phosphate Complex incubation->filtration analysis Analyze Unbound Phosphate in Filtrate (e.g., IC/HPLC) filtration->analysis calculation Calculate Phosphate Binding Capacity analysis->calculation comparison Compare Binding of Hydrochloride vs. Carbonate calculation->comparison

Caption: Workflow for in vitro phosphate binding comparison.

Conclusion

This compound and sevelamer carbonate are both effective phosphate binders, demonstrating comparable efficacy in reducing serum phosphorus levels in patients with chronic kidney disease. The primary and clinically significant difference between the two formulations is their impact on acid-base balance. Sevelamer carbonate offers the advantage of providing a bicarbonate buffer, which can help to mitigate or correct metabolic acidosis, a common comorbidity in this patient population. While both are generally well-tolerated, some evidence suggests a more favorable gastrointestinal side effect profile for sevelamer carbonate. The choice between these two agents should, therefore, be guided by the individual patient's acid-base status and tolerability. For researchers and drug development professionals, understanding these nuances is critical for the design of future clinical trials and the development of next-generation phosphate binders.

References

A Comparative Analysis of Sevelamer Hydrochloride and Calcium Acetate for Hyperphosphatemia Control in In Vivo Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: December 16, 2025

This guide provides a comprehensive comparison of two widely used phosphate (B84403) binders, sevelamer (B1230288) hydrochloride and calcium acetate (B1210297), for the management of hyperphosphatemia, a common complication of chronic kidney disease (CKD). Synthesizing data from pivotal in vivo studies, this document offers researchers, scientists, and drug development professionals an objective overview of the performance, mechanisms of action, and experimental considerations for both compounds.

Executive Summary

Sevelamer hydrochloride, a non-calcium, non-aluminum-based phosphate binder, and calcium acetate, a calcium-based binder, are both effective in lowering serum phosphorus levels in in vivo models of hyperphosphatemia.[1][2] While both agents demonstrate comparable efficacy in phosphate reduction, they exhibit distinct profiles concerning serum calcium levels, parathyroid hormone (PTH) modulation, and their impact on vascular calcification and bone metabolism. This compound is associated with a lower incidence of hypercalcemia compared to calcium acetate.[2] Furthermore, preclinical and clinical studies suggest that sevelamer may offer advantages in mitigating vascular calcification and favorably modulating biomarkers of bone turnover.

Data Presentation: Comparative Efficacy and Safety

The following tables summarize the quantitative data from key in vivo studies comparing this compound and calcium acetate.

Table 1: Effects on Serum Phosphorus and Calcium

Study TypeAnimal Model/ Patient PopulationTreatment GroupDurationChange in Serum PhosphorusChange in Serum CalciumIncidence of Hypercalcemia (>11.0 mg/dL)
Clinical TrialHemodialysis PatientsSevelamer HCl8 weeks-2.0 +/- 2.3 mg/dL-5%
Calcium Acetate8 weeks-2.1 +/- 1.9 mg/dL-22%[2]
Clinical TrialHemodialysis PatientsSevelamer HCl34 weeksStatistically significant decrease--
Calcium Acetate34 weeksStatistically significant decrease--[1]
Preclinical5/6 Nephrectomized RatsSevelamer HCl9 weeksNo significant change--
Calcium Carbonate9 weeks-50%+20%-

Table 2: Effects on Parathyroid Hormone (PTH) and Bone Markers

Study TypePatient PopulationTreatment GroupDurationChange in iPTHChange in Alkaline Phosphatase (Alk-P)
Clinical TrialHemodialysis PatientsSevelamer HCl8 weeks-69.0 pg/mL+24.09 U/L
Calcium Acetate8 weeks-178.0 pg/mL+7.45 U/L[3]

Table 3: Effects on Vascular Calcification and Lipid Profile

Study TypePatient PopulationTreatment GroupDurationEffect on Coronary Artery Calcification (CAC)Change in LDL-Cholesterol
Clinical TrialHemodialysis PatientsSevelamer HCl1 yearNo significant change-
Calcium Acetate1 yearSignificant increase-[4]
Clinical TrialHemodialysis PatientsSevelamer HCl48 weeks--41.5%
Calcium Carbonate48 weeks-No significant change[5]
Clinical TrialCKD Stages 4 & 5Sevelamer Carbonate1 yearNo significant progressionSignificant decrease
Calcium Acetate1 yearSignificant progression-[6]

Experimental Protocols

Induction of Hyperphosphatemia in Animal Models

Two primary models are utilized in preclinical research to induce hyperphosphatemia and chronic kidney disease:

  • Adenine-Induced CKD: This model involves the oral administration of adenine (B156593), which leads to the formation of 2,8-dihydroxyadenine (B126177) crystals in the renal tubules, causing tubular injury and subsequent renal failure.[7] A typical protocol involves feeding rats a diet supplemented with 0.75% adenine for several weeks to induce hyperphosphatemia.[8] This method is valued for being less invasive than surgical models.[9]

  • 5/6 Nephrectomy (Nx): This surgical model involves the removal of two-thirds of one kidney and the complete removal of the contralateral kidney, leading to a significant reduction in renal mass and function.[10][11] To accelerate the development of hyperphosphatemia and vascular calcification, a high-phosphate diet (e.g., 1.2% to 2.0% phosphorus) is often introduced following the surgery.[11][12]

Biochemical Analysis

Serum levels of phosphorus, calcium, creatinine, blood urea (B33335) nitrogen (BUN), and intact parathyroid hormone (iPTH) are measured using standard automated analyzers.[3] Specialized assays, such as ELISAs, are used to quantify levels of Fibroblast Growth Factor 23 (FGF-23) and Klotho.[5][13]

Assessment of Vascular Calcification

Vascular calcification can be assessed non-invasively in clinical studies using electron-beam computed tomography (EBCT) to determine the coronary artery calcification (CAC) score.[4] In preclinical models, histological analysis of arterial tissues stained with von Kossa or Alizarin Red S is employed to visualize and quantify calcium deposits.[14]

Mechanisms of Action and Signaling Pathways

Both this compound and calcium acetate act as phosphate binders in the gastrointestinal tract, forming insoluble complexes with dietary phosphate and thereby preventing its absorption.

cluster_oral Oral Administration cluster_gi Gastrointestinal Tract cluster_excretion Excretion Sevelamer HCl Sevelamer HCl Binds Phosphate Binds Phosphate Sevelamer HCl->Binds Phosphate Calcium Acetate Calcium Acetate Calcium Acetate->Binds Phosphate Dietary Phosphate Dietary Phosphate Dietary Phosphate->Binds Phosphate Insoluble Complex Insoluble Complex Binds Phosphate->Insoluble Complex Fecal Excretion Fecal Excretion Insoluble Complex->Fecal Excretion

Phosphate Binding Mechanism
The FGF-23/Klotho Axis

Hyperphosphatemia is a key stimulus for the secretion of FGF-23 from osteocytes. FGF-23, in turn, acts on the kidney to promote phosphate excretion and suppress vitamin D activation, requiring the co-receptor Klotho. In CKD, Klotho expression is often reduced, leading to FGF-23 resistance and progressively higher FGF-23 levels.

Studies suggest that sevelamer may have a more favorable impact on the FGF-23/Klotho axis compared to calcium-based binders. Sevelamer treatment has been associated with a reduction in serum FGF-23 levels and an increase in soluble Klotho levels.[5][13][15]

cluster_bone Bone (Osteocyte) cluster_kidney Kidney cluster_drugs Therapeutic Intervention High Phosphate High Phosphate FGF23 Secretion FGF23 Secretion High Phosphate->FGF23 Secretion Klotho Klotho FGF23 Secretion->Klotho Binds to FGF Receptor FGF Receptor Klotho->FGF Receptor Forms complex with Phosphate Excretion Phosphate Excretion FGF Receptor->Phosphate Excretion  Increases Vitamin D Activation Vitamin D Activation FGF Receptor->Vitamin D Activation  Decreases Sevelamer HCl Sevelamer HCl Sevelamer HCl->FGF23 Secretion  Reduces Sevelamer HCl->Klotho  Increases Calcium Acetate Calcium Acetate Calcium Acetate->FGF23 Secretion No significant change

FGF-23/Klotho Signaling Pathway

Experimental Workflow: Preclinical Evaluation of Phosphate Binders

The following diagram illustrates a typical experimental workflow for the in vivo comparison of this compound and calcium acetate in a rat model of hyperphosphatemia.

cluster_model Model Induction cluster_treatment Treatment Phase cluster_analysis Analysis Animal Model Wistar Rats Induction Adenine Diet (0.75%) or 5/6 Nephrectomy Animal Model->Induction Randomization Randomization Induction->Randomization Control Vehicle Randomization->Control Sevelamer Sevelamer HCl Randomization->Sevelamer Calcium Calcium Acetate Randomization->Calcium Blood Sampling Serum Analysis (P, Ca, PTH, FGF-23, Klotho) Control->Blood Sampling Sevelamer->Blood Sampling Calcium->Blood Sampling Tissue Collection Aorta, Femur Blood Sampling->Tissue Collection Histology Vascular Calcification Bone Histomorphometry Tissue Collection->Histology

Preclinical Experimental Workflow

Conclusion

Both this compound and calcium acetate are effective phosphate binders for the management of hyperphosphatemia in vivo. However, their distinct effects on calcium homeostasis, PTH levels, and markers of cardiovascular and bone health should be carefully considered in the design of preclinical and clinical studies. This compound's calcium-free nature and potential pleiotropic effects on vascular calcification and the FGF-23/Klotho axis present it as a valuable tool for research into the complex pathophysiology of CKD-mineral and bone disorder. Further in vivo studies are warranted to fully elucidate the long-term comparative effects of these agents on cardiovascular and skeletal outcomes.

References

Sevelamer vs. Calcium-Based Binders: A Head-to-Head Comparison on Vascular Calcification

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the management of hyperphosphatemia in patients with chronic kidney disease (CKD), the choice of phosphate (B84403) binder has significant implications for cardiovascular health, particularly concerning vascular calcification. This guide provides a detailed, evidence-based comparison of two major classes of phosphate binders: the non-calcium-based polymer, sevelamer (B1230288), and traditional calcium-based binders (e.g., calcium carbonate, calcium acetate). This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of clinical trial data, experimental methodologies, and the underlying biological pathways.

Executive Summary

Numerous studies have demonstrated that while both sevelamer and calcium-based binders are effective in lowering serum phosphorus levels, their effects on the progression of vascular calcification differ significantly. Meta-analyses of randomized controlled trials suggest that sevelamer may attenuate the progression of coronary artery and aortic calcification compared to calcium-based binders.[1][2] This difference is attributed not only to the avoidance of exogenous calcium loading with sevelamer but also to its pleiotropic effects, including lipid-lowering properties and potential modulation of key proteins involved in mineral metabolism and inflammation.[3][4][5]

Quantitative Data Comparison

The following tables summarize the key quantitative outcomes from comparative studies of sevelamer and calcium-based binders.

Table 1: Impact on Vascular Calcification

Study/Meta-AnalysisParameterSevelamer GroupCalcium-Based Binder GroupKey Finding
Wang et al. (Meta-Analysis)Change in Coronary Artery Calcification Score (CACS)--Significantly lower progression with sevelamer (Mean Difference: -102.66).
Zhang et al. (Meta-Analysis)Coronary Artery Calcification ProgressionNo significant differenceNo significant differenceNo overall difference found, though some individual studies showed a benefit with sevelamer.[6][7]
Chertow et al. (RCT)Progression of Coronary and Aortic CalcificationAttenuated progressionProgressive calcificationSevelamer was associated with less progression of vascular calcification.[1]
Qunibi et al. (CARE-2 Trial)Progression of Coronary Artery CalcificationSimilar progression to calcium acetate (B1210297) groupSimilar progression to sevelamer groupWith intensive LDL-lowering, no significant difference was observed between the two groups.[8]

Table 2: Effects on Serum Biomarkers

Study/Meta-AnalysisParameterSevelamer GroupCalcium-Based Binder GroupKey Finding
Wang et al. (Meta-Analysis)Serum Phosphate-Significantly lower (Mean Difference: 0.17 mg/dL)Calcium-based binders were slightly more effective at lowering phosphate.[9]
Wang et al. (Meta-Analysis)Serum CalciumSignificantly lower (Mean Difference: -0.24 mg/dL)-Sevelamer was associated with lower serum calcium and a lower risk of hypercalcemia.[9]
Zhang et al. (Meta-Analysis)Intact Parathyroid Hormone (iPTH)Higher (WMD: 55.85 pg/mL)LowerSevelamer treatment was associated with higher iPTH levels.[6]
Di et al.Serum FGF-23Significant decreaseNo significant changeLong-term sevelamer treatment lowered FGF-23 levels.
Di et al.Serum KlothoSignificant increaseBorderline significant increaseSevelamer treatment was associated with a significant increase in serum Klotho.[10]

Experimental Protocols

Understanding the methodologies behind these findings is crucial for interpretation and future research. Below are generalized protocols for key experimental assessments cited in the comparative studies.

Measurement of Coronary Artery Calcification Score (CACS)

The progression of vascular calcification is commonly quantified by measuring the coronary artery calcium score (CACS) using Electron Beam Computed Tomography (EBCT) or Multi-Detector Computed Tomography (MDCT).

Generalized Protocol:

  • Patient Preparation: Patients are positioned supine on the CT scanner table. Electrocardiogram (ECG) leads are placed for prospective gating to minimize motion artifacts from the heartbeat.

  • Scanning: Non-contrast enhanced scans of the heart are acquired. The scan parameters typically include a slice thickness of 2.5-3.0 mm.

  • Image Analysis: The acquired images are analyzed using specialized software. Calcified plaques, defined as areas with a density greater than 130 Hounsfield units (HU) and an area of at least 1 mm², are identified in the coronary arteries.

  • Scoring: The Agatston scoring system is most commonly used. This score is calculated by multiplying the area of the calcified lesion by a weighting factor corresponding to the peak pixel intensity (1 for 130-199 HU, 2 for 200-299 HU, 3 for 300-399 HU, and 4 for ≥400 HU). The total CACS is the sum of the scores for all calcified lesions in the coronary arteries.

  • Progression Assessment: Scans are typically performed at baseline and at one or more follow-up time points (e.g., 12, 18, or 24 months) to assess the change in CACS over time.

Measurement of Serum FGF-23 and Klotho

Fibroblast growth factor 23 (FGF-23) and its co-receptor Klotho are key regulators of phosphate and vitamin D metabolism and are implicated in the pathogenesis of vascular calcification.

Generalized Protocol:

  • Sample Collection and Processing: Fasting blood samples are collected from patients. The blood is centrifuged to separate the serum, which is then stored at -80°C until analysis.

  • Immunoassay: Serum levels of intact FGF-23 and soluble α-Klotho are typically measured using commercially available enzyme-linked immunosorbent assay (ELISA) kits. These assays utilize specific antibodies to capture and detect the target proteins.

  • Data Analysis: The concentration of FGF-23 and Klotho in the samples is determined by comparing their optical density to a standard curve generated from known concentrations of the proteins.

Signaling Pathways and Experimental Workflows

The differential effects of sevelamer and calcium-based binders on vascular calcification can be understood through their influence on key signaling pathways.

Vascular_Calcification_Pathway cluster_binders Phosphate Binders cluster_systemic_effects Systemic Effects cluster_cellular_mechanisms Cellular Mechanisms in Vascular Smooth Muscle Cells (VSMCs) Calcium-Based Binders Calcium-Based Binders Increased Calcium Load Increased Calcium Load Calcium-Based Binders->Increased Calcium Load Directly contributes to Decreased Phosphate Absorption Decreased Phosphate Absorption Calcium-Based Binders->Decreased Phosphate Absorption Sevelamer Sevelamer Sevelamer->Decreased Phosphate Absorption Lipid Lowering Lipid Lowering Sevelamer->Lipid Lowering FGF23_Klotho_Axis FGF-23/Klotho Axis Modulation Sevelamer->FGF23_Klotho_Axis Positively influences Vascular Calcification Vascular Calcification Increased Calcium Load->Vascular Calcification Promotes Decreased Phosphate Absorption->FGF23_Klotho_Axis Influences VSMC Transdifferentiation to Osteoblast-like Cells VSMC Transdifferentiation to Osteoblast-like Cells VSMC Transdifferentiation to Osteoblast-like Cells->Vascular Calcification Leads to FGF23_Klotho_Axis->VSMC Transdifferentiation to Osteoblast-like Cells Regulates

Caption: Differential effects of phosphate binders on vascular calcification pathways.

The diagram above illustrates how calcium-based binders can directly contribute to vascular calcification through increased calcium load. Both types of binders decrease phosphate absorption, which in turn influences the FGF-23/Klotho axis. Sevelamer has the additional benefit of lipid-lowering and a more favorable influence on the FGF-23/Klotho axis, which may help to mitigate the transdifferentiation of vascular smooth muscle cells into osteoblast-like cells, a key step in vascular calcification.

Experimental_Workflow cluster_screening Patient Recruitment and Baseline cluster_intervention Randomization and Treatment cluster_followup Follow-up and Analysis Patient_Screening Screening of CKD patients with hyperphosphatemia Baseline_Assessment Baseline CACS measurement (EBCT/MDCT) Baseline serum biomarkers (Ca, P, iPTH, FGF-23, Klotho) Patient_Screening->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Sevelamer_Group Treatment with Sevelamer Randomization->Sevelamer_Group Calcium_Binder_Group Treatment with Calcium-Based Binder Randomization->Calcium_Binder_Group Follow_Up Follow-up assessments at defined intervals (e.g., 6, 12, 18, 24 months) Sevelamer_Group->Follow_Up Calcium_Binder_Group->Follow_Up Data_Analysis Analysis of change in CACS and serum biomarkers Follow_Up->Data_Analysis Outcome Comparison of Vascular Calcification Progression Data_Analysis->Outcome

References

A Comparative Analysis of Sevelamer Hydrochloride and Statins for Lipid-Lowering Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the lipid-lowering mechanisms and efficacy of sevelamer (B1230288) hydrochloride and statins, intended for researchers, scientists, and drug development professionals. The following sections present quantitative data from clinical studies, detailed experimental protocols, and visualizations of the respective signaling pathways.

Mechanism of Action

Sevelamer Hydrochloride: Primarily a phosphate (B84403) binder, this compound's lipid-lowering effect is a secondary action. It is a non-absorbed polymer that binds bile acids in the gastrointestinal tract.[1] This sequestration disrupts the enterohepatic circulation of bile acids, compelling the liver to convert more cholesterol into new bile acids. This increased demand for cholesterol leads to an upregulation of hepatic LDL receptors, which enhances the clearance of LDL cholesterol from the bloodstream.[1]

Statins: Statins are competitive inhibitors of HMG-CoA reductase, a critical enzyme in the cholesterol biosynthesis pathway.[2][3] By blocking this enzyme, statins decrease the production of cholesterol in the liver. This reduction in intracellular cholesterol signals the upregulation of LDL receptors on the surface of hepatocytes, leading to increased uptake of LDL cholesterol from the circulation and a subsequent decrease in plasma LDL levels.[2][3]

Quantitative Data on Lipid-Lowering Efficacy

The following tables summarize the lipid-lowering effects of this compound and a representative statin, atorvastatin (B1662188), based on data from clinical trials. It is important to note that the data for this compound is primarily derived from studies involving patients with chronic kidney disease (CKD), where it is used as a phosphate binder.

Table 1: Lipid-Lowering Efficacy of this compound in Hemodialysis Patients

Lipid ParameterMean Percentage ChangeReference
Total Cholesterol-23.0% ± 3.1%--INVALID-LINK--[1]
LDL Cholesterol-35.9% ± 3.0%--INVALID-LINK--[1]
HDL CholesterolNo significant change--INVALID-LINK--[1]
TriglyceridesNo significant change--INVALID-LINK--[1]
Non-HDL Cholesterol-15% to -20%--INVALID-LINK--[4]

Table 2: Lipid-Lowering Efficacy of Atorvastatin in Patients with Hyperlipidemia

Atorvastatin DosageMean LDL-C ReductionReference
10 mg/day~39%--INVALID-LINK--
20 mg/day~43%--INVALID-LINK--
40 mg/day~50%--INVALID-LINK--
80 mg/day~55%--INVALID-LINK--
Other Lipids
Total Cholesterol-29% to -45%--INVALID-LINK--[5]
Triglycerides-19% to -37%--INVALID-LINK--[5]
HDL Cholesterol+5% to +9%--INVALID-LINK--[5]

Experimental Protocols

1. Protocol for a Clinical Trial Evaluating this compound in Hemodialysis Patients

  • Study Design: A multicenter, open-label, randomized, parallel-group study.

  • Participants: Adult patients with end-stage renal disease on maintenance hemodialysis.

  • Intervention:

    • A two-week washout period where all phosphate binders are discontinued.

    • Patients are then randomized to receive either this compound or a calcium-based phosphate binder for a specified duration (e.g., 52 weeks).

    • The dose of the phosphate binder is titrated to achieve a target serum phosphorus level.

  • Data Collection:

    • Fasting blood samples are collected at baseline and at regular intervals throughout the study.

    • Lipid profiles (total cholesterol, LDL-C, HDL-C, triglycerides) are measured.

    • Serum phosphorus, calcium, and intact parathyroid hormone (iPTH) levels are also monitored.

  • Endpoints:

    • Primary: Change in serum phosphorus levels.

    • Secondary: Percentage change in LDL cholesterol, total cholesterol, HDL cholesterol, and triglycerides from baseline.

2. Protocol for a Clinical Trial Evaluating Atorvastatin in Patients with Hyperlipidemia

  • Study Design: A randomized, double-blind, placebo-controlled, parallel-group trial.

  • Participants: Adult patients with primary hypercholesterolemia (defined by specific LDL-C levels).

  • Intervention:

    • Following a diet-lead-in period, patients are randomly assigned to receive a fixed dose of atorvastatin (e.g., 10, 20, 40, or 80 mg) or a placebo once daily for a specified duration (e.g., 6 weeks).

  • Data Collection:

    • Fasting lipid profiles are obtained at baseline and at the end of the treatment period.

  • Endpoints:

    • Primary: Percentage change in LDL cholesterol from baseline.

    • Secondary: Percentage changes in total cholesterol, HDL cholesterol, and triglycerides from baseline.

Visualizations

Sevelamer_Mechanism Diet Dietary Intake GI_Tract Gastrointestinal Tract Diet->GI_Tract Bile_Acids Bile Acids Sevelamer Sevelamer HCl Sevelamer->GI_Tract Complex Sevelamer-Bile Acid Complex Sevelamer->Complex Bile_Acids->Complex Binding Liver Liver Bile_Acids->Liver Enterohepatic Circulation (Reduced) Fecal_Excretion Fecal Excretion Complex->Fecal_Excretion Cholesterol Cholesterol Liver->Cholesterol Increased Conversion to Bile Acids LDL_Receptors Upregulation of LDL Receptors Cholesterol->LDL_Receptors Depletion leads to Bloodstream Bloodstream LDL_Receptors->Bloodstream Increased Clearance of LDL-C LDL_C LDL Cholesterol Reduced_LDL Reduced Blood LDL Cholesterol LDL_C->Reduced_LDL

Caption: Mechanism of action of this compound in lipid lowering.

Statin_Mechanism cluster_liver Hepatic Cholesterol Synthesis HMG_CoA HMG-CoA HMGCR HMG-CoA Reductase HMG_CoA->HMGCR Mevalonate Mevalonate HMGCR->Mevalonate Cholesterol_Synth Cholesterol Synthesis Mevalonate->Cholesterol_Synth Reduced_Chol Reduced Hepatic Cholesterol Cholesterol_Synth->Reduced_Chol Statin Statin Statin->HMGCR Competitive Inhibition Inhibition Inhibition Liver Liver LDL_Receptors Upregulation of LDL Receptors Reduced_Chol->LDL_Receptors Bloodstream Bloodstream LDL_Receptors->Bloodstream Increased Clearance of LDL-C LDL_C LDL Cholesterol Reduced_LDL Reduced Blood LDL Cholesterol LDL_C->Reduced_LDL

Caption: Mechanism of action of statins in lipid lowering.

Conclusion

Statins are potent, first-line agents for the reduction of LDL cholesterol, with a well-established mechanism of action and extensive clinical data supporting their efficacy across a range of doses. This compound demonstrates a moderate lipid-lowering effect, which is a secondary benefit to its primary indication as a phosphate binder in patients with chronic kidney disease. While sevelamer's impact on LDL cholesterol is significant in this specific patient population, direct comparative efficacy data with statins for the primary indication of hyperlipidemia is limited. The choice of agent for lipid management should be guided by the patient's overall clinical profile, including renal function and primary treatment goals.

References

Sevelamer vs. Calcium-Based Binders in All-Cause Mortality: A Meta-Analysis Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of sevelamer (B1230288) and calcium-based phosphate (B84403) binders regarding all-cause mortality in patients with chronic kidney disease (CKD). The information is compiled from a meta-analysis of multiple randomized controlled trials, offering researchers and drug development professionals a consolidated view of the available evidence.

Quantitative Data Summary

The following table summarizes the key findings from meta-analyses comparing the risk of all-cause mortality between patients treated with sevelamer and those treated with calcium-based phosphate binders.

Meta-Analysis/Study CohortNumber of StudiesNumber of ParticipantsComparisonRisk Ratio (RR) / Hazard Ratio (HR) (95% CI)Key Findings
Overall Meta-Analysis
Palmer et al. (2011) (Updated by Jamal et al. 2013)11 (RCTs)-Non-calcium-based binders vs. Calcium-based bindersRR 0.78 (0.61 - 0.98)Non-calcium-based binders were associated with a significant reduction in all-cause mortality.[1]
Navaneethan et al. (2009)--Sevelamer vs. Calcium-based bindersRR 0.89 (0.78 - 1.01)No statistically significant difference in all-cause mortality was observed between sevelamer and calcium-based binders in this analysis.[1]
St. Peter et al. (2016)254770Sevelamer vs. Calcium-based bindersRR 0.54 (0.32 - 0.93)Sevelamer was associated with lower all-cause mortality compared to calcium-based binders in patients with CKD stages 3-5D.[2][3]
Wang et al. (2022)643330Sevelamer vs. Calcium-based binders (Hemodialysis patients)Adjusted HR 0.51 (0.14 - 1.86)After adjusting for confounders, there was no significant difference in all-cause mortality between the two groups.[4]
Subgroup Analyses
St. Peter et al. (2016)5847Sevelamer vs. Calcium carbonateRR 0.35 (0.22 - 0.56)A significant reduction in all-cause mortality was observed with sevelamer compared to calcium carbonate.[2]
St. Peter et al. (2016)5522Sevelamer vs. Calcium acetate (B1210297)RR 0.43 (0.13 - 1.38)No statistically significant difference in all-cause mortality was found between sevelamer and calcium acetate.[2]
St. Peter et al. (2016)32430Sevelamer vs. Calcium salts (unspecified)RR 0.85 (0.57 - 1.27)No statistically significant difference in all-cause mortality was observed.[2]
Suki et al. (DCOR Trial)12103Sevelamer vs. Calcium-based binders (Patients ≥65 years)Adjusted RR 0.77 (0.62 - 0.97)In a subgroup of older patients, sevelamer was associated with a survival benefit.

Experimental Protocols

Detailed experimental protocols for the individual randomized controlled trials (RCTs) included in these meta-analyses are extensive. However, a summary of the general methodologies employed in key, frequently cited trials is provided below. It is important to note that specific details may have varied between studies.

General RCT Design and Methodology
  • Study Design: Most of the pivotal trials were designed as randomized, open-label, active-controlled studies.

  • Participant Population: The studies typically enrolled adult patients with CKD, most commonly those on hemodialysis, with hyperphosphatemia (serum phosphorus levels often >5.5 mg/dL). Key exclusion criteria often included known hypersensitivity to the study drugs, significant gastrointestinal disorders, and in some cases, poorly controlled diabetes or hypertension.

  • Intervention: Patients were randomized to receive either sevelamer (hydrochloride or carbonate) or a calcium-based binder (calcium acetate or calcium carbonate).

  • Dosing and Titration:

    • Initial Dose: The starting dose of the phosphate binders was generally based on the patient's baseline serum phosphorus level. For patients not previously on a binder, a common starting dose for sevelamer hydrochloride was 800 to 1600 mg three times daily with meals.

    • Titration: The dose of the assigned phosphate binder was titrated at regular intervals (e.g., every 2-4 weeks) with the goal of achieving a target serum phosphorus level, typically within the range of 3.5 to 5.5 mg/dL.

  • Outcome Assessment:

    • Primary Endpoint: The primary outcome in many of the larger trials was all-cause mortality.

    • Secondary Endpoints: These often included cardiovascular mortality, hospitalization rates, and changes in biochemical markers such as serum calcium, phosphorus, and parathyroid hormone (PTH).

    • Mortality Adjudication: In rigorous trials, the cause of death was adjudicated by an independent, blinded clinical events committee.

Key Cited Trials:
  • Dialysis Clinical Outcomes Revisited (DCOR) Trial: This large-scale trial randomized over 2,100 hemodialysis patients to either sevelamer or calcium-based binders. The primary endpoint was all-cause mortality.

  • Renagel in New Dialysis (RIND) Study: This study focused on incident hemodialysis patients and evaluated the progression of coronary artery calcification as a primary endpoint, with mortality as a secondary outcome.

  • Calcium Acetate Renagel Evaluation-2 (CARE-2) Study: This trial compared the effects of sevelamer and calcium acetate on the progression of coronary artery calcification in hemodialysis patients.

Mandatory Visualizations

Signaling Pathway of Vascular Calcification

G cluster_0 Hyperphosphatemia & High Calcium Load cluster_1 Cellular Response cluster_2 Outcome High Phosphate High Phosphate Runx2 Runx2 Activation High Phosphate->Runx2 High Calcium High Calcium High Calcium->Runx2 VSMC Vascular Smooth Muscle Cell (VSMC) VSMC->Runx2 Upregulation of Osteogenic Transcription Factors Osteoblast-like Cell Osteoblast-like Cell (Transdifferentiated VSMC) Vascular Calcification Vascular Calcification Osteoblast-like Cell->Vascular Calcification Mineral Deposition Runx2->Osteoblast-like Cell Phenotypic Switch Increased Mortality Risk Increased Mortality Risk Vascular Calcification->Increased Mortality Risk

Caption: Proposed mechanism of hyperphosphatemia-induced vascular calcification.

Experimental Workflow of a Meta-Analysis

G Define Research Question Define Research Question Literature Search Literature Search Define Research Question->Literature Search Study Selection Study Selection Literature Search->Study Selection Data Extraction Data Extraction Study Selection->Data Extraction Quality Assessment Quality Assessment Data Extraction->Quality Assessment Data Synthesis Data Synthesis (Meta-Analysis) Quality Assessment->Data Synthesis Interpretation of Results Interpretation of Results Data Synthesis->Interpretation of Results Conclusion Conclusion Interpretation of Results->Conclusion

Caption: Logical workflow of a systematic review and meta-analysis.

References

In Vitro Binding Affinity: A Comparative Analysis of Sevelamer Hydrochloride and Sevelamer Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro binding affinities of sevelamer (B1230288) hydrochloride and sevelamer carbonate, two non-absorbed phosphate-binding polymers used in the management of hyperphosphatemia. The information presented is based on available experimental data to assist researchers and drug development professionals in understanding the nuanced differences between these two forms of sevelamer.

Phosphate (B84403) Binding Affinity

The primary therapeutic action of sevelamer is the binding of dietary phosphate in the gastrointestinal tract, thereby reducing its absorption. The efficiency of this binding is characterized by two key parameters derived from the Langmuir isotherm: the affinity constant (k1) and the capacity constant (k2). While both sevelamer hydrochloride and sevelamer carbonate are effective phosphate binders, their in vitro binding characteristics exhibit subtle differences.

A study directly comparing the two forms found that their phosphate binding profiles were generally similar.[1] The binding capacity (k2), which represents the maximum amount of phosphate that can be bound, was found to be bioequivalent between sevelamer carbonate and this compound, with the 90% confidence interval for the k2 ratio falling within the standard 80%-125% range.[1] However, the same study noted that the binding affinity (k1) ratio varied, suggesting a potential difference in the strength of the initial polymer-phosphate interaction.[1]

Table 1: In Vitro Phosphate Binding Constants for this compound and Sevelamer Carbonate (from separate studies)

ParameterThis compoundSevelamer Carbonate
Binding Affinity (k1) pH 4.0: Not Reported pH 5.5: Not Reported pH 7.0: Not ReportedpH 4.0: Not Reported pH 7.0: Not Reported
Binding Capacity (k2) pH 4.0: Not Reported pH 5.5: Not Reported pH 7.0: Not ReportedpH 4.0: Not Reported pH 7.0: Not Reported

Note: The absence of specific values in the table is due to their unavailability in the abstracts of the reviewed articles. The cited study[1] confirms the variability in k1 ratio while maintaining k2 bioequivalence.

A study focusing on this compound indicated that its phosphate binding is pH-dependent.[2] Another in vitro study highlighted that sevelamer carbonate possesses a high chelation power for phosphoric acid.[3] Both this compound and carbonate have been shown to have a similar mechanism of action by sequestering phosphate in the gastrointestinal tract.[4]

Experimental Protocols

The in vitro phosphate-binding studies for sevelamer are typically conducted following protocols recommended by regulatory bodies such as the U.S. Food and Drug Administration (FDA).[4] These protocols are designed to simulate the conditions of the gastrointestinal tract.

Equilibrium Phosphate Binding Study

This study is considered pivotal for establishing bioequivalence.[4]

  • Preparation of Phosphate Solutions: A series of at least eight phosphate solutions with varying concentrations (e.g., 1 mM to 38.7 mM) are prepared.[4][5] These solutions are buffered to specific pH values, typically pH 4 and pH 7, to represent different segments of the gastrointestinal tract.[4][5] The solutions also contain 80 mM sodium chloride and 100 mM N,N-Bis(hydroxyethyl)-2-aminoethanesulfonic acid (BES).[4][5]

  • Incubation: Whole tablets of the sevelamer product are incubated in the prepared phosphate solutions at 37°C.[4] The incubation is carried out for a predetermined duration, sufficient to reach maximum binding, often determined through preliminary kinetic studies.[1]

  • Sampling and Analysis: After incubation, the samples are filtered to separate the polymer-phosphate complex from the solution. The concentration of unbound phosphate remaining in the filtrate is then quantified using a validated analytical method, such as ion chromatography or inductively coupled plasma-optical emission spectrometry (ICP-OES).

  • Calculation of Binding Parameters: The amount of bound phosphate is calculated by subtracting the unbound phosphate concentration from the initial concentration. The binding capacity is often reported as mmol of phosphate bound per gram of polymer. The Langmuir binding constants, k1 (affinity) and k2 (capacity), are determined by plotting the unbound phosphate concentration against the ratio of unbound to bound phosphate.

Kinetic Phosphate Binding Study

This study evaluates the rate at which the drug product binds phosphate.

  • Preparation of Phosphate Solutions: Phosphate solutions at the lowest and highest concentrations used in the equilibrium study are prepared at relevant pH values.

  • Incubation and Sampling: The sevelamer product is added to the phosphate solutions and incubated at 37°C with continuous agitation. Samples are collected at multiple time points (e.g., 0.5, 1, 2, 3, and 4 hours).[4]

  • Analysis: The concentration of unbound phosphate in each sample is determined as described in the equilibrium study.

  • Data Analysis: The amount of bound phosphate is plotted against time to determine the rate of phosphate binding.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_calculation Calculation prep_sol Prepare Phosphate Solutions (8 concentrations, pH 4 & 7) incubate Incubate Tablets in Phosphate Solutions (37°C, until equilibrium) prep_sol->incubate prep_drug Prepare Sevelamer Tablets (Whole tablets) prep_drug->incubate filter Filter Samples incubate->filter quantify Quantify Unbound Phosphate (e.g., Ion Chromatography) filter->quantify calc_bound Calculate Bound Phosphate quantify->calc_bound calc_langmuir Determine Langmuir Constants (k1 - Affinity, k2 - Capacity) calc_bound->calc_langmuir

Experimental workflow for in vitro phosphate binding assay.

Other In Vitro Binding Considerations

Beyond phosphate binding, sevelamer is known to bind to other molecules in the gastrointestinal tract, which can have clinical implications.

Bile Acid Binding

Both forms of sevelamer bind to bile acids, which is the mechanism behind their cholesterol-lowering effect.[6] this compound has been shown to bind bile acids with high capacity. This interaction can also affect the absorption of fat-soluble vitamins.

Urate Binding

Sevelamer has been observed to reduce serum urate levels in patients.[3] In vitro studies have indicated that sevelamer can absorb uric acid, suggesting that intestinal urate binding is a potential mechanism for this effect.[3] A comparative study on the effect of this compound and carbonate on uric acid levels found that while both were effective, this compound showed a greater, though not statistically significant, reduction.[3]

Summary

References

Sevelamer Demonstrates a Lower Incidence of Hypercalcemia Compared to Calcium-Based Phosphate Binders in Patients with Chronic Kidney Disease

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of clinical data indicates that sevelamer (B1230288), a non-calcium-based phosphate (B84403) binder, is associated with a significantly lower risk of hypercalcemia than traditional calcium-based binders in patients with chronic kidney disease (CKD), particularly those on dialysis. This comparison guide synthesizes findings from key clinical trials, detailing the incidence of hypercalcemia and outlining the experimental protocols of these foundational studies for researchers, scientists, and drug development professionals.

Quantitative Comparison of Hypercalcemia Incidence

Multiple studies, including meta-analyses of randomized controlled trials, have consistently shown a reduced risk of hypercalcemia with sevelamer treatment. The following table summarizes the quantitative data from several key comparative studies.

Study / Meta-AnalysisSevelamer Group: Incidence of HypercalcemiaCalcium-Based Binder Group: Incidence of HypercalcemiaRelative Risk (RR) or p-valueNotes
Meta-Analysis (Zhang et al., 2015)Lower incidenceHigher incidenceRR = 0.44 (95% CI, 0.33-0.58) for serum calcium >10.2-10.5 mg/dL; RR = 0.24 (95% CI, 0.14-0.40) for serum calcium >11.0 mg/dL[1]Analysis of 23 randomized controlled trials with 4395 participants.
Meta-Analysis (Navaneethan et al., 2015)Lower incidenceHigher incidenceRR = 0.30 (95% CI, 0.19-0.48)[2][3]Analysis of 25 studies with 4770 participants.
Bleyer et al. (1999)5%22% (with calcium acetate)p < 0.01[4][5]Randomized, crossover study in 84 hemodialysis patients. Hypercalcemia defined as serum calcium > 11.0 mg/dL.[4][5]
Chertow et al. (2002)5%16% (with calcium-based binders)p = 0.04[6]Randomized clinical trial in 200 hemodialysis patients.
Sadek et al. (2003)26%52% (with calcium carbonate)p < 0.05[7]Randomized, crossover study in 20 hemodialysis patients. Hypercalcemia defined as serum calcium > 11.0 mg/dL.[7]
Lin et al. (2009)13.5% (5 of 37 patients)45.5% (15 of 33 patients) (with calcium acetate)p = 0.0039[8][9]Prospective, randomized, open-label study in 70 hemodialysis patients. Hypercalcemia defined as serum-adjusted calcium > 10.5 mg/dL.[8][9]
Qunibi et al. (2003)13%36% (with calcium acetate)p = 0.015[10]Analysis of 108 hemodialysis patients from a randomized trial. Hypercalcemia defined as albumin-corrected serum calcium ≥10.5 mg/dL.[10]

Experimental Protocols of Key Comparative Studies

The following are detailed methodologies for pivotal clinical trials that have compared sevelamer with calcium-based phosphate binders.

Bleyer et al. (1999): A Randomized, Crossover Study
  • Objective: To evaluate the safety and efficacy of sevelamer hydrochloride in controlling hyperphosphatemia in hemodialysis patients compared to calcium acetate (B1210297).[5]

  • Study Design: An open-label, randomized, crossover study conducted at eight centers.[5]

  • Participants: 84 stable hemodialysis patients.[5]

  • Protocol:

    • A two-week washout period where all phosphate binders were discontinued.

    • Patients were then randomized to receive either sevelamer or calcium acetate for an eight-week treatment period. Dosages were titrated to achieve optimal phosphate control.

    • Following the first treatment period, another two-week washout period was initiated.

    • Patients then crossed over to the alternate treatment for an additional eight weeks.[5]

  • Primary Endpoints: Control of serum phosphorus levels.

  • Secondary Endpoints: Incidence of hypercalcemia and changes in serum low-density lipoprotein (LDL) cholesterol levels.[5]

Chertow et al. (2002): The "Treat to Goal" Study
  • Objective: To compare the effects of sevelamer and calcium-based phosphate binders on serum phosphorus, calcium, intact parathyroid hormone (PTH), and vascular calcification.[11]

  • Study Design: A randomized clinical trial.[11]

  • Participants: 200 hemodialysis patients.[11]

  • Protocol:

    • Patients were randomized to receive either sevelamer or calcium-based phosphate binders.

    • The primary goal was to achieve target concentrations of serum phosphorus, calcium, and intact PTH.

    • Coronary artery and thoracic aorta calcification were assessed using electron beam tomography at the beginning and end of the study.[11]

  • Key Outcomes: Control of mineral metabolism parameters and changes in vascular calcification scores.[11]

The Dialysis Clinical Outcomes Revisited (DCOR) Trial
  • Objective: To compare the effects of sevelamer with calcium-based phosphate binders on mortality and hospitalization in hemodialysis patients.[1]

  • Study Design: A large, randomized, multicenter, open-label, parallel-design study conducted at 75 centers in the United States.[1][12]

  • Participants: Over 2,100 hemodialysis patients aged 18 years or older who had been on dialysis for more than three months and required phosphate binder therapy.[1][5][12]

  • Protocol:

    • Patients were randomized to receive either sevelamer or a calcium-based phosphate binder (calcium acetate or calcium carbonate).

    • Patients were followed for up to 45 months.[5]

  • Primary Endpoint: All-cause mortality.[5][13]

  • Secondary Endpoints: Cause-specific mortality, hospitalizations, and morbidity.[1][13]

Visualizing the Mechanisms and Experimental Design

To further elucidate the underlying biological pathways and the structure of the clinical trials, the following diagrams are provided.

Signaling_Pathway cluster_gut Gastrointestinal Tract cluster_blood Bloodstream Dietary_Phosphate Dietary Phosphate Phosphate_Absorption Phosphate Absorption Dietary_Phosphate->Phosphate_Absorption Normal Absorption Sevelamer Sevelamer Sevelamer->Dietary_Phosphate Binds Phosphate Sevelamer->Phosphate_Absorption Inhibits Calcium_Binder Calcium Binder Calcium_Binder->Dietary_Phosphate Binds Phosphate Calcium_Binder->Phosphate_Absorption Inhibits Calcium_Absorption Calcium Absorption Calcium_Binder->Calcium_Absorption Increases Serum_Phosphate Serum Phosphate Phosphate_Absorption->Serum_Phosphate Increases Serum_Calcium Serum Calcium Calcium_Absorption->Serum_Calcium Increases Hypercalcemia Hypercalcemia Serum_Calcium->Hypercalcemia Leads to

Mechanism of Phosphate Binders and Hypercalcemia Risk.

Experimental_Workflow cluster_sevelamer_arm Sevelamer Arm cluster_calcium_arm Calcium Binder Arm Patient_Recruitment Patient Recruitment (e.g., Hemodialysis Patients with Hyperphosphatemia) Washout Washout Period (Discontinuation of all phosphate binders) Patient_Recruitment->Washout Randomization Randomization Washout->Randomization Sevelamer_Treatment Treatment with Sevelamer (Dosage titration) Randomization->Sevelamer_Treatment Calcium_Treatment Treatment with Calcium Binder (Dosage titration) Randomization->Calcium_Treatment Sevelamer_Followup Follow-up (Monitor Serum Calcium & Phosphate) Sevelamer_Treatment->Sevelamer_Followup Data_Analysis Data Analysis (Compare incidence of hypercalcemia) Sevelamer_Followup->Data_Analysis Calcium_Followup Follow-up (Monitor Serum Calcium & Phosphate) Calcium_Treatment->Calcium_Followup Calcium_Followup->Data_Analysis

Typical Randomized Controlled Trial Workflow.

References

A Comparative Guide to Cross-Over Study Designs for Evaluating Sevelamer and Other Phosphate Binders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of sevelamer (B1230288) with other leading phosphate (B84403) binders, supported by experimental data from cross-over clinical trials. Detailed methodologies for key experiments are presented to aid in the design and evaluation of future studies in the field of chronic kidney disease-mineral and bone disorder (CKD-MBD).

Introduction to Phosphate Binders and Cross-Over Study Design

Hyperphosphatemia is a common and serious complication of chronic kidney disease (CKD), contributing to the development of CKD-MBD, cardiovascular disease, and increased mortality. Phosphate binders are a cornerstone of management, working by binding dietary phosphate in the gastrointestinal tract to reduce its absorption. Sevelamer, a non-calcium-based phosphate binder, is widely used and has been extensively studied against other binders such as calcium acetate (B1210297), lanthanum carbonate, and sucroferric oxyhydroxide.

The cross-over study design is a powerful method for comparing the efficacy and safety of different phosphate binders. In this design, each participant receives all treatments being studied in a sequential order, with a "washout" period between treatments to minimize carry-over effects. This design allows for within-patient comparisons, reducing the impact of inter-individual variability and often requiring a smaller sample size than parallel-group studies.

Sevelamer vs. Calcium Acetate

Calcium acetate is a potent calcium-based phosphate binder. However, its use can be associated with an increased risk of hypercalcemia and vascular calcification. Sevelamer, being calcium-free, offers a potential advantage in this regard.

Experimental Protocol: Randomized, Open-Label, Cross-Over Study

A multicenter, randomized, open-label, crossover study was conducted to compare the efficacy and safety of sevelamer hydrochloride with calcium acetate in pediatric patients with CKD[1].

  • Study Design: The study followed a crossover design where patients were randomly assigned to receive either sevelamer or calcium acetate for an 8-week treatment period, followed by a 2-week washout period, and then crossed over to the alternate treatment for another 8 weeks.[1][2]

  • Patient Population: The study enrolled children aged 0.9 to 18 years with CKD, who were either undergoing hemodialysis, peritoneal dialysis, or had a glomerular filtration rate between 20 and 60 mL/min/1.73 m².[1]

  • Intervention:

    • Sevelamer: The dosage was titrated upwards to achieve improved phosphate control.

    • Calcium Acetate: The dosage was titrated upwards to achieve improved phosphate control.

  • Washout Period: A 2-week washout period was implemented before the first treatment and between the two treatment periods to eliminate the effects of the previous medication.[1][2]

  • Primary and Secondary Endpoints:

    • Primary Endpoint: The primary outcome was the decrease in serum phosphorus levels after 8 weeks of treatment.[1]

    • Secondary Endpoints: Secondary outcomes included serum calcium, intact parathyroid hormone (iPTH), lipid profiles, and vitamin concentrations.[1]

Data Presentation
ParameterSevelamerCalcium Acetatep-valueReference
Change in Serum Phosphorus (mg/dL) -2.0 ± 2.3-2.1 ± 1.9Not Significant[2]
Incidence of Hypercalcemia (>11.0 mg/dL) 5%22%< 0.01[2]
Mean Decrease in LDL Cholesterol 24%Not Reported-[2]
Total Cholesterol Decrease 27%Not Reported< 0.02[1]
LDL Cholesterol Decrease 34%Not Reported< 0.005[1]

Sevelamer vs. Lanthanum Carbonate

Lanthanum carbonate is another non-calcium-based phosphate binder that has been compared to sevelamer in several cross-over trials.

Experimental Protocol: Prospective, Randomized, Open-Blinded Endpoint (PROBE), Cross-Over Study

A prospective, randomized, open-blinded endpoint (PROBE) crossover study was conducted to assess the efficacy and safety of this compound (SH) and lanthanum carbonate (LC) in Japanese patients undergoing hemodialysis[3].

  • Study Design: Patients were randomized to receive either this compound or lanthanum carbonate for 13 weeks. After the first treatment period, patients switched to the other drug for another 13 weeks. Dosages were adjusted every 2 weeks.[3]

  • Patient Population: The study included 42 Japanese patients undergoing maintenance hemodialysis.[3]

  • Intervention:

    • This compound: Average daily dose of 2971 ± 1464 mg.[3]

    • Lanthanum Carbonate: Average daily dose of 945 ± 449 mg.[3]

  • Washout Period: The study design did not explicitly mention a washout period between the crossover treatments.

  • Primary and Secondary Endpoints:

    • Primary Endpoint: Control of serum calcium and phosphate levels.

    • Secondary Endpoints: Safety and tolerability, including the incidence of adverse events.

Data Presentation
ParameterThis compoundLanthanum Carbonatep-valueReference
Control of Serum Calcium and Phosphate Effective in 78-93% of patientsEffective in 78-93% of patientsNot Significant[3]
Incidence of Constipation 27%5%< 0.05[3]
Total Treatment-Related Adverse Events No significant differenceNo significant differenceNot Significant[3]

Sevelamer vs. Sucroferric Oxyhydroxide

Sucroferric oxyhydroxide is a newer iron-based, calcium-free phosphate binder. Its comparison with sevelamer is of significant clinical interest.

Experimental Protocol: Open-Label, Randomized, Active-Controlled, Parallel-Group Study

A phase III study was conducted to investigate the efficacy and safety of sucroferric oxyhydroxide in comparison with sevelamer carbonate in Chinese dialysis patients with hyperphosphatemia[4]. While this was a parallel-group study, a meta-analysis of five randomized trials, including crossover designs, has provided comparative data[5][6].

  • Study Design: A meta-analysis of five randomized controlled trials was conducted, which included crossover studies comparing sucroferric oxyhydroxide and sevelamer carbonate.

  • Patient Population: Adult patients receiving kidney replacement therapy.

  • Intervention:

    • Sucroferric Oxyhydroxide

    • Sevelamer Carbonate

  • Primary and Secondary Endpoints:

    • Primary Endpoint: Reduction in serum phosphorus levels.

    • Secondary Endpoints: Reduction in serum i-PTH levels and incidence of adverse events.

Data Presentation
ParameterSucroferric OxyhydroxideSevelamer Carbonatep-valueReference
Reduction in Serum Phosphorus (mmol/L) -0.07 (Mean Difference)Not Significant[5][6]
Reduction in Serum i-PTH (mg/dL) -1.53 (Mean Difference)Not Significant[5][6]
All Adverse Events (Odds Ratio) 1.11Not Significant[5][6]
Gastrointestinal Adverse Events (Odds Ratio) Favored Sucroferric Oxyhydroxide1.60 (Increased risk)< 0.001[6]

Signaling Pathways and Experimental Workflows

FGF-23 Signaling Pathway in CKD-MBD

Fibroblast growth factor 23 (FGF-23) is a key hormone in phosphate homeostasis. In CKD, as phosphate levels rise, FGF-23 secretion from bone increases to promote renal phosphate excretion. However, elevated FGF-23 is also associated with adverse cardiovascular outcomes. Phosphate binders, by reducing intestinal phosphate absorption, can lower serum phosphate and consequently FGF-23 levels.

FGF23_Pathway cluster_GI Gastrointestinal Tract cluster_Blood Bloodstream cluster_Bone Bone (Osteocytes) cluster_Kidney Kidney DietaryPhosphate Dietary Phosphate Absorption Phosphate Absorption DietaryPhosphate->Absorption Absorption PhosphateBinders Phosphate Binders (e.g., Sevelamer) PhosphateBinders->Absorption Inhibition SerumPhosphate Serum Phosphate Absorption->SerumPhosphate Increases Bone Bone SerumPhosphate->Bone Stimulates FGF23 FGF-23 FGFR FGF Receptor FGF23->FGFR Kidney Kidney FGF23->Kidney Acts on Bone->FGF23 Secretion Klotho Klotho (Co-receptor) Klotho->FGFR PhosphateExcretion Renal Phosphate Excretion FGFR->PhosphateExcretion Stimulation VitaminD 1,25(OH)2D (Active Vitamin D) FGFR->VitaminD Inhibition

Caption: FGF-23 signaling pathway and the inhibitory effect of phosphate binders.

Typical Cross-Over Study Design Workflow

The following diagram illustrates the typical workflow of a cross-over study for evaluating phosphate binders.

Crossover_Workflow Start Patient Recruitment (e.g., Hyperphosphatemic CKD patients) Randomization Randomization Start->Randomization GroupA Group A Randomization->GroupA GroupB Group B Randomization->GroupB Treatment1A Treatment Period 1 (e.g., Sevelamer) GroupA->Treatment1A Treatment1B Treatment Period 1 (e.g., Comparator Binder) GroupB->Treatment1B Washout1 Washout Period Treatment1A->Washout1 Washout2 Washout Period Treatment1B->Washout2 Treatment2A Treatment Period 2 (e.g., Comparator Binder) Washout1->Treatment2A Treatment2B Treatment Period 2 (e.g., Sevelamer) Washout2->Treatment2B Analysis Data Analysis (Within-patient comparison) Treatment2A->Analysis Treatment2B->Analysis

References

In Vitro Cytotoxicity of Sevelamer Hydrochloride Versus Calcium Carbonate: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive in vitro comparison of the cytotoxic profiles of two widely used phosphate (B84403) binders, sevelamer (B1230288) hydrochloride and calcium carbonate. The data presented herein is intended to inform researchers, scientists, and drug development professionals on the cellular effects of these compounds, facilitating further investigation and development in the field of hyperphosphatemia management.

Executive Summary

In vitro studies reveal distinct cytotoxic profiles for sevelamer hydrochloride and calcium carbonate. Direct comparative analysis in human peripheral lymphocytes indicates that this compound exhibits a slightly higher cytotoxic and genotoxic potential than calcium carbonate.[1] Specifically, this compound was shown to significantly reduce the nuclear division index and cause DNA damage at certain concentrations, effects not observed with calcium carbonate.[1] While direct comparative cytotoxicity data in vascular cell lines is limited, available research suggests different mechanisms of cellular impact. This compound's effects appear linked to the modulation of inflammatory and proliferative pathways, whereas calcium carbonate's influence is primarily associated with cellular responses to increased calcium load, which can induce apoptosis in vascular smooth muscle cells.

Quantitative Data Comparison

The following tables summarize the key quantitative findings from a pivotal in vitro study comparing the effects of this compound and calcium carbonate on human peripheral lymphocytes.

Table 1: Genotoxicity assessed by the Micronucleus Assay in Human Peripheral Lymphocytes

Treatment GroupConcentration (mg/mL)Treatment Duration (h)Micronucleus Frequency (Mean ± SD)
Control (Untreated)-241.50 ± 0.50
-481.60 ± 0.40
This compound 0.5241.80 ± 0.44
1242.00 ± 0.70
2242.10 ± 0.54
0.5482.20 ± 0.44
1482.40 ± 0.54
2482.50 ± 0.50
Calcium Carbonate 0.5241.70 ± 0.45
1241.80 ± 0.42
2241.90 ± 0.54
0.5482.00 ± 0.70
1482.10 ± 0.54
2482.20 ± 0.42

Data adapted from Öztürk et al., 2022. The study noted that the slight increase in micronucleus formation for both substances was not statistically significant compared to the control group.[1]

Table 2: DNA Damage assessed by the Comet Assay in Human Peripheral Lymphocytes

Treatment GroupConcentration (mg/mL)Treatment Duration (h)DNA Damage (Arbitrary Units, Mean ± SD)
Control (Untreated)-2410.50 ± 1.50
-4811.00 ± 1.80
This compound 0.52412.50 ± 2.50
12414.00 ± 2.80
22416.00 ± 3.00
0.54815.00 ± 2.90
14818.00 ± 3.20
24825.00 ± 4.00 *
Calcium Carbonate 0.52411.50 ± 2.00
12412.00 ± 2.20
22413.00 ± 2.50
0.54813.50 ± 2.80
14814.00 ± 3.00
24815.00 ± 3.10

*Statistically significant DNA damage (p < 0.05) compared to the control group. Data adapted from Öztürk et al., 2022.[1]

Table 3: Cytotoxicity assessed by the Nuclear Division Index (NDI) in Human Peripheral Lymphocytes

Treatment GroupConcentration (mg/mL)Treatment Duration (h)Nuclear Division Index (Mean ± SD)
Control (Untreated)--1.85 ± 0.05
This compound 0.5241.70 ± 0.04
1241.65 ± 0.05
2241.50 ± 0.06
0.5481.60 ± 0.05
1481.55 ± 0.06
2481.40 ± 0.07
Calcium Carbonate 0.5241.75 ± 0.04
1241.70 ± 0.05
2241.60 ± 0.06
0.5481.65 ± 0.05
1481.60 ± 0.06
2481.55 ± 0.07

*Statistically significant reduction in NDI (p < 0.05) compared to the control group, indicating cytotoxic effects. Data adapted from Öztürk et al., 2022.[1]

Experimental Protocols

Cytokinesis-Block Micronucleus Assay

The cytokinesis-block micronucleus (CBMN) assay is a standardized method for assessing chromosomal damage. The protocol involves the following key steps:

  • Cell Culture: Human peripheral blood lymphocytes are cultured in complete medium supplemented with a mitogen, such as phytohemagglutinin (PHA), to stimulate cell division.

  • Treatment: this compound or calcium carbonate is added to the cell cultures at various concentrations for specific durations (e.g., 24 or 48 hours).

  • Cytokinesis Block: Cytochalasin-B is added to the cultures to block cytokinesis, the final stage of cell division. This results in the accumulation of binucleated cells that have completed nuclear division but not cytoplasmic division.

  • Harvesting and Slide Preparation: Cells are harvested, subjected to a mild hypotonic treatment, and then fixed. The cell suspension is dropped onto clean microscope slides and air-dried.

  • Staining and Scoring: Slides are stained with a DNA-specific stain (e.g., Giemsa or DAPI). The frequency of micronuclei is scored in a predetermined number of binucleated cells (typically 1000-2000) under a light or fluorescence microscope. The Nuclear Division Index (NDI) is also calculated to assess cytotoxicity by scoring the proportion of mononucleated, binucleated, and multinucleated cells.

Alkaline Comet Assay

The alkaline comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells. The general procedure is as follows:

  • Cell Preparation: A suspension of human peripheral lymphocytes is prepared.

  • Embedding in Agarose (B213101): The cell suspension is mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: The slides are immersed in a high-salt lysis solution containing detergents (e.g., Triton X-100) to lyse the cells and unfold the DNA, leaving behind nucleoids.

  • Alkaline Unwinding and Electrophoresis: The slides are placed in an electrophoresis chamber filled with a high pH alkaline buffer to unwind the DNA. An electric field is then applied, causing the negatively charged, fragmented DNA to migrate out of the nucleoid, forming a "comet" shape.

  • Neutralization and Staining: The slides are neutralized and stained with a fluorescent DNA-binding dye (e.g., ethidium (B1194527) bromide or SYBR Green).

  • Visualization and Analysis: The comets are visualized using a fluorescence microscope, and the extent of DNA damage is quantified by measuring parameters such as comet tail length, percentage of DNA in the tail, and tail moment using image analysis software.

Visualizations

Experimental_Workflow cluster_setup Cell Culture & Treatment cluster_micronucleus Micronucleus Assay cluster_comet Comet Assay start Isolate Human Peripheral Lymphocytes culture Culture with Mitogen (PHA) start->culture treatment Add Sevelamer HCl or Calcium Carbonate culture->treatment cytoB Add Cytochalasin-B treatment->cytoB For Micronucleus Assay embed Embed Cells in Agarose treatment->embed For Comet Assay harvest_mn Harvest & Fix Cells cytoB->harvest_mn slide_prep_mn Prepare Slides harvest_mn->slide_prep_mn stain_mn Stain (e.g., Giemsa) slide_prep_mn->stain_mn score_mn Score Micronuclei & NDI stain_mn->score_mn lysis Lyse Cells embed->lysis electrophoresis Alkaline Electrophoresis lysis->electrophoresis stain_comet Stain (e.g., SYBR Green) electrophoresis->stain_comet analyze_comet Analyze Comets stain_comet->analyze_comet

Caption: Experimental workflow for in vitro cytotoxicity and genotoxicity testing.

Signaling_Pathways cluster_sevelamer This compound cluster_calcium Calcium Carbonate sevelamer Sevelamer HCl inflammation ↓ Pro-inflammatory Pathways (e.g., NF-κB) sevelamer->inflammation proliferation ↓ Proliferative Pathways (e.g., AKT) sevelamer->proliferation cytotoxicity_s Cytotoxicity inflammation->cytotoxicity_s proliferation->cytotoxicity_s calcium Calcium Carbonate ca_influx ↑ Intracellular Ca2+ calcium->ca_influx er_stress ER Stress ca_influx->er_stress apoptosis Apoptosis er_stress->apoptosis

Caption: Postulated cytotoxic signaling pathways.

Discussion and Conclusion

The presented data from in vitro studies in human peripheral lymphocytes demonstrates that while both this compound and calcium carbonate exhibit some level of cytotoxicity, this compound shows a more pronounced effect, particularly in terms of reducing cell proliferation and inducing DNA damage at higher concentrations.[1] The slight increase in micronucleus formation with both compounds was not statistically significant, suggesting a low potential for inducing chromosomal loss or breakage under the tested conditions.[1]

The relevance of these findings in other cell types, particularly those in the vasculature, requires further investigation. The pleiotropic effects of sevelamer, such as its anti-inflammatory properties, may counteract some of its direct cytotoxic effects in a complex biological system. Conversely, while calcium carbonate shows lower direct cytotoxicity in lymphocytes, its potential to contribute to calcium loading in vascular smooth muscle cells could have implications for vascular calcification and apoptosis in the long term.

This comparative guide highlights the importance of considering the specific cellular context when evaluating the safety and efficacy of phosphate binders. The detailed experimental protocols and summarized data provide a valuable resource for researchers designing future in vitro studies to further elucidate the cellular mechanisms of action of this compound and calcium carbonate. Future research should focus on direct, quantitative comparisons of cytotoxicity in relevant vascular cell lines to provide a more complete understanding of their potential impacts on cardiovascular health.

References

A Head-to-Head Comparison of Sevelamer Hydrochloride and Lanthanum Carbonate for Hyperphosphatemia in Chronic Kidney Disease

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers and drug development professionals on the efficacy and characteristics of two leading non-calcium-based phosphate (B84403) binders.

Hyperphosphatemia, a condition characterized by elevated serum phosphorus levels, is a common and serious complication of chronic kidney disease (CKD). It is a major contributor to mineral and bone disorders, cardiovascular calcification, and increased mortality in this patient population. The primary treatment strategy involves the use of phosphate binders to limit the gastrointestinal absorption of dietary phosphate. This guide provides a detailed comparison of two widely prescribed non-calcium-based phosphate binders: sevelamer (B1230288) hydrochloride and lanthanum carbonate.

Mechanism of Action

Both sevelamer hydrochloride and lanthanum carbonate act locally within the gastrointestinal tract to bind dietary phosphate, thereby preventing its absorption into the bloodstream. However, their chemical nature and binding mechanisms differ.

This compound is a non-absorbable, calcium- and metal-free, amine-based polymer.[1] In the acidic environment of the stomach, the amine groups of sevelamer become protonated. This allows the polymer to bind to negatively charged phosphate ions in the intestine through ionic and hydrogen bonds, forming an insoluble complex that is excreted in the feces.[2][3]

Lanthanum carbonate is a rare earth element-based phosphate binder. In the acidic pH of the upper gastrointestinal tract, lanthanum carbonate dissociates to release lanthanum ions (La³⁺).[4] These ions have a high affinity for phosphate and form highly insoluble lanthanum phosphate complexes, which are subsequently eliminated through feces.[4]

cluster_lumen Gastrointestinal Lumen cluster_sevelamer Sevelamer HCl cluster_lanthanum Lanthanum Carbonate cluster_blood Bloodstream Dietary_Phosphate Dietary Phosphate (PO₄³⁻) Sevelamer_Phosphate_Complex Insoluble Sevelamer-Phosphate Complex Dietary_Phosphate->Sevelamer_Phosphate_Complex Lanthanum_Phosphate_Complex Insoluble Lanthanum-Phosphate Complex Dietary_Phosphate->Lanthanum_Phosphate_Complex Reduced_Phosphate Reduced Serum Phosphate Sevelamer Sevelamer HCl (Polymeric Amine) Protonated_Sevelamer Protonated Sevelamer (in stomach acid) Sevelamer->Protonated_Sevelamer Protonation Protonated_Sevelamer->Sevelamer_Phosphate_Complex Binds Lanthanum_Carb Lanthanum Carbonate (La₂(CO₃)₃) Lanthanum_Ion Lanthanum Ions (La³⁺) (in stomach acid) Lanthanum_Carb->Lanthanum_Ion Dissociation Lanthanum_Ion->Lanthanum_Phosphate_Complex Binds Fecal_Excretion Fecal Excretion Sevelamer_Phosphate_Complex->Fecal_Excretion Lanthanum_Phosphate_Complex->Fecal_Excretion

Mechanism of Action of Sevelamer HCl and Lanthanum Carbonate.

Efficacy in Serum Phosphorus Control: Comparative Clinical Data

Multiple head-to-head clinical trials have compared the efficacy of this compound and lanthanum carbonate in controlling serum phosphorus levels in CKD patients, primarily those on hemodialysis. The results have shown both agents to be effective, with some studies indicating comparable efficacy while others suggest a slight advantage for one agent over the other.

Study (Design)Patient PopulationTreatment Arms & Daily DosageDurationKey Findings on Serum Phosphorus Reduction
Sprague et al. (Crossover)[5][6]182 hemodialysis patientsSevelamer HCl: 4,800-6,400 mgLanthanum Carbonate: 2,250-3,000 mg4 weeks per treatment periodLanthanum carbonate showed a greater reduction in serum phosphorus in patients who completed the study (0.5 mg/dL difference, p=0.007).[5]
Kasai et al. (Crossover)[4]42 Japanese hemodialysis patientsSevelamer HCl: ~2971 mgLanthanum Carbonate: ~945 mg13 weeks per treatment periodBoth agents were similarly effective in controlling serum phosphate levels in the majority of patients (78-93%).[4]
Makowka & Nowicki (Crossover)[2][3][7]34 patients with eGFR <60 mL/minSingle dose: Sevelamer HCl 2,400 mg vs Lanthanum Carbonate 1,000 mgSingle DoseBoth agents similarly decreased serum phosphate concentration.[2]
Anonymous (Parallel)[8]150 CKD patients (hyperphosphatemia)Sevelamer Carbonate: 2,400 mgLanthanum Carbonate: 1,500 mg6 monthsLanthanum carbonate was found to be more efficacious in lowering serum phosphate concentrations.
Das et al. (Crossover)[9]48 non-dialysis CKD stage 3-5 patientsSevelamer Carbonate: 2,400 mgLanthanum Carbonate: 2,000 mg12 weeks per treatment periodBoth agents were equally efficacious in reducing serum phosphate levels.[9]

Effects on Other Biochemical Parameters

Beyond phosphorus control, these agents have different effects on other important biochemical markers in CKD patients.

ParameterThis compoundLanthanum Carbonate
Serum Calcium Generally does not increase serum calcium and may slightly decrease it. Some studies have shown a small, transient increase after a meal.[2][3][7]Generally does not increase serum calcium.[5] Some studies show a transient increase after a meal, though potentially less than with sevelamer.[2][3][7]
Parathyroid Hormone (PTH) May lead to a transient decrease in PTH.[2][7] Some meta-analyses suggest it may increase PTH compared to calcium-based binders.[5]May lead to a transient decrease in PTH.[2][7]
Metabolic Acidosis Can contribute to or worsen metabolic acidosis due to the hydrochloride salt.[10]Does not contribute to metabolic acidosis and may improve it in patients previously on this compound.[10]
Lipid Profile Known to reduce total and LDL cholesterol by binding bile acids.[11]Does not have a significant effect on the lipid profile.

Experimental Protocols of Key Comparative Studies

Randomized Crossover Study Design

This design allows for within-patient comparison, reducing variability. A typical crossover study protocol comparing sevelamer and lanthanum is as follows:

cluster_workflow Randomized Crossover Experimental Workflow cluster_groupA Group A cluster_groupB Group B Start Patient Recruitment (e.g., Hemodialysis patients with hyperphosphatemia) Randomization Randomization Start->Randomization TreatmentA1 Treatment Period 1: Sevelamer HCl (e.g., 4-13 weeks) Randomization->TreatmentA1 Group A TreatmentB1 Treatment Period 1: Lanthanum Carbonate (e.g., 4-13 weeks) Randomization->TreatmentB1 Group B WashoutA Washout Period (e.g., 2 weeks) TreatmentA1->WashoutA TreatmentA2 Treatment Period 2: Lanthanum Carbonate (e.g., 4-13 weeks) WashoutA->TreatmentA2 Analysis Data Analysis: Within-patient comparison of serum phosphorus, calcium, PTH, etc. TreatmentA2->Analysis WashoutB Washout Period (e.g., 2 weeks) TreatmentB1->WashoutB TreatmentB2 Treatment Period 2: Sevelamer HCl (e.g., 4-13 weeks) WashoutB->TreatmentB2 TreatmentB2->Analysis

A typical randomized crossover trial design.

Inclusion Criteria: Typically include adult patients with end-stage renal disease on stable hemodialysis for at least 3 months, with serum phosphorus levels above a certain threshold (e.g., >5.5 mg/dL) after a washout period from other phosphate binders.

Exclusion Criteria: Often include significant gastrointestinal disorders, allergy to the study medications, and pregnancy or lactation.

Washout Period: A period before the start of the trial and between treatment arms where patients discontinue their previous phosphate binders to establish a baseline serum phosphorus level.

Dosage: Doses are often titrated to achieve a target serum phosphorus level as recommended by guidelines.

Primary Endpoint: The primary efficacy measure is typically the change in serum phosphorus from baseline to the end of the treatment period.

Parallel Group Study Design

In a parallel design, each group of patients receives only one of the compared treatments for the duration of the study.

cluster_workflow Parallel Group Experimental Workflow Start Patient Recruitment (e.g., CKD patients with hyperphosphatemia) Randomization Randomization Start->Randomization TreatmentA Group A: Sevelamer HCl Treatment (e.g., 6 months) Randomization->TreatmentA TreatmentB Group B: Lanthanum Carbonate Treatment (e.g., 6 months) Randomization->TreatmentB Analysis Data Analysis: Between-group comparison of serum phosphorus, calcium, PTH, etc. TreatmentA->Analysis TreatmentB->Analysis

A typical parallel group trial design.

Patient Population and Endpoints: Similar to crossover studies, these trials enroll patients with CKD and hyperphosphatemia and assess changes in serum phosphorus and other biochemical markers.

Safety and Tolerability

Both this compound and lanthanum carbonate are generally well-tolerated, with the most common adverse events being gastrointestinal in nature.

Adverse Event ProfileThis compoundLanthanum Carbonate
Common Adverse Events Nausea, vomiting, dyspepsia, diarrhea, and constipation.[4] The incidence of constipation may be higher compared to lanthanum carbonate.[4]Nausea, vomiting, and abdominal pain.[10] Some patients report a metallic taste.[10]
Serious Adverse Events Rare but can include bowel obstruction or perforation.Rare but can include bowel obstruction or perforation.
Other Considerations Can bind to and reduce the absorption of certain medications (e.g., ciprofloxacin, mycophenolate mofetil). May also reduce the absorption of fat-soluble vitamins.Can also interfere with the absorption of some medications, such as tetracyclines and quinolone antibiotics.

Conclusion

Both this compound and lanthanum carbonate are effective non-calcium-based phosphate binders for the management of hyperphosphatemia in patients with chronic kidney disease. The choice between these agents may depend on individual patient characteristics, including comorbidities, concomitant medications, and tolerability.

  • This compound offers the additional benefit of lowering LDL cholesterol but carries a risk of contributing to metabolic acidosis.

  • Lanthanum carbonate does not affect lipid levels and may improve metabolic acidosis in patients switching from this compound, but some patients may experience gastrointestinal side effects or a metallic taste.

Further long-term studies are needed to fully elucidate the comparative effects of these agents on hard clinical outcomes such as cardiovascular events and mortality. Researchers and clinicians should consider the comprehensive profiles of each drug when designing studies or making therapeutic decisions.

References

A Comparative Analysis of Gastrointestinal Side Effects of Phosphate Binders in Chronic Kidney Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the gastrointestinal (GI) side effects associated with various phosphate (B84403) binders used in the management of hyperphosphatemia in patients with chronic kidney disease (CKD). The information presented is based on a systematic review of clinical trials and meta-analyses, offering objective data to inform research and development in this therapeutic area.

Gastrointestinal adverse events are a common reason for non-adherence and discontinuation of phosphate binder therapy, significantly impacting treatment efficacy.[1][2][3] Understanding the distinct GI side effect profiles of different binder classes is crucial for the development of novel agents with improved tolerability. This guide summarizes key quantitative data, outlines common experimental protocols used in the assessment of these side effects, and provides visual representations of experimental workflows and the classification of these therapeutic agents.

Comparative Gastrointestinal Adverse Event Profiles

The following table summarizes the incidence of common GI side effects associated with different classes of phosphate binders, as reported in clinical studies and meta-analyses.

Phosphate Binder ClassKey AgentsCommon Gastrointestinal Side EffectsIncidence Rates (%)Notes
Calcium-Based Calcium AcetateNausea, Vomiting, ConstipationNausea: ~6.1%Vomiting: ~4.1%Constipation: Common, up to 63% in ESKD patients (multifactorial)[1]GI symptoms are a frequent cause for discontinuation.[1]
Calcium CarbonateConstipationCommonly reported[1]
Non-Calcium, Non-Metal Sevelamer (B1230288) CarbonateVomiting, Nausea, Diarrhea, Dyspepsia, ConstipationVomiting: ~24%Nausea: ~25%Diarrhea: ~21%Dyspepsia: ~16%Constipation: ~13%[1]Up to 55% of patients discontinue sevelamer due to GI upset.[1] A meta-analysis showed sevelamer carbonate increases GI adverse events by up to 60% compared to sucroferric oxyhydroxide.[4][5][6]
Sevelamer HydrochlorideDiarrhea, Dyspepsia, VomitingDiarrhea: ~16%Dyspepsia: ~11%Vomiting: ~12%[1]
Lanthanum-Based Lanthanum CarbonateNausea, Vomiting, Abdominal PainNausea: ~11%Vomiting: ~9%Abdominal Pain: ~5%[1][7]GI symptoms may decrease with continued use.[1]
Iron-Based Ferric CitrateDiarrhea, Nausea, Constipation, VomitingDiarrhea: ~21%Nausea: ~11%Constipation: ~8%Vomiting: ~7%[1]
Sucroferric OxyhydroxideDiarrhea, Discolored Feces, NauseaDiarrhea: ~24%Discolored Feces: ~16%Nausea: ~10%[1]A meta-analysis indicated a better GI profile compared to sevelamer carbonate.[4][5][6]

Experimental Protocols

The data presented in this guide are primarily derived from systematic reviews and meta-analyses of randomized controlled trials (RCTs). The methodologies employed in these key studies are outlined below.

Study Design: Systematic Review and Meta-Analysis of Randomized Controlled Trials
  • Objective: To compare the efficacy and safety, including gastrointestinal adverse events, of different phosphate binders in adults with CKD.

  • Inclusion Criteria:

    • Studies: Randomized controlled trials (RCTs).

    • Population: Adults (>18 years) with CKD, including both non-dialysis and dialysis patients.

    • Interventions: Comparison of a phosphate binder (e.g., sevelamer, lanthanum, iron-based, calcium-based) with placebo, no treatment, or another phosphate binder.

    • Follow-up: Minimum follow-up duration (e.g., ≥3 months).

    • Outcomes: Reporting of gastrointestinal adverse events (e.g., constipation, diarrhea, nausea, vomiting).

  • Data Extraction: Data on study design, patient characteristics, interventions, and the incidence of specific GI adverse events were systematically extracted from the included trials.

  • Statistical Analysis: For dichotomous outcomes like the presence or absence of a GI side effect, odds ratios (OR) or relative risks (RR) with 95% confidence intervals (CI) were calculated. Network meta-analysis is often employed to compare multiple binders simultaneously.[8][9]

The following diagram illustrates a typical workflow for a systematic review and meta-analysis comparing the gastrointestinal side effects of phosphate binders.

A Study Identification (e.g., MEDLINE, Scopus, Cochrane) B Study Selection (Based on Inclusion/Exclusion Criteria) A->B C Data Extraction (Study Characteristics, GI Side Effect Data) B->C D Quality Assessment (Risk of Bias) C->D E Data Synthesis (e.g., Meta-analysis using Odds Ratios) D->E F Comparative Report Generation E->F

Workflow for Systematic Review and Meta-Analysis.

Classification of Phosphate Binders and Associated GI Side Effects

The logical relationship between the different classes of phosphate binders and their primary gastrointestinal side effects is depicted in the diagram below. This visualization provides a clear overview of the adverse event profiles associated with each major category of phosphate binders.

cluster_0 Phosphate Binders cluster_1 Primary GI Side Effects A Calcium-Based E Constipation, Nausea, Vomiting A->E B Non-Calcium, Non-Metal (Sevelamer) F Nausea, Vomiting, Diarrhea, Constipation B->F C Lanthanum-Based G Nausea, Vomiting, Abdominal Pain C->G D Iron-Based H Diarrhea, Nausea, Constipation D->H

Phosphate Binder Classes and Their Primary GI Side Effects.

Conclusion

The selection of a phosphate binder for patients with CKD involves a balance between efficacy and tolerability. Gastrointestinal side effects are a major consideration that can influence patient adherence and, consequently, clinical outcomes. This comparative guide highlights the distinct GI profiles of various phosphate binders. Iron-based binders like sucroferric oxyhydroxide and non-calcium, non-metal binders such as sevelamer are effective, but with notable differences in their GI tolerability, with some evidence suggesting a better profile for sucroferric oxyhydroxide over sevelamer carbonate.[4][5][6] Calcium-based binders are associated with constipation, while lanthanum carbonate commonly leads to nausea and vomiting.[1] These differences underscore the need for individualized treatment approaches and the continued development of phosphate binders with improved gastrointestinal safety profiles. Future research should focus on head-to-head trials with standardized reporting of GI adverse events to further refine our understanding of the comparative tolerability of these agents.

References

Safety Operating Guide

Safeguarding Our Environment: Proper Disposal of Sevelamer Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount to protecting both personnel and the environment. Sevelamer hydrochloride, a phosphate-binding polymer used in the management of hyperphosphatemia, requires specific disposal procedures due to its environmental impact. This document provides essential, step-by-step guidance for the proper disposal of this compound in a laboratory or research setting.

This compound is recognized as being harmful to aquatic life with long-lasting effects.[1][2][3] Therefore, it is imperative that this compound is not discharged into sewer systems or otherwise released into the environment.[1] Adherence to the following procedures will ensure compliance with safety and environmental regulations.

Disposal Procedures for this compound

The appropriate disposal method for this compound depends on its form and contamination status. The following table summarizes the recommended disposal routes.

Material Type Recommended Disposal Method Key Considerations
Unused/Expired this compound Licensed Chemical Destruction Plant or Controlled IncinerationDo not mix with other waste streams unless compatible. Ensure the disposal facility is licensed to handle this type of chemical waste.
Spilled this compound Collect, containerize, and treat as chemical waste for incineration.Moisten dust with water before collection to minimize airborne particles.[3][4] Use appropriate PPE.
Contaminated Labware (e.g., glassware, spatulas) Decontaminate if possible (triple rinse), then dispose of according to lab protocols. If not fully decontaminated, dispose of as chemical waste.Rinsate may need to be collected as hazardous waste depending on local regulations.
Empty Product Containers Triple rinse (or equivalent), then offer for recycling or reconditioning. Alternatively, puncture to prevent reuse and dispose of in a sanitary landfill.[1]Ensure containers are completely empty before rinsing.
Contaminated Personal Protective Equipment (PPE) Dispose of as chemical waste in a suitable, closed container.Do not dispose of contaminated PPE in regular trash.

Experimental Protocols: Spill Cleanup Methodology

In the event of a this compound spill, follow these steps to ensure safe and effective cleanup:

  • Ensure Proper Ventilation: Work in a well-ventilated area to avoid inhalation of any dust.[1]

  • Wear Appropriate PPE: At a minimum, this includes safety glasses or goggles, gloves, and a lab coat. If significant dust is present, respiratory protection should be worn.[3][4]

  • Contain the Spill: Prevent the spill from spreading further.

  • Moisten the Material: If the spilled material is a powder, lightly moisten it with water to prevent dust from becoming airborne.[3][4]

  • Collect the Spilled Material: Carefully scoop or vacuum the moistened material.[4] Use non-sparking tools if there is any fire risk.[1]

  • Containerize for Disposal: Place the collected material into a suitable, closed, and clearly labeled container for chemical waste disposal.[1]

  • Clean the Spill Area: Wash the affected surface with soap and water.[1] Collect the cleaning water for disposal if required by local regulations.[3][4]

  • Dispose of Contaminated Materials: All materials used for cleanup, including contaminated PPE, must be disposed of as chemical waste.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

cluster_0 This compound Waste Assessment cluster_1 Disposal Actions start Identify Sevelamer-containing waste q_spill Is it a spill? start->q_spill q_container Is it an empty container? q_spill->q_container No spill_proc Follow Spill Cleanup Protocol q_spill->spill_proc Yes q_ppe Is it contaminated PPE? q_container->q_ppe No container_proc Triple rinse container q_container->container_proc Yes unused Unused/Expired Product q_ppe->unused No chem_waste Dispose as Chemical Waste (Incineration) q_ppe->chem_waste Yes unused->chem_waste spill_proc->chem_waste recycle Recycle or Landfill container_proc->recycle

Caption: this compound Disposal Decision Workflow.

Disposal of this compound must always be conducted in accordance with applicable regional, national, and local laws and regulations.[3][4] If there is any uncertainty, consult with your institution's environmental health and safety department.

References

Personal protective equipment for handling Sevelamer hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals handling Sevelamer hydrochloride. It outlines the necessary personal protective equipment (PPE), procedural guidance for safe handling and storage, and plans for disposal and accidental release.

Personal Protective Equipment (PPE)

Proper PPE is critical to ensure personal safety when handling this compound, particularly when there is a potential for dust exposure from broken or crushed tablets.[1] The following table summarizes the recommended PPE.

PPE CategoryItemStandard/Specification
Eye/Face Protection Tightly fitting safety goggles with side-shieldsConforming to EN 166 (EU) or NIOSH (US)[2][3]
Skin Protection Chemical impermeable glovesMust satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it[2]
Fire/flame resistant and impervious clothing[No specific standard cited][2][3]
Respiratory Protection Full-face respiratorUse if exposure limits are exceeded or if irritation or other symptoms are experienced[2][3]

Note: Gloves must be inspected prior to use. Wash and dry hands after handling.[2]

First Aid Measures

In the event of exposure to this compound, the following first aid measures should be taken immediately.

Exposure RouteFirst Aid Procedure
Inhalation Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.[2]
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[2]
Eye Contact Rinse with pure water for at least 15 minutes. Consult a doctor.[2]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2]

Handling and Storage

Precautions for Safe Handling:

  • Handle in a well-ventilated place.[2]

  • Wear suitable protective clothing.[2]

  • Avoid contact with skin and eyes.[2]

  • Avoid the formation of dust and aerosols.[2]

  • Use non-sparking tools.[2]

  • Prevent fire caused by electrostatic discharge steam.[2]

Conditions for Safe Storage:

  • Keep container tightly closed.[1]

  • Store at 25°C (77°F), with excursions permitted to 15-30°C (59-86°F).[1]

  • Protect from moisture.[1]

Accidental Release Measures

In the case of a spill or leak, the following procedures should be followed:

  • Personal Precautions:

    • Avoid dust formation.[2][3]

    • Avoid breathing mist, gas, or vapors.[2][3]

    • Avoid contact with skin and eyes.[2][3]

    • Use personal protective equipment, including chemical impermeable gloves.[2][3]

    • Ensure adequate ventilation.[2][3]

    • Remove all sources of ignition.[2][3]

    • Evacuate personnel to safe areas and keep people away from and upwind of the spill/leak.[2][3]

  • Environmental Precautions:

    • Prevent further spillage or leakage if it is safe to do so.[2]

    • Do not let the chemical enter drains, water courses, or onto the ground.[2][4]

  • Methods for Cleaning Up:

    • Sweep up or vacuum up spillage and collect it in a suitable container for disposal.[4]

    • Moisten any dust with water before collection with a shovel or broom.[1]

    • Clean the surface thoroughly to remove residual contamination.[4]

Disposal Plan

This compound and its packaging must be disposed of in accordance with all applicable federal, state, and local environmental regulations.[1][2]

  • Product Disposal:

    • The material can be disposed of by removal to a licensed chemical destruction plant.[2]

    • Controlled incineration with flue gas scrubbing is another option.[2]

    • Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[2]

    • Do not discharge to sewer systems.[2]

  • Packaging Disposal:

    • Combustible packaging materials can be disposed of through controlled incineration with flue gas scrubbing.[2]

    • Alternatively, the packaging can be punctured to make it unusable for other purposes and then disposed of in a sanitary landfill.[2]

Procedural Workflow

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling & Storage cluster_disposal Spill & Disposal A Assess Risks & Review SDS B Ensure Adequate Ventilation A->B C Don Appropriate PPE B->C D Handle with Care (Avoid Dust/Aerosols) C->D E Store in Tightly Closed Container (Protect from Moisture) D->E F Spill Occurs D->F If Spill H Collect Waste in Suitable Container D->H Routine Waste G Follow Accidental Release Measures F->G G->H I Dispose via Licensed Facility (Incineration or Chemical Destruction) H->I

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sevelamer hydrochloride
Reactant of Route 2
Sevelamer hydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.